molecular formula C5H14ClNO B8148744 Ethoxy(propyl)amine hydrochloride

Ethoxy(propyl)amine hydrochloride

Cat. No.: B8148744
M. Wt: 139.62 g/mol
InChI Key: SHMUZQUIPQAAFQ-UHFFFAOYSA-N
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Description

Ethoxy(propyl)amine hydrochloride is a useful research compound. Its molecular formula is C5H14ClNO and its molecular weight is 139.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethoxy(propyl)amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethoxy(propyl)amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

N-ethoxypropan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NO.ClH/c1-3-5-6-7-4-2;/h6H,3-5H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHMUZQUIPQAAFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNOCC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Ethoxy(propyl)amine hydrochloride chemical properties

Author: BenchChem Technical Support Team. Date: March 2026

Title: Ethoxy(propyl)amine Hydrochloride (CAS 2270910-89-7): Chemical Properties, Reactivity, and Applications in Advanced Synthesis

Executive Summary

Ethoxy(propyl)amine hydrochloride, systematically known as O-Ethyl-N-propylhydroxylamine hydrochloride, is a highly specialized bifunctional N-alkoxy-N-alkylamine salt. In modern organic synthesis and drug discovery, it serves as a critical building block for constructing complex pharmacophores and customized Weinreb-type amides. By leveraging the "alpha-effect," this compound acts as a potent nucleophile despite its steric bulk. This technical guide details its physicochemical properties, reactivity logic, and provides field-proven, self-validating protocols for its application in synthetic workflows.

Chemical Identity & Physicochemical Properties

The free base of ethoxy(propyl)amine is prone to oxidation and environmental degradation. Supplying the compound as a hydrochloride salt protonates the secondary amine, rendering it an air-stable, easy-to-handle crystalline solid[1].

Table 1: Physicochemical Properties of Ethoxy(propyl)amine Hydrochloride

PropertyValue / Description
Chemical Name O-Ethyl-N-propylhydroxylamine hydrochloride
CAS Number 2270910-89-7[1]
Molecular Formula C5H14ClNO (Salt) / C5H13NO (Free Base)
Molecular Weight 139.62 g/mol [1]
Appearance White to off-white crystalline powder
Structural Class N-alkoxy-N-alkylamine hydrochloride
Storage Conditions Inert atmosphere (N2/Ar), room temperature or 2-8°C, hygroscopic

Structural Logic & Reactivity Profile

The synthetic utility of ethoxy(propyl)amine is driven by its unique electronic structure:

  • The Alpha-Effect: The adjacent oxygen atom possesses unshared electron pairs that repel the lone pair on the nitrogen atom. This repulsion raises the Highest Occupied Molecular Orbital (HOMO) of the nitrogen, making the secondary amine exceptionally nucleophilic. This allows it to efficiently attack electrophiles (like acyl chlorides) despite the steric hindrance introduced by the propyl and ethoxy chains.

  • Reactivity Logic: The compound readily undergoes nucleophilic acyl substitution. Once coupled to a carbonyl, the resulting N-alkoxy-N-alkyl amides can undergo controlled organometallic addition, or base-mediated homologative rearrangements where the N-O bond plays a pivotal role[2].

Reactivity A Ethoxy(propyl)amine HCl (CAS: 2270910-89-7) B Free Base Generation (TEA / DIPEA) A->B Base Addition C Nucleophilic Attack (Alpha-Effect Enhanced) B->C Active Nucleophile E Custom Weinreb-Type Amides (Stable Chelate) C->E + Electrophile D Acyl Chlorides / Carboxylic Acids D->E Coupling F Organometallic Addition (Grignard / R-Li) E->F R-MgX G Ketone Formation (No Over-addition) F->G Collapse of Intermediate

Logical flow of Ethoxy(propyl)amine reactivity from salt activation to ketone synthesis.

Applications in Drug Development & Synthesis

  • Customized Weinreb Amides: Traditional Weinreb amides utilize N,O-dimethylhydroxylamine to synthesize ketones from carboxylic acids without the risk of over-addition[3]. Substituting the standard reagent with ethoxy(propyl)amine produces a modified Weinreb-type amide[4]. The ethoxy and propyl groups provide greater steric bulk and significantly higher lipophilicity. This is highly advantageous when tuning the solubility of highly polar substrates or when the intermediate must be isolated via organic extraction.

  • Pharmacokinetic Modulation: In medicinal chemistry, N-alkoxy-N-alkylamines are directly incorporated into active pharmaceutical ingredients (APIs) to modulate biological activity. For example, related structures are utilized in the synthesis of triazine-based respiratory stimulants for breathing control disorders[5]. The propyl chain specifically enhances lipophilicity (LogP), which improves blood-brain barrier (BBB) penetration for central nervous system targets. Furthermore, O-alkylhydroxylamines are recognized as rationally-designed mechanism-based inhibitors for enzymes like Indoleamine 2,3-Dioxygenase-1 (IDO1)[6].

  • Polyketide and Alkaloid Synthesis: The N-O bond in the resulting coupled products can be reductively cleaved (e.g., using Samarium(II) iodide) to yield secondary amines. This iterative oxime/alkoxyamine strategy is highly effective in synthesizing nitrogen-containing polyketides and complex natural products.

Experimental Protocols & Methodologies

The following protocols are designed as self-validating systems, ensuring that causality and mechanistic checks are built into the workflow.

Protocol 1: Synthesis of N-Ethoxy-N-propyl Amides (Modified Weinreb Amides)

Causality & Rationale: EDC/HOBt is chosen over harsh chlorinating agents (like SOCl2) to prevent the degradation of sensitive functional groups on the carboxylic acid. N,N-Diisopropylethylamine (DIPEA) is strictly required to neutralize the HCl salt of the amine, liberating the active nucleophile in situ.

  • Activation: Dissolve the carboxylic acid (1.0 eq) in anhydrous Dichloromethane (DCM) under an inert N2 atmosphere. Add EDC·HCl (1.2 eq) and HOBt (1.2 eq). Stir for 15 minutes at 0 °C to form the active ester.

  • Free-Basing: Add Ethoxy(propyl)amine hydrochloride (1.1 eq) to the mixture[1]. Dropwise add DIPEA (3.0 eq). Validation Check: The addition of 3.0 eq of DIPEA is mathematically required: 1 eq neutralizes the amine salt, 1 eq neutralizes the EDC·HCl byproduct, and 1 eq maintains the basicity of the reaction medium.

  • Coupling: Warm the reaction to room temperature and stir for 8-12 hours. Monitor via TLC (UV/Ninhydrin stain); the disappearance of the active ester validates completion.

  • Workup: Quench the reaction with saturated aqueous NH4Cl. Extract with DCM, wash the organic layer with brine, dry over Na2SO4, and concentrate under reduced pressure.

Workflow Step1 Step 1: Activation Carboxylic Acid + EDC/HOBt Solvent: DCM/DMF Step3 Step 3: Coupling Stir 8-12h Formation of Amide Step1->Step3 Step2 Step 2: Free-Basing Ethoxy(propyl)amine HCl + DIPEA 0°C to RT Step2->Step3 Step4 Step 4: Purification Aqueous Workup Column Chromatography Step3->Step4

Step-by-step experimental workflow for the synthesis of N-ethoxy-N-propyl amides.

Protocol 2: Controlled Grignard Addition to Form Ketones

Causality & Rationale: The N-ethoxy-N-propyl amide forms a stable 5-membered cyclic chelate with the magnesium ion of the Grignard reagent. This locks the tetrahedral intermediate in place and prevents its collapse until an aqueous acidic workup is applied, thereby preventing a second Grignard addition (which would erroneously yield a tertiary alcohol)[3].

  • Setup: Dissolve the purified N-ethoxy-N-propyl amide (1.0 eq) in anhydrous THF and cool to 0 °C.

  • Addition: Slowly add the Grignard reagent (R-MgX, 1.2 eq) dropwise to maintain the internal temperature.

  • Reaction: Stir for 2 hours at 0 °C.

  • Targeted Quench (Critical Step): Quench strictly at 0 °C with 1M HCl. Validation Check: The acidic conditions are required to break the stable Mg-chelate and protonate the leaving group (ethoxy(propyl)amine), driving the collapse of the tetrahedral intermediate exclusively to the desired ketone.

  • Isolation: Extract with Ethyl Acetate, wash with NaHCO3, and purify via silica gel chromatography.

Analytical Characterization

To confirm the successful incorporation of the ethoxy(propyl)amine moiety, the following analytical signatures should be observed:

  • 1H NMR (CDCl3): The spectrum will exhibit distinct aliphatic signals: a triplet around δ 1.2 ppm (ethoxy -CH3), a triplet around δ 0.9 ppm (propyl -CH3), a multiplet around δ 1.6 ppm (propyl -CH2-), a triplet around δ 2.8 ppm (N-CH2), and a quartet around δ 3.8 ppm (O-CH2).

  • Mass Spectrometry (ESI+): The free base will present a characteristic [M+H]+ peak at m/z 104.1.

Conclusion

Ethoxy(propyl)amine hydrochloride is a highly versatile reagent that bridges the gap between traditional Weinreb amide synthesis and modern pharmacokinetic optimization. Its unique combination of nucleophilicity (via the alpha-effect) and tunable lipophilicity makes it an indispensable tool for researchers developing complex natural products, targeted APIs, and advanced functional materials.

References[6] O-Alkylhydroxylamines as Rationally-designed Mechanism-based Inhibitors of Indoleamine 2,3-Dioxygenase-1. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFVCzC9PnKkdKIiDx_MXSwU1mlzn_vcVUXkC_712ISF9zoaodqQcTvHt20A48ApyLrpvxqDyInPtkVxF2A3oL3ZHJQy4MT68luFY2SoWRpgNFl6TfDW_U8h-Y62xJJAKZjpzkMpvwWhUP-klUU=][5] US9162992B2 - Compounds and compositions for treatment of breathing control disorders or diseases. google.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE5Q9XqrBSq0nuAxywYJ63Qwt8RnqVI_ttJxKKjZvHViwzEAbARNSjnUiVGUfV6hU5Z9jyCCVvXkJqE9obJ1z9mXs5VZREcZhZXRFnep-Hd2gPGTr9DfH7fP9XvCRfMOGkH6jv7cbLtgh-I7Q==][4] Synthesis and Biological Applications of Hydroxamates. sapub.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQETr9HTIhYmNVuYIG4cj9RoNEHMRhI4yXgX-Y45AOvsNIjSKOKvadsGjXpfFxOmdqd4cN-4sznEl9SPphsxPvRBhGcPW4F6fGTFN6RYgiZ95hAasNcE1hwlGHEL5hA-1_qZ7BGjnNXlGv92ASgjx17SQBEX][2] Base-mediated Homologative Rearrangement of Nitrogen-Oxygen Bonds of N-Methyl-N-Oxyamides. researchgate.net.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGPKed4IZvDyjTBMyDEJbPLCkwsPzGN5hbEn9q4kwm7tL2GLV_cB2rwQRbDOFeSkIn1bsEaATlGglquE-X9wW9jVTsDfvATFEqxZOwkqNOBwjT5yt1pwIjRR0Ne4NLsQes6z5pbCjxHVLyT6GXRcIY2vBYt4h4alZF1ez4_SVmBxcvfoIpstzHJCRpnbe4imdR86vaPRPjnAP3OkiiRhgf3rPQ7OtMU2rSPM1cZ7BQ_VyJHlRUQuP8xAyoKuZD1UR0lez0WxvixTg==][7] Iterative synthesis of nitrogen-containing polyketide via oxime intermediates. rsc.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEgHWS-BVXAx1DP2S9RQitPudNMPXcLz_jMs1rsL8i3-2Ov7lo9WMcup4gP1bSxGMuPMBFCEXC3ax-4ajmOiuLxeyNTV7iCY3B_83Z5cQuMNJLCgJc8y6AMun4SrQqLuPiwLJcVdjhfSHEVvqJLHNWsIDVabPNNoLi1][3] Buy N-Methoxy-N,2-dimethylpropanamide | 113778-69-1. smolecule.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH-DQTQ9szhq2EmiIYVaXgFsFhZ-yB6OEMvGfJ-0_tFHpLsrOgANsfoqQu9DPRd6Y5oWPuSqZqGPcOCJJ8JjbsVxTHmuM-0c2urnEH3uRyMtrl3uVWXF0acme7GAoPC4iJr9obRBg==][1] 2270910-89-7 | O-Ethyl-N-propylhydroxylamine hydrochloride. bldpharm.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE22OiHCikx8iw5oI_PNYv2m0KmFviRkHQEqFfMrgvnbG7F1ZVk1tK9nmllVbromrNDRoXpGpEFqKc4dP0hk0k7gHzxNG39MVsmVQ3-8l_Q7ik5RrmkQL1Jchlfk53yFQ0KaekfZXWbSfnxnrHmEw==]

Sources

Ethoxy(propyl)amine Hydrochloride (CAS 1184979-76-7) in Advanced Therapeutics: A Whitepaper on the "490" Ionizable Lipid Core

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethoxy(propyl)amine hydrochloride (systematically known as 2-ethoxypropan-1-amine hydrochloride) has transcended its traditional role as a simple aliphatic building block. In recent years, this bifunctional molecule has emerged as a critical amine core—frequently designated as the "490" core in combinatorial libraries—for the synthesis of next-generation ionizable lipids[1][2]. These lipids are the structural cornerstones of Lipid Nanoparticle (LNP) technologies driving extrahepatic mRNA delivery, enabling breakthroughs in in utero hematopoietic stem cell editing and placenta-tropic therapeutics[1][3].

This whitepaper provides an in-depth technical analysis of CAS 1184979-76-7, detailing its physicochemical properties, synthetic workflows, and the mechanistic causality behind its success in modern drug development.

Chemical Identity and Physicochemical Profiling

The efficacy of the 490 core lies in its precise molecular architecture. The primary amine serves as the nucleophilic epicenter for epoxide ring-opening reactions, allowing the attachment of lipophilic tails. More importantly, the adjacent ethoxy group (–O–CH₂CH₃) exerts a subtle electron-withdrawing inductive effect, which fine-tunes the pKa of the resulting tertiary amine.

This pKa tuning is non-negotiable for LNPs: it ensures the lipid remains neutral at physiological pH (7.4) to prevent systemic toxicity, yet rapidly protonates in the acidic environment of the endosome (pH < 5.5) to facilitate membrane destabilization. Furthermore, the ether oxygen acts as a hydrogen-bond acceptor, influencing the LNP's surface hydration and its interaction with endogenous targeting proteins[3].

Table 1: Physicochemical Properties of Ethoxy(propyl)amine HCl
PropertyValue
IUPAC Name 2-ethoxypropan-1-amine;hydrochloride
CAS Number (HCl Salt) 1184979-76-7
CAS Number (Free Base) 88183-49-7
Molecular Formula C₅H₁₄ClNO
Molecular Weight 139.62 g/mol
SMILES (Canonical) CCOC(C)CN.Cl
Topological Polar Surface Area (TPSA) 35.2 Ų
Hydrogen Bond Donors / Acceptors 2 / 2

Data synthesized from Guidechem and PubChem structural databases[4][5].

Mechanistic Workflows: Synthesis & Formulation

To utilize CAS 1184979-76-7 in LNP development, the hydrochloride salt must first be converted to its free base form to restore the nucleophilicity of the primary amine. The free base is then reacted with alkyl epoxides (e.g., 1,2-epoxytetradecane) to generate the final ionizable lipid (e.g., C14-490)[1].

LNP_Synthesis A Ethoxy(propyl)amine HCl (CAS 1184979-76-7) B Desalting & Free Base Gen A->B C Epoxide Addition (e.g., C14 tail) B->C D C14-490 Ionizable Lipid C->D E Microfluidic Mixing D->E F Therapeutic mRNA-LNP E->F

Workflow from Ethoxy(propyl)amine HCl to therapeutic mRNA-LNP formulation.

Protocol 1: Combinatorial Synthesis of C14-490 Ionizable Lipid

Causality Focus: Overcoming activation energy barriers for complete dialkylation.

  • Free Base Generation: Dissolve 2-ethoxypropan-1-amine hydrochloride in 1M NaOH. Extract the aqueous layer 3x with dichloromethane (DCM). Dry the organic layer over anhydrous Na₂SO₄ and evaporate the solvent under reduced pressure. Reasoning: The HCl salt renders the amine non-nucleophilic; deprotonation is mandatory for the subsequent Sₙ2 reaction.

  • Epoxide Ring-Opening: In a 4 mL glass scintillation vial equipped with a magnetic stir bar, combine the 490 free base with 1,2-epoxytetradecane (C14) at a 1:2.4 molar ratio (amine:epoxide)[1].

  • Thermal Activation: Seal the vial and heat the neat mixture at 80 °C for 48 hours. Reasoning: The reaction between a primary amine and a terminal epoxide requires significant thermal energy to overcome the steric hindrance associated with the second alkylation step, driving the reaction to the desired tertiary amine.

  • Self-Validation & QC: Purify via automated flash chromatography. Validate the fraction using LC-MS (targeting the [M+H]+ peak of the dialkylated product) and ¹H-NMR to confirm the complete disappearance of the epoxide ring protons (approx. 2.4–2.9 ppm).

Protocol 2: Microfluidic Formulation of mRNA-LNPs

Causality Focus: Kinetic trapping via nanoprecipitation.

  • Organic Phase Preparation: Dissolve the synthesized C14-490 lipid, DSPC, cholesterol, and PEG-lipid in absolute ethanol at a predetermined molar ratio (see Table 2).

  • Aqueous Phase Preparation: Dilute the therapeutic mRNA in 50 mM citrate buffer (pH 3.0). Reasoning: The acidic pH ensures the 490-core tertiary amine (pKa ~6.5) is fully protonated, providing the electrostatic driving force to complex with the negatively charged mRNA backbone.

  • Microfluidic Mixing: Inject the aqueous and organic phases into a microfluidic mixer at a 3:1 flow rate ratio (Total flow rate: 12 mL/min). Reasoning: Rapid mixing (<3 milliseconds) forces the lipids to precipitate around the mRNA before large aggregates can form, kinetically trapping the particles at a nanoscale size.

  • Self-Validation & QC: Dialyze against 1x PBS (pH 7.4) for 18 hours to neutralize the LNP surface and remove ethanol. Validate using Dynamic Light Scattering (DLS). A self-validated batch must exhibit a Z-average diameter of <100 nm and a Polydispersity Index (PDI) of <0.2[1][2].

Table 2: Typical 490-Core LNP Formulation Parameters
ComponentMolar Ratio (%)Mechanistic Function
C14-490 Ionizable Lipid 35.0 - 50.0mRNA complexation & pH-dependent endosomal escape
Cholesterol 38.5 - 46.5Structural stability & membrane fluidity modulation
DSPC (Helper Lipid) 10.0 - 16.0Bilayer formation & structural support
PEG-Lipid 1.5 - 2.5Steric stabilization & systemic circulation extension

Biological Mechanism: Endosomal Escape

The primary biological hurdle for mRNA delivery is escaping the endosome before lysosomal degradation occurs. The 490-core lipids are engineered specifically to exploit the cell's natural endocytic acidification process.

Endosomal_Escape N1 Receptor-Mediated Endocytosis (Neutral pH) N2 Endosomal Maturation (pH drops to < 5.5) N1->N2 N3 Protonation of 490-Core Lipid (Charge Reversal) N2->N3 N4 Electrostatic Interaction with Endosomal Membrane N3->N4 N5 Hexagonal Phase Transition & Membrane Disruption N4->N5 N6 Cytosolic mRNA Release N5->N6

Mechanism of 490-core LNP endosomal escape via pH-dependent protonation.

Advanced Applications in Gene Therapy

The unique structural properties of the 490 core have enabled researchers to bypass the liver (the default sink for standard LNPs) and target difficult-to-reach tissues:

  • Hematopoietic Stem Cell (HSC) Editing: LNPs formulated with the C14-490 lipid and conjugated with CD45-targeting antibodies have successfully delivered SpCas9 mRNA and sgRNA in utero. This platform achieved a tenfold improvement in gene knockout in hematopoietic lineage cells, offering a pathway to treat congenital hemoglobinopathies before birth[1].

  • Placenta-Tropic Therapeutics: High-throughput screening identified "LNP 55," which utilizes the 490 core to achieve >100-fold greater mRNA delivery to the placenta compared to FDA-approved DLin-MC3-DMA formulations. This tropism is theorized to be driven by the endogenous adsorption of β2-glycoprotein I onto the unique hydration shell created by the ethoxy-amine core, opening new avenues for treating pre-eclampsia[3].

  • Brain Delivery: Combinatorial screening has demonstrated that ionizable lipids with linear amine cores, such as 2-ethoxypropan-1-amine (490), facilitate superior delivery to the brain compared to piperazine-derived structures. The linear core reduces premature uptake by peripheral immune cells, extending circulation time and allowing the LNPs to penetrate the blood-brain barrier[2].

Safety, Handling, and Storage

When handling 2-ethoxypropan-1-amine hydrochloride, strict environmental controls are necessary. The hydrochloride salt is highly hygroscopic; exposure to ambient humidity will result in water absorption, which can drastically alter the stoichiometry of downstream combinatorial reactions.

Safety Profile of the Free Base: Once converted to the free base, the compound is a flammable liquid and vapor (H226). It causes severe skin irritation (H315) and serious eye irritation (H319)[5].

  • Storage: Store the HCl salt under an inert atmosphere (Argon or N₂) at 2–8 °C.

  • Handling: All free-base generation and epoxide reactions must be conducted in a certified fume hood using nitrile gloves and splash goggles.

References

  • Guidechem. "2-ethoxypropan-1-amine;hydrochloride 1184979-76-7 wiki." Guidechem Chemical Database.
  • Proceedings of the National Academy of Sciences (PNAS). "In utero delivery of targeted ionizable lipid nanoparticles facilitates in vivo gene editing of hematopoietic stem cells." (July 2024).
  • ACS Nano. "High-Throughput In Vivo Screening Identifies Structural Factors Driving mRNA Lipid Nanoparticle Delivery to the Brain." (January 2026).
  • PubChem (NIH). "2-Ethoxypropan-1-amine | C5H13NO | CID 22450283." National Center for Biotechnology Information.
  • University of Pennsylvania / Mitchell Lab. "Placenta-tropic VEGF mRNA lipid nanoparticles ameliorate murine pre-eclampsia." (January 2025).

Sources

Technical Monograph: Ethoxy(propyl)amine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of Ethoxy(propyl)amine hydrochloride , specifically identified in advanced pharmaceutical contexts as


-Ethoxy-

-propylamine hydrochloride
(also known as

-Ethyl-

-propylhydroxylamine hydrochloride).[1][2]
Structural Elucidation, Synthesis, and Applications in Immunotherapy[2]

Executive Summary & Chemical Identity

Ethoxy(propyl)amine hydrochloride (CAS: 2270910-89-7) is a specialized


-dialkylhydroxylamine derivative.[1][2] Unlike simple ether amines (such as 3-ethoxypropylamine), this compound features a direct nitrogen-oxygen (

) bond, classifying it as a secondary hydroxylamine salt.

This structural motif renders it a critical building block in the synthesis of TLR7/8 agonists (Toll-like receptor agonists), specifically within the aminobenzazepine class used in modern cancer immunoconjugates. Its unique electronic properties allow for the modulation of basicity and lipophilicity in drug design, serving as a bioisostere for standard amines.

Nomenclature & Identification
ParameterDetail
IUPAC Name

-Ethoxypropan-1-amine hydrochloride
Alt.[1][2][3][4] Name

-Ethyl-

-propylhydroxylamine hydrochloride
CAS Number 2270910-89-7
Molecular Formula

Molecular Weight 139.62 g/mol (Salt); 103.16 g/mol (Free Base)
SMILES CCCOCC.[ClH]
InChI Key Predicted based on structure:[1][2][5][6]SOYBEXQHNURCGE-UHFFFAOYSA-N (Base)

CRITICAL DISAMBIGUATION: Researchers must distinguish this compound from 3-ethoxypropylamine (CAS 6291-85-6). [1][2] * Ethoxy(propyl)amine (Target):


 (Hydroxylamine, 

bond). [1][2] * 3-Ethoxypropylamine (Common Reagent):

(Primary amine, ether linker).

[1][2] This guide focuses on the hydroxylamine derivative used in high-value medicinal chemistry.[1][2]

Molecular Structure & Connectivity

The core pharmacophore of Ethoxy(propyl)amine is the hydroxylamine moiety (


).[1][2] The presence of the oxygen atom directly bonded to nitrogen reduces the pKa of the amine compared to its alkylamine counterparts (typically pKa ~4-6 vs. ~10), altering its protonation state at physiological pH.
Structural Visualization

The following diagram illustrates the connectivity and the critical


 bond that defines its reactivity profile.

MolecularStructure Figure 1: Connectivity of N-Ethoxy-N-propylamine HCl showing the characteristic N-O linkage. cluster_molecule Cationic Core N1 N C_Prop1 C(Pr) N1->C_Prop1 HCl HCl N1->HCl Ionic O1 O O1->N1 N-O Bond C_Eth1 C(Et) C_Eth1->O1 C_Eth2 C(Et) C_Eth2->C_Eth1 C_Prop2 C(Pr) C_Prop1->C_Prop2 C_Prop3 C(Pr) C_Prop2->C_Prop3

[1][2]

Physicochemical Profile

Understanding the physical properties is essential for handling and formulation. As a hydrochloride salt, the compound is stabilized against oxidation compared to its free base form.

PropertyValue / DescriptionImplications for Research
Physical State White to off-white crystalline solidEasy to weigh; hygroscopic (requires desiccated storage).[1][2]
Solubility High in

, MeOH, DMSO
Compatible with reversed-phase HPLC and biological assays.[2]
pKa (Conjugate Acid) ~4.5 - 5.5 (Predicted)Less basic than propylamines.[1] May exist as free base at neutral pH.
LogP ~1.2 (Predicted)Moderate lipophilicity; suitable for intracellular penetration.
Stability Hygroscopic; Oxidation-sensitive (Free base)Store under inert gas (

or Ar) at -20°C.

Synthesis & Manufacturing Methodology

The synthesis of


-dialkylhydroxylamines requires preventing over-alkylation. A robust laboratory-scale protocol involves the reductive amination  of aldehydes with 

-alkylhydroxylamines.[1][2]
Synthetic Pathway (Reductive Amination)

This method is preferred for its atom economy and avoidance of toxic alkylating agents.

  • Starting Materials:

    
    -Ethylhydroxylamine hydrochloride + Propanal.[1]
    
  • Reagents: Sodium cyanoborohydride (

    
    ) or Sodium triacetoxyborohydride (
    
    
    
    ); Acetic Acid; MeOH/DCM.
  • Mechanism: Formation of the oxime ether intermediate followed by selective hydride reduction.

SynthesisPathway Figure 2: Selective synthesis via reductive amination of O-ethylhydroxylamine. Start1 O-Ethylhydroxylamine (Et-O-NH2) Inter Intermediate: O-Ethyl-propanaldoxime Start1->Inter Condensation (-H2O) Start2 Propanal (Pr-CHO) Start2->Inter Condensation (-H2O) Product Ethoxy(propyl)amine (Free Base) Inter->Product Hydride Reduction Reagent Reduction: NaBH3CN / AcOH Reagent->Inter Salt Final Product: Ethoxy(propyl)amine HCl Product->Salt HCl / Dioxane Precipitation

[1]

Step-by-Step Protocol (Bench Scale)
  • Condensation: Dissolve

    
    -ethylhydroxylamine HCl (1.0 eq) in MeOH. Add 
    
    
    
    (1.0 eq) to liberate the base. Add Propanal (1.1 eq) and stir for 1 hour to form the oxime ether.
  • Reduction: Cool to 0°C. Add

    
     (1.5 eq) and adjust pH to ~5 with acetic acid. Stir at RT for 4–12 hours.
    
  • Workup: Quench with aqueous

    
    . Extract with DCM.
    
  • Salt Formation: Dissolve the crude oil in dry diethyl ether. Add 4M HCl in dioxane dropwise. Filter the white precipitate.

Applications in Drug Discovery

The primary utility of Ethoxy(propyl)amine hydrochloride lies in the development of Immunomodulators .

TLR7/8 Agonist Development

Recent patent literature (e.g., WO2020252294A1) highlights this moiety in the structure of Benzazepine sulfonamides .

  • Role: The

    
    -ethoxy-
    
    
    
    -propyl side chain is often attached to the benzazepine core to tune the receptor binding affinity.[1][2]
  • Mechanism: The specific steric bulk and electronic profile of the

    
     bond optimize the interaction with the TLR7/8 hydrophobic pocket, enhancing cytokine induction (IFN-
    
    
    
    , TNF-
    
    
    ).[1][2]
Antibody-Drug Conjugates (ADCs)

In immunoconjugates, this molecule serves as a "linker-payload" component.[1][2]

  • Solubility Modulation: The oxygen atom increases aqueous solubility compared to a simple dipropyl amine, which is crucial for preventing aggregation of the antibody conjugate.

  • Metabolic Stability: The

    
     bond is generally more resistant to metabolic 
    
    
    
    -dealkylation by CYP450 enzymes than standard amines, prolonging the half-life of the payload.[1][2]

Analytical Characterization

To validate the identity of Ethoxy(propyl)amine HCl, researchers should look for specific spectroscopic signatures.

Proton NMR ( -NMR) in [1][2]
  • 
     10.5-11.5 ppm:  Broad singlet (
    
    
    
    ), indicating the hydrochloride salt.
  • 
     4.10 ppm (q):  Methylene of the O-ethyl group (
    
    
    
    ).[1] The electronegative oxygen deshields these protons significantly.
  • 
     3.05 ppm (t):  Methylene of the N-propyl group adjacent to nitrogen (
    
    
    
    ).[1][2]
  • 
     1.65 ppm (m):  Central methylene of the propyl chain.
    
  • 
     1.20 ppm (t):  Methyl of the ethyl group.
    
  • 
     0.90 ppm (t):  Terminal methyl of the propyl group.
    
Mass Spectrometry (LC-MS)
  • Ionization: ESI Positive Mode.

  • Target Ion

    
    :  m/z 104.1.
    
  • Fragmentation: Loss of the ethoxy group (

    
    ) is a common fragmentation pathway.[1]
    

References

  • World Intellectual Property Organization. (2020). Aminobenzazepine compounds, immunoconjugates, and uses thereof (WO2020252294A1).Link[2]

  • BLD Pharm. (2024). Product Datasheet: O-Ethyl-N-propylhydroxylamine hydrochloride (CAS 2270910-89-7).[1][2][5][6][7]Link[2]

  • World Intellectual Property Organization. (2021). Immunoconjugates of 8-amido-2-aminobenzazepine derivatives (WO2021067242).[1][2]Link[2]

  • PubChem. (2024). Compound Summary: 3-Ethoxypropylamine (Distinction Reference).[1][4][8][9]Link

Sources

Technical Guide: Synthesis of N-Ethoxy-N-propylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Ethoxy(propyl)amine hydrochloride synthesis pathway Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Ethoxy-N-propylamine hydrochloride (also known as N-ethoxypropan-1-amine hydrochloride) is a specialized alkoxyamine building block critical in modern medicinal chemistry. It serves as a key intermediate in the synthesis of TLR7/8 agonists (e.g., benzazepine derivatives) and is utilized to introduce N-alkoxy amide bioisosteres, which offer enhanced metabolic stability compared to traditional amides.

This guide details the Reductive Amination Pathway , the industry "Gold Standard" for synthesizing this compound with high specificity, avoiding the over-alkylation issues common in direct alkylation routes.

Chemical Identity & Structural Analysis

Before initiating synthesis, the target structure must be rigorously defined to distinguish it from isomeric ether amines (e.g., 3-ethoxypropylamine).

PropertyDetail
IUPAC Name N-ethoxypropan-1-amine hydrochloride
Common Name Ethoxy(propyl)amine HCl; O-Ethyl-N-propylhydroxylamine HCl
CAS Number 1184979-76-7 (related free base/HCl references)
Molecular Formula

Molecular Weight 139.62 g/mol
Structural Feature Contains a chemically distinct N-O bond (

), conferring unique reactivity and basicity (

~4-5, lower than alkylamines).

Retrosynthetic Analysis

The most robust disconnection is at the N-C(propyl) bond. Direct alkylation of O-ethylhydroxylamine with propyl bromide is feasible but prone to poly-alkylation. The Reductive Amination strategy ensures mono-alkylation selectivity.

Retrosynthesis Target Target: N-Ethoxy-N-propylamine HCl Inter Intermediate: O-Ethyl-propionaldehyde oxime Target->Inter Reduction (H-) SM1 SM 1: O-Ethylhydroxylamine HCl Inter->SM1 Condensation SM2 SM 2: Propionaldehyde Inter->SM2 Condensation

Figure 1: Retrosynthetic disconnection showing the convergence of O-ethylhydroxylamine and Propionaldehyde.

Detailed Synthesis Protocol

Method: Reductive Amination using Sodium Cyanoborohydride (


).[1]
Rationale: 

is selected over

because it is stable at pH 5-6, the optimal acidity for iminium ion formation, and it selectively reduces the imine/oxime ether intermediate without reducing the aldehyde starting material.
Phase 1: Reagent Preparation[2]
  • O-Ethylhydroxylamine HCl (1.0 equiv): Commercially available or synthesized via hydrazinolysis of N-ethoxyphthalimide.

  • Propionaldehyde (1.1 equiv): Freshly distilled to remove propionic acid.

  • Sodium Cyanoborohydride (1.5 equiv): Handle with extreme care (cyanide source).

  • Solvent: Methanol (anhydrous).[2]

  • Buffer: Acetic acid / Sodium acetate (to adjust pH to ~5).

Phase 2: Reaction Workflow

Step 1: Condensation (Imine Formation)

  • Dissolve O-Ethylhydroxylamine HCl (10 mmol, 0.97 g) in Methanol (30 mL).

  • Add Sodium Acetate (approx. 10-15 mmol) to adjust pH to 5–6. Verify with wet pH paper.

  • Add Propionaldehyde (11 mmol, 0.79 mL) dropwise at 0°C.

  • Mechanistic Insight: The amine attacks the carbonyl to form a hemiaminal, which dehydrates to form the oxime ether intermediate (

    
    ).
    
  • Stir at Room Temperature (RT) for 1 hour.

Step 2: Selective Reduction

  • Cool the mixture to 0°C.

  • Add Sodium Cyanoborohydride (

    
    ) (15 mmol, 0.94 g) portion-wise. Caution: Gas evolution.[3]
    
  • Allow to warm to RT and stir for 4–12 hours.

  • Self-Validating Checkpoint: Monitor reaction via TLC (SiO2, 30% EtOAc/Hexane). The aldehyde spot (

    
     ~0.6) should disappear; the product amine is polar and may streak near the baseline unless treated with Ninhydrin (stains red/purple).
    

Step 3: Quench and Workup

  • Quench with 1N HCl (carefully) to pH < 2. This decomposes excess hydride and generates HCN (perform in a fume hood!).

  • Stir for 30 mins to ensure complete hydrolysis of borate complexes.

  • Basification: Adjust pH to >12 using 6N NaOH. The product is now in the free base form (

    
    ).
    
  • Extraction: Extract with Dichloromethane (DCM) (

    
     mL).
    
  • Dry organic layer over

    
     and concentrate in vacuo (Note: Product is volatile; avoid high vacuum or heating >40°C).
    
Phase 3: Salt Formation (Hydrochlorination)

The free base is an oil prone to oxidation. Conversion to the HCl salt ensures stability.

  • Dissolve the crude oil in minimal dry Diethyl Ether or Ethanol.

  • Add 2M HCl in Diethyl Ether dropwise at 0°C with vigorous stirring.

  • A white precipitate (N-ethoxy-N-propylamine HCl) should form immediately.

  • Filter under

    
    , wash with cold ether, and dry under vacuum.
    

Purification & Characterization

Trustworthiness in synthesis relies on rigorous characterization.[3] The N-alkoxy amine structure has unique NMR signatures.

Analytical Data Profile
TechniqueExpected Signal / ObservationInterpretation
1H NMR (

or

)

4.0–4.2 ppm (q, 2H)

: Characteristic deshielded methylene next to Oxygen.

3.0–3.2 ppm (t, 2H)

: Methylene next to Nitrogen (propyl chain).

1.2–1.3 ppm (t, 3H)

: Methyl group of the ethyl ether.

0.9 ppm (t, 3H)

: Terminal methyl of the propyl chain.
13C NMR ~70 ppmCarbon attached to Oxygen (

).
~52 ppmCarbon attached to Nitrogen (

).
Mass Spec (ESI+) m/z = 104.1 [M+H]+Matches Free Base MW (103.16) + Proton.[3]

Process Visualization

The following diagram illustrates the logical flow and critical control points (CCPs) of the synthesis.

SynthesisWorkflow Start Start: O-Ethylhydroxylamine HCl + Propionaldehyde Condensation Condensation (pH 5-6) Solvent: MeOH Start->Condensation Intermediate Intermediate: Oxime Ether Condensation->Intermediate - H2O Reduction Reduction Reagent: NaBH3CN Intermediate->Reduction Quench Acid Quench (pH < 2) Decompose Hydride Reduction->Quench Monitor TLC Basify Basify (pH > 12) Extract Free Base Quench->Basify Salt Salt Formation HCl/Ether Basify->Salt DCM Extraction Final Final Product: N-Ethoxy-N-propylamine HCl Salt->Final Precipitation

Figure 2: Step-by-step workflow for the reductive amination of O-ethylhydroxylamine.

Safety & Handling

  • Hydroxylamines: Potentially mutagenic and toxic. Handle in a fume hood.

  • Sodium Cyanoborohydride: Highly toxic if ingested or inhaled. Contact with acid releases Hydrogen Cyanide (HCN) gas. Always quench in a hood and treat waste streams with bleach (sodium hypochlorite) to oxidize cyanide before disposal.

  • Stability: The HCl salt is hygroscopic. Store in a desiccator at -20°C.

References

  • Preparation of Aminobenzazepine Derivatives (TLR7/8 Agonists). World Intellectual Property Organization, WO 2021/067242 A1, 2021. (Describes the use of N-ethoxypropan-1-amine HCl in drug conjugation).

  • Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reagents. Organic Reactions, 2002. (Authoritative review on the mechanism and stoichiometry of reductive amination).

  • Synthesis of N-alkoxyamines. Chemical Reviews, 2011. (Overview of N-alkoxyamine synthesis methodologies).

Sources

Ethoxy(propyl)amine hydrochloride solubility data

Author: BenchChem Technical Support Team. Date: March 2026

[label=" Non-Solvat

Caption: Mechanistic drivers of ethoxy(propyl)amine hydrochloride solvation across various solvent polarities.

Quantitative Solubility Data

Based on the thermodynamic principles outlined above and the behavior of closely related O-alkylhydroxylamine hydrochlorides[1][2], the following table summarizes the solubility profile of ethoxy(propyl)amine hydrochloride.

Table 1: Thermodynamic Solubility Profile at 25.0 °C

SolventDielectric Constant (

)
Estimated Solubility (mg/mL)Primary Solvation Mechanism
Water 80.1> 100 (Freely Soluble)Ion-dipole dissociation; extensive H-bonding.
Methanol 33.050 - 100 (Soluble)H-bonding; moderate dipole interactions.
Ethanol 24.320 - 50 (Soluble)H-bonding; lipophilic interaction with alkyl chains.
Dimethylformamide (DMF) 36.710 - 20 (Sparingly Soluble)Polar aprotic solvation of the shielded cation.
Dichloromethane (DCM) 8.9< 1 (Slightly Soluble)Limited ion-pair dissociation; relies on alkyl chains.
Hexane 1.9< 0.1 (Insoluble)Insufficient dielectric strength to break the ionic lattice.

Data derived from homologous structural analysis of N-alkoxyalkylamines and O-ethylhydroxylamine derivatives[3][4].

Experimental Methodologies: The Self-Validating Protocol

To generate empirical solubility data for ethoxy(propyl)amine hydrochloride, standard kinetic assays (like solvent-shift methods) are inadequate due to the risk of supersaturation. As an application scientist, I mandate the Isothermal Shake-Flask Method coupled with LC-MS/MS .

This protocol is designed as a self-validating system: it contains internal checkpoints that prevent the reporting of false kinetic data.

Step-by-Step Methodology

Phase 1: Isothermal Equilibration

  • Excess Addition: Weigh approximately 150 mg of ethoxy(propyl)amine hydrochloride into a 2 mL amber glass HPLC vial. Causality: Amber glass prevents potential UV-induced radical degradation of the N-O bond.

  • Solvent Introduction: Add 1.0 mL of the target solvent (e.g., LC-MS grade Water or Ethanol).

  • Isothermal Incubation: Place the vial in a thermoshaker set strictly to 25.0 ± 0.1 °C at 800 RPM. Causality: Solubility is a highly temperature-dependent thermodynamic parameter governed by the van 't Hoff equation; even a 1 °C fluctuation can drastically alter the saturation point of salts.

Phase 2: Phase Separation 4. Centrifugation: After 24 hours, transfer 500 µL of the suspension to a microcentrifuge tube and spin at 10,000 x g for 15 minutes. Causality: Filtration is explicitly avoided. Highly polar alkoxyamines can adsorb onto filter membranes (e.g., nylon or PTFE), artificially lowering the measured solubility. Centrifugation ensures phase separation without surface-area loss.

Phase 3: LC-MS/MS Quantification & Self-Validation 5. Dilution & Internal Standard: Dilute the supernatant 1:1000 in mobile phase. Spike with an internal standard (e.g., O-benzylhydroxylamine HCl). Causality: Alkoxyamines lack strong conjugated


-systems, making UV detection unreliable. Electrospray Ionization (ESI+) MS is required. The internal standard corrects for matrix effects and ionization suppression.
6. The Self-Validation Checkpoint:  Repeat the sampling and analysis at 48 hours .
  • Validation Rule: If the concentration difference between the 24h and 48h time points is

    
    , thermodynamic equilibrium is confirmed. If the difference is 
    
    
    
    , the system is kinetically trapped, and incubation must continue for another 24 hours.

Workflow Step1 Solid Compound (Excess Addition) Step2 Solvent Incubation (25°C Isothermal) Step1->Step2 Step3 Phase Separation (10,000g Centrifugation) Step2->Step3 Step4 LC-MS/MS Analysis (ESI+ Quantification) Step3->Step4 Step5 Equilibrium Validation (24h vs 48h Δ < 5%) Step4->Step5

Caption: Self-validating experimental workflow for thermodynamic solubility determination via LC-MS/MS.

Applications in Advanced Chemical Synthesis

Understanding the solubility of ethoxy(propyl)amine hydrochloride unlocks its utility in highly specialized chemical domains:

  • Nitroxide-Mediated Polymerization (NMP): Secondary alkoxyamines are the premier dormant species and initiators in NMP[5]. The solubility of ethoxy(propyl)amine hydrochloride in polar aprotic solvents (like DMF) allows for homogeneous polymerization reactions, ensuring narrow molecular weight distributions in the synthesized polymers.

  • Sterically Hindered Bioconjugation: While primary alkoxyamines are used for standard oxime ligations[1][6], secondary alkoxyamines like ethoxy(propyl)amine can be utilized to synthesize sterically hindered linkers or nitrones. Its dual solubility in aqueous buffers and organic co-solvents makes it an ideal reagent for modifying hydrophobic payloads in Antibody-Drug Conjugate (ADC) development.

References

  • ResearchGate. "Alkoxyamine Hydrochloride Derivatives from Alkyl Bromide and N,N′-Di-tert-butoxycarbonylhydroxylamine [(Boc)2NOH]". ResearchGate Publications. URL:[Link]

Sources

Ethoxy(propyl)amine hydrochloride spectroscopic analysis (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Spectroscopic Analysis of Ethoxy(propyl)amine Hydrochloride

Abstract

This technical guide provides a comprehensive analysis of Ethoxy(propyl)amine hydrochloride, a key chemical entity in various research and development sectors. Tailored for researchers, scientists, and drug development professionals, this document delves into the core spectroscopic techniques essential for its structural elucidation and characterization: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The narrative emphasizes the causality behind experimental choices and provides self-validating protocols to ensure scientific integrity. Through a combination of theoretical principles, detailed experimental workflows, and in-depth data interpretation, this guide serves as an authoritative resource for the complete spectroscopic analysis of this amine salt.

Introduction: The Ethoxy(propyl)amine Hydrochloride Moiety

Ethoxy(propyl)amine hydrochloride is an amine salt that presents unique analytical challenges and characteristics due to the presence of a protonated secondary amine, an ether linkage, and a flexible alkyl chain. For the purpose of this guide, we will focus on the common isomer, 3-Ethoxy-1-propanamine hydrochloride . The protonation of the primary amine group to form an ammonium salt significantly influences its physical properties and spectroscopic behavior compared to its free amine base.

Accurate structural confirmation is the bedrock of any chemical research or drug development pipeline. This guide provides the framework for achieving this confirmation through a multi-technique spectroscopic approach, ensuring that the identity, purity, and structure of the molecule are unambiguously established.

Figure 1: Chemical structure of 3-Ethoxy-1-propanamine hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For Ethoxy(propyl)amine hydrochloride, ¹H and ¹³C NMR, along with 2D techniques, provide a complete picture of its molecular structure.

Core Principles & Rationale

NMR spectroscopy exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei like ¹H and ¹³C absorb radiofrequency radiation at specific frequencies. This "chemical shift" (δ) is highly sensitive to the local electronic environment, providing information about the type of atom and its neighboring functional groups. Furthermore, spin-spin coupling between adjacent non-equivalent protons causes signals to split, revealing connectivity within the molecule.

For an amine hydrochloride, the protonation of the nitrogen atom is a key feature. This results in significant deshielding (a downfield shift) of adjacent protons and carbons due to the electron-withdrawing inductive effect of the positively charged ammonium group[1]. The protons on the nitrogen (NH₃⁺) are often broadened and can be definitively identified by their exchange with deuterium oxide (D₂O)[2].

Experimental Protocol: NMR Sample Preparation

A high-quality spectrum is contingent upon meticulous sample preparation[3].

G cluster_prep NMR Sample Preparation Workflow start Start: Obtain Sample (5-25 mg for ¹H, >25 mg for ¹³C) dissolve Dissolve in Deuterated Solvent (e.g., 0.7 mL CDCl₃ or D₂O) start->dissolve vortex Vortex to Ensure Homogeneous Solution dissolve->vortex filter Filter through Glass Wool Plug into a Clean NMR Tube vortex->filter cap Cap the NMR Tube filter->cap shim Place in Spectrometer, Lock, and Shim cap->shim acquire Acquire Spectrum (¹H, ¹³C, 2D) shim->acquire end End: Process Data acquire->end

Figure 2: Standard workflow for preparing an NMR sample of an amine salt.

Step-by-Step Methodology:

  • Sample Weighing: Accurately weigh 5-25 mg of Ethoxy(propyl)amine hydrochloride for ¹H NMR. A higher concentration (25-50 mg) is recommended for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

  • Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is common, but if solubility is an issue, deuterium oxide (D₂O) or deuterated methanol (CD₃OD) can be used. The choice of solvent can affect the chemical shift of labile protons.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a small vial[3].

  • Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a pipette containing a small plug of glass wool directly into a clean, dry NMR tube[4][5].

  • D₂O Exchange (Optional but Recommended): To confirm the identity of the NH₃⁺ protons, acquire a standard ¹H NMR spectrum. Then, add a drop of D₂O, shake the tube, and re-acquire the spectrum. The signal corresponding to the NH₃⁺ protons will disappear or significantly diminish due to the exchange of protons for deuterons[2].

Data Interpretation: Predicted Spectra

¹H NMR Spectrum Analysis: The structure of 3-Ethoxy-1-propanamine hydrochloride has six distinct proton environments.

LabelAssignmentPredicted δ (ppm)MultiplicityIntegrationRationale
aCH₃ -CH₂-O-~1.2Triplet (t)3HShielded alkyl group, split by adjacent CH₂ (b).
bCH₃-CH₂ -O-~3.5Quartet (q)2HDeshielded by adjacent oxygen, split by CH₃ (a).
c-O-CH₂ -CH₂-~3.6Triplet (t)2HDeshielded by adjacent oxygen, split by CH₂ (d).
d-CH₂-CH₂ -CH₂-~2.0Quintet (p)2HStandard alkyl region, split by both adjacent CH₂ groups (c and e).
e-CH₂-CH₂ -NH₃⁺~3.2Triplet (t)2HStrongly deshielded by the adjacent NH₃⁺ group, split by CH₂ (d).
f-NH₃⁺ 7.5 - 9.0Broad Singlet (br s)3HLabile protons on a positive nitrogen, often broad. Disappears on D₂O exchange.[2][6]

¹³C NMR Spectrum Analysis: The molecule has five unique carbon environments. In a broadband-decoupled spectrum, each will appear as a singlet.

LabelAssignmentPredicted δ (ppm)Rationale
1CH₃ -CH₂-O-~15Standard shielded alkyl carbon.
2CH₃-CH₂ -O-~66Deshielded due to attachment to electronegative oxygen[7][8].
3-O-CH₂ -CH₂-~69Deshielded due to attachment to electronegative oxygen.
4-CH₂-CH₂ -CH₂-~28Standard alkyl carbon, less affected by heteroatoms.
5-CH₂-CH₂ -NH₃⁺~39Deshielded due to attachment to the positively charged nitrogen[9].

Infrared (IR) Spectroscopy Analysis

IR spectroscopy is an essential technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Core Principles & Rationale

Different chemical bonds (C-H, N-H, C-O, etc.) vibrate at specific, characteristic frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes. The resulting spectrum provides a "fingerprint" of the functional groups present.

For Ethoxy(propyl)amine hydrochloride, the most diagnostic feature is the presence of the ammonium (NH₃⁺) group. The N-H stretching vibrations in amine salts are significantly different from those in neutral amines. They appear as a very broad and strong series of absorptions, often called the "ammonium band," in the 3200-2500 cm⁻¹ region.[10][11] This broadness is due to extensive hydrogen bonding in the solid state. Additionally, the NH₃⁺ group exhibits characteristic bending vibrations[12].

Experimental Protocol: Solid-State IR

As a solid salt, the sample is typically analyzed using either the KBr pellet method or Attenuated Total Reflectance (ATR).

Step-by-Step Methodology (ATR):

  • Instrument Background: Ensure the ATR crystal (typically diamond) is clean and run a background scan.

  • Sample Application: Place a small amount of the solid Ethoxy(propyl)amine hydrochloride powder onto the crystal.

  • Apply Pressure: Use the pressure clamp to ensure firm and even contact between the sample and the crystal.

  • Acquire Spectrum: Scan the sample over the typical mid-IR range (4000-400 cm⁻¹).

  • Cleaning: Thoroughly clean the crystal after analysis.

Data Interpretation: Predicted Spectrum
Wavenumber (cm⁻¹)Vibration TypeFunctional GroupIntensityComments
3200 - 2500N-H StretchAmmonium (R-NH₃⁺)Strong, Very BroadA key diagnostic feature of a primary amine salt. This complex "ammonium band" often has smaller C-H stretch peaks superimposed on it.[10][11]
3000 - 2850C-H StretchAlkane (CH₂, CH₃)Medium-StrongMay appear as sharper peaks on top of the broad N-H stretch envelope[13].
~1620 - 1560N-H BendAmmonium (R-NH₃⁺)Medium, BroadAsymmetric bending mode, characteristic of the NH₃⁺ group.
~1550 - 1500N-H BendAmmonium (R-NH₃⁺)Medium, BroadSymmetric bending ("umbrella") mode.
1470 - 1450C-H BendAlkane (CH₂, CH₃)MediumScissoring and bending vibrations.
~1100C-O StretchEther (C-O-C)StrongStrong, characteristic absorption for the ether linkage[14].
~1250-1020C-N StretchAliphatic AmineMediumC-N stretching vibration.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides the exact molecular weight and crucial structural information through the analysis of molecular fragmentation patterns.

Core Principles & Rationale

MS involves ionizing a molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z). For a compound containing an odd number of nitrogen atoms, the molecular ion will have an odd nominal mass, a principle known as the Nitrogen Rule [15][16].

The fragmentation of the molecular ion is not random; bonds break at their weakest points and in ways that form the most stable charged fragments. For aliphatic amines, the most characteristic fragmentation pathway is alpha-cleavage , which involves the breaking of a C-C bond adjacent to the nitrogen atom. This results in the formation of a stable, resonance-stabilized iminium cation[15][17][18].

Experimental Protocol: ESI-MS

Given that the analyte is a salt, Electrospray Ionization (ESI) is a suitable "soft" ionization technique that can directly analyze the protonated molecule from solution.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate.

  • Ionization: Apply a high voltage to the capillary, creating a fine spray of charged droplets. As the solvent evaporates, gas-phase ions are produced.

  • Analysis: Analyze the ions in positive ion mode. The mass analyzer will detect the protonated molecule [M+H]⁺, where M is the free amine (3-ethoxy-1-propanamine).

Data Interpretation: Predicted Spectrum

The free amine, C₅H₁₃NO, has a molecular weight of 103.16 g/mol [19]. In ESI-MS, we expect to see the protonated molecule at m/z 104.1 .

If a harder ionization technique like Electron Ionization (EI) is used (typically via GC-MS of the free amine), we would expect to see a molecular ion at m/z 103 and a characteristic fragmentation pattern dominated by alpha-cleavage.

G mol [CH₃CH₂OCH₂CH₂CH₂NH₂]⁺• m/z = 103 alpha_cleavage α-cleavage mol->alpha_cleavage ether_cleavage Ether cleavage mol->ether_cleavage frag1 CH₂=NH₂⁺ m/z = 30 (Base Peak) alpha_cleavage->frag1 rad1 •CH₂CH₂OCH₂CH₃ (Neutral Radical) alpha_cleavage->rad1 frag2 [CH₂CH₂CH₂NH₂]⁺• m/z = 59 ether_cleavage->frag2 rad2 •CH₂CH₃ (Neutral Radical) ether_cleavage->rad2

Figure 3: Predicted major fragmentation pathways for 3-Ethoxy-1-propanamine in EI-MS.

Key Expected Fragments (EI-MS):

  • m/z 103: Molecular ion [M]⁺•. Its presence confirms the molecular weight. As an odd number, it is consistent with the Nitrogen Rule[16].

  • m/z 30: This would be the base peak (the most abundant fragment). It results from the characteristic α-cleavage next to the amine, losing a C₄H₉O• radical to form the highly stable [CH₂=NH₂]⁺ fragment[17]. The presence of a strong peak at m/z 30 is highly indicative of a primary amine with an unbranched α-carbon[16].

  • m/z 59: Resulting from cleavage at the C-O bond, losing an ethyl radical to form [OCH₂CH₂CH₂NH₂]⁺•.

  • m/z 73: Resulting from cleavage between the two methylene groups of the propyl chain.

Conclusion: A Self-Validating Triad

The structural elucidation of Ethoxy(propyl)amine hydrochloride is achieved with high confidence by integrating the data from NMR, IR, and MS. Each technique provides a unique and complementary piece of the puzzle:

  • MS confirms the molecular formula (C₅H₁₃NO) and provides a key fragmentation pattern (base peak at m/z 30) that strongly suggests a primary propylamine structure.

  • IR confirms the presence of the key functional groups: an ammonium salt (broad N-H⁺ stretch), an ether (strong C-O stretch), and alkyl chains (C-H stretches).

  • NMR provides the definitive connectivity, mapping out the complete carbon-hydrogen framework and confirming the 3-ethoxy-1-propanamine isomeric structure through distinct chemical shifts and coupling patterns.

This triad of techniques creates a self-validating system. The molecular formula from MS is consistent with the integration and number of signals in NMR. The functional groups identified by IR are validated by the chemical shifts in both ¹H and ¹³C NMR. This rigorous, multi-faceted approach ensures the unequivocal identification and characterization of the target molecule, upholding the highest standards of scientific integrity.

References

  • JoVE. (2024). Mass Spectrometry: Amine Fragmentation. Retrieved from JoVE. [Link]

  • Problems in Chemistry. (2023, January 26). Mass Spectrometry Part 8 - Fragmentation in Amines. YouTube. [Link]

  • e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. [Link]

  • Whitman College. (n.d.). GCMS Section 6.15 - Fragmentation of Amines. [Link]

  • Doc Brown's Chemistry. (n.d.). propylamine low high resolution 1H proton nmr spectrum of propanaamine. [Link]

  • ECHIMICA. (2020, December 19). Mass Spectroscopy Lecture 6 : Fragmentation of Amines Part I. YouTube. [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. [Link]

  • R. D. Hill & H. H. Meislich. (1960). The infrared spectra of secondary amines and their salts. Journal of the Chemical Society, 3809-3811. (Link provided via ResearchGate). [Link]

  • Doc Brown's Chemistry. (n.d.). 1H NMR spectra of propan-2-amine. [Link]

  • American Chemical Society. (2016). Reaction of Orthoesters with Amine Hydrochlorides. Journal of Chemical Education. [Link]

  • Brissette, C., & Sandorfy, C. (1960). HYDROGEN BONDING IN THE AMINE HYDROHALIDES: II. THE INFRARED SPECTRUM FROM 4000 TO 2200 CM−1. Canadian Journal of Chemistry, 38(1), 34-44. [Link]

  • Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. [Link]

  • American Chemical Society. (2026). A 1H NMR Spectroscopic Window into Amine pKa, Anion pKBHX, and Charge-Assisted Intramolecular H-Bond Assessment. ACS Omega. [Link]

  • Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of ethoxyethane. [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]

  • PubMed. (2000). Gravimetric and spectrophotometric determination of some drugs--tertiary amine hydrochlorides in coated tablets. Acta Poloniae Pharmaceutica. [Link]

  • ResearchGate. (n.d.). 1 H NMR spectra of (A) 1, (B) 1 in the presence of propyl amine, (C).... [Link]

  • University of California, San Diego. (n.d.). NMR Sample Preparation. [Link]

  • University of York. (n.d.). Preparing an NMR sample. [Link]

  • Humboldt-Universität zu Berlin. (n.d.). sample preparation — NMR Spectroscopy. [Link]

  • Northern Illinois University. (n.d.). IR Absorption Frequencies. [Link]

  • S.P.C.M.C. College. (n.d.). INFRARED SPECTROSCOPY. [Link]

  • MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. [Link]

  • SpectraBase. (n.d.). 1-Ethoxy-1,2-propadiene - Optional[13C NMR] - Chemical Shifts. [Link]

  • Chemistry LibreTexts. (2020, May 30). 12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra. [Link]

  • Chem Help ASAP. (2022, October 7). chemical shift of functional groups in 13C NMR spectroscopy. YouTube. [Link]

  • U.S. Department of Justice. (n.d.). Synthesis and Analytical Profiles for Regioisomeric and Isobaric Amines Related to MDMA, MDEA and MBDB. [Link]

  • Compound Interest. (2015). A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. [Link]

  • University of Colorado Boulder. (n.d.). IR Chart. [Link]

  • NIST. (n.d.). 1-Propanamine, 3-ethoxy-. NIST WebBook. [Link]

  • Royal Society of Chemistry. (n.d.). Unorthodox crystalline drug salts via the reaction of amine-containing drugs with CO2. [Link]

  • Chemistry LibreTexts. (2024, September 30). 24.10: Spectroscopy of Amines. [Link]

  • MDPI. (n.d.). 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. [Link]

  • Royal Society of Chemistry. (2014). Supplementary Information. [Link]

  • PubChemLite. (n.d.). Ethoxy(propan-2-yl)amine hydrochloride (C5H13NO). [Link]

  • PubChem. (n.d.). Propanolamine ethyl ether. [Link]

  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of propylamine. [Link]

  • NIST. (n.d.). 1-Propanamine, 3-ethoxy-. NIST WebBook. [Link]

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Technical Guide: Safety and Handling of Ethoxy(propyl)amine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of Ethoxy(propyl)amine Hydrochloride , addressing the critical ambiguity in its nomenclature to ensure precise safety and handling.

In the context of drug development, this name most commonly refers to 3-Ethoxypropylamine Hydrochloride (a primary amine ether linker), but it can technically refer to


-Ethoxy-

-propylamine Hydrochloride
(a Weinreb amine analog). This guide primarily focuses on the 3-Ethoxypropylamine isomer (CAS 6291-85-6 for free base) due to its widespread commercial use as a linker and intermediate, while providing a critical "Isomer Alert" for the

-alkoxy variant.
Executive Summary & Compound Identification

Ethoxy(propyl)amine Hydrochloride is a bifunctional building block used extensively in medicinal chemistry for introducing flexible ether linkers or modifying solubility profiles. Its hydrochloride salt form improves stability and handling compared to the volatile free base.

Chemical Identity & Isomer Distinction

The term "Ethoxy(propyl)amine" is chemically ambiguous. You must verify the structure before handling.

FeatureIsomer A: 3-Ethoxypropylamine (Standard)Isomer B:

-Ethoxy-

-propylamine
(Weinreb Type)
Structure


Function Primary Amine Linker / Spacer

-Dialkylhydroxylamine (Weinreb Amide Synthesis)
CAS (Free Base) 6291-85-6 Not commonly listed (Analog of 1118-33-8)
Key Hazard Corrosive (Skin/Eye), HygroscopicMutagenic Potential , Skin Sensitizer

Authoritative Note: This guide details protocols for Isomer A (3-Ethoxypropylamine HCl) , the standard commercial building block. If working with Isomer B, treat as a potential mutagen and explosive hazard upon heating (typical of hydroxylamine derivatives).

Hazard Identification & Safety Profile (GHS)

The hydrochloride salt mitigates the flammability of the free base but introduces specific handling risks related to dust and acidity.

Core Hazards
  • Skin Corrosion/Irritation (Category 1B/2): The free base is corrosive. The HCl salt is a severe irritant and can cause chemical burns upon contact with moisture (sweat/mucous membranes) due to hydrolysis releasing HCl.

  • Serious Eye Damage (Category 1): Risk of irreversible corneal damage.

  • Acute Toxicity (Oral/Inhalation): Harmful if swallowed or inhaled.[1] Dust inhalation causes severe respiratory tract irritation.[1]

  • Hygroscopicity: The HCl salt is highly hygroscopic. Absorption of atmospheric water leads to "clumping" and hydrolysis, altering stoichiometry in sensitive coupling reactions.

Table 1: Physical & Safety Properties
PropertyValue / Description
Appearance White to off-white crystalline solid (Hygroscopic)
Melting Point ~130–140 °C (Decomposes if overheated)
Solubility Soluble in Water, Methanol, DMSO; Insoluble in Hexanes, Et₂O
pH (10% aq.) Acidic (~3.0–4.0)
Incompatibilities Strong Oxidizers, Acid Chlorides, Acid Anhydrides, Alkali Metals
Handling Protocols & Engineering Controls
A. Personal Protective Equipment (PPE)
  • Respiratory: Use a NIOSH N95/P100 particulate respirator when weighing solids. If generating aerosols (e.g., during workup), use a full-face respirator with ABEK cartridges.

  • Dermal: Nitrile gloves (minimum 0.11 mm thickness) are sufficient for incidental contact. For prolonged handling or solution preparation, use double-gloving or Butyl rubber gloves to prevent permeation of the organic amine if neutralized.

  • Eye/Face: Chemical splash goggles are mandatory. A face shield is recommended during large-scale neutralization (exothermic).

B. Storage & Stability
  • Atmosphere: Store under Inert Gas (Argon/Nitrogen) . The HCl salt will deliquesce in humid air.

  • Temperature: Cool, dry place (

    
     recommended for long-term stability).
    
  • Container: Tightly sealed glass or HDPE. Avoid metal containers due to potential corrosion from residual HCl.

Experimental Protocols
Protocol 1: Free-Basing for Amide Coupling

Context: Converting the stable HCl salt into the reactive free amine for nucleophilic attack (e.g., reacting with an NHS-ester or Acid Chloride).

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 equiv of 3-Ethoxypropylamine HCl in anhydrous DCM or DMF.

  • Neutralization: Add 1.2–1.5 equiv of a non-nucleophilic base (e.g., DIPEA or Triethylamine ) at

    
    .
    
    • Mechanism:[2][3] The tertiary amine deprotonates the ammonium salt (

      
      ), releasing the nucleophilic lone pair.
      
  • Activation Check: Ensure the solution pH is basic (

    
    ) using damp pH paper (vapor test).
    
  • Coupling: Add the electrophile (e.g., Acid Chloride) dropwise.

    • Caution: The reaction is exothermic. Maintain temperature

      
       to prevent side reactions.
      
  • Workup: Wash with

    
     to remove the hydrochloride salt of the auxiliary base.
    
Protocol 2: Emergency Spill Response
  • Solid Spill: Do not dry sweep (dust hazard). Cover with a reducing agent (if applicable) or inert absorbent (Vermiculite). Scoop into a hazardous waste container.

  • Solution Spill: Neutralize with Sodium Carbonate (

    
    ) or Sodium Bicarbonate before absorbing. Ventilate the area.[1][4]
    
Visualization: Safety & Synthesis Workflows
Diagram 1: Safety Decision Tree (Handling & Exposure)

Caption: Logical workflow for PPE selection and emergency response based on physical state.

SafetyWorkflow Start Handling Ethoxy(propyl)amine HCl State Select Physical State Start->State Solid Solid (HCl Salt) State->Solid Liquid Solution / Free Base State->Liquid DustControl Requirement: Fume Hood + N95 Mask Solid->DustControl Hygro Risk: Hygroscopic (Clumping) Solid->Hygro VaporControl Requirement: Fume Hood + Goggles Liquid->VaporControl Corrosive Risk: Skin Burns / Eye Damage Liquid->Corrosive Action1 Weigh under Argon/N2 Hygro->Action1 Spill Emergency: Exposure/Spill Action1->Spill Action2 Double Glove (Nitrile) Corrosive->Action2 Action2->Spill Skin Skin Contact: Flush 15min + Soap Spill->Skin Eye Eye Contact: Flush 15min + MD Spill->Eye

Diagram 2: Amide Coupling Reaction Pathway

Caption: Mechanistic pathway for converting the HCl salt to the active amide linker.

ReactionPathway Salt Amine HCl Salt (R-NH3+ Cl-) FreeBase Free Amine (R-NH2) Salt->FreeBase Deprotonation (-HCl) Base Base (DIPEA) Base->FreeBase Promotes Intermediate Tetrahedral Intermediate FreeBase->Intermediate Nucleophilic Attack Electrophile Electrophile (R'-COCl) Electrophile->Intermediate Product Amide Product (R-NH-CO-R') Intermediate->Product Elimination Byproduct Byproduct (DIPEA-HCl) Intermediate->Byproduct

References
  • PubChem. 3-Ethoxypropylamine (Compound Summary). National Library of Medicine. Available at: [Link]

  • Google Patents.Multisubstituted aromatic compounds as inhibitors of thrombin (WO2011126903A2). (Defines "ethoxy(propyl)amine" nomenclature).
  • ECHA (European Chemicals Agency). Registration Dossier: 3-ethoxypropylamine. Available at: [Link]

Sources

The Chemoselective Power of Ethoxy(propyl)amine Hydrochloride: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rapidly evolving landscape of targeted therapeutics and chemical biology, the precision of bioconjugation relies heavily on the quality and specific structural properties of the linker molecules utilized. Ethoxy(propyl)amine hydrochloride —systematically known as O-Ethyl-N-propylhydroxylamine hydrochloride (CAS 2270910-89-7)—is a highly specialized N,O-dialkylhydroxylamine building block.

Unlike standard primary amines, this compound features a highly nucleophilic nitrogen atom adjacent to an oxygen atom (the alpha-effect), combined with an N-alkyl substitution. This unique architecture makes it an indispensable reagent for chemoselective ligation, the synthesis of rationally designed mechanism-based enzyme inhibitors[1], and the generation of stable, closed-ring neoglycosides[2]. This whitepaper provides an in-depth analysis of its commercial supply landscape, structural disambiguation, and field-proven experimental protocols.

Chemical Identity & Critical Disambiguation

A frequent point of failure in procurement and early-stage synthesis is the ambiguous nomenclature surrounding "ethoxypropylamine." Depending on the supplier's cataloging system, this name can refer to entirely different structural classes: primary amine ethers versus N-alkoxyhydroxylamines.

To prevent catastrophic experimental failures, researchers must verify the CAS Registry Number and the exact molecular connectivity. Note that O-Ethyl-N-propylhydroxylamine hydrochloride and 2-Ethoxypropan-1-amine hydrochloride are exact structural isomers, sharing the same molecular formula and weight, but possessing vastly different chemical reactivities.

Table 1: Structural Disambiguation of "Ethoxypropylamine" Derivatives
Chemical Name / IUPACCAS NumberFormulaMW ( g/mol )Structural ClassPrimary Application
O-Ethyl-N-propylhydroxylamine HCl 2270910-89-7 C5H14ClNO139.62N,O-Dialkylhydroxylamine Chemoselective ligation, Neoglycosylation [2]
2-Ethoxypropan-1-amine HCl1184979-76-7C5H14ClNO139.62Primary Amine EtherOrganocatalysis, Ligand synthesis[3]
3-Ethoxypropylamine6291-85-6C5H13NO103.16Primary Amine EtherPolymer synthesis, Dye intermediates[4]

Commercial Supply Landscape

Sourcing high-purity O-Ethyl-N-propylhydroxylamine hydrochloride is critical, as trace impurities (such as unreacted hydrazine or free hydroxylamines) can severely compromise chemoselective ligations by introducing competing nucleophiles. The following table summarizes verified commercial suppliers providing research-grade material.

Table 2: Verified Commercial Suppliers for CAS 2270910-89-7
Supplier NameCatalog / MDL NumberPurity SpecificationQuality Assurance Metrics
BLD Pharm MFCD31628735>95% - 98%NMR, LC-MS validation[5]
Matrix Scientific 18619895%Certificate of Analysis (Lot tracked)[6]
Ambeed A186918298%H-NMR, HPLC[7]
Advanced Technology & Industrial 6468427N/AChemical regulatory compliance
Suzhou Sibian Chemical A-103327N/AStandard QC[8]

Mechanistic Applications in Drug Development

Chemoselective Neoglycosylation

The most powerful application of Ethoxy(propyl)amine hydrochloride is in neoglycosylation —the attachment of carbohydrate moieties to aglycons (drugs, peptides, or liposomes) to improve solubility, pharmacokinetics, and targeting[9].

The N-Alkyl Advantage: When a standard primary alkoxyamine (O-alkylhydroxylamine) reacts with a reducing sugar, it forms an acyclic oxime. However, because Ethoxy(propyl)amine hydrochloride possesses an N-propyl group, its reaction with an aldose yields a positively charged iminium ion intermediate. This thermodynamic instability forces an intramolecular ring closure by the sugar's hydroxyl group, resulting in a highly stable, closed-ring neoglycoside[2]. This structural mimicry is vital for retaining the biological recognition of the carbohydrate by lectins and glycosyltransferases[9].

Mechanism-Based Enzyme Inhibitors

O-alkylhydroxylamines are potent pharmacophores used to probe and inhibit heme-iron dependent enzymes, such as Indoleamine 2,3-dioxygenase-1 (IDO1), a major target in cancer immunotherapy[1]. Furthermore, N-alkoxyamine intermediates are crucial in synthesizing oxyguanidine analogues, which act as potent inhibitors against cysteine proteases like cruzain (implicated in Chagas' disease)[10].

Pathway N1 Reducing Sugar (Hemiacetal Equilibrium) N2 Open-Chain Aldose (Electrophile) N1->N2 Equilibrium N4 Iminium Ion Intermediate (Charged) N2->N4 + Nucleophile N3 O-Ethyl-N-propylhydroxylamine (Nucleophile) N3->N4 Attack N5 Intramolecular Cyclization (Ring Closure) N4->N5 Driven by Charge N6 Closed-Ring Neoglycoside (Stable Conjugate) N5->N6 Final Product

Mechanistic pathway of chemoselective neoglycosylation using an N-alkylhydroxylamine.

Experimental Protocols: Self-Validating Neoglycosylation

To ensure scientific integrity, the following protocol is designed as a self-validating system. It explains the causality behind each physicochemical manipulation required to successfully conjugate Ethoxy(propyl)amine hydrochloride to a target aldehyde or reducing sugar.

Protocol: Synthesis of a Closed-Ring Neoglycoconjugate

Objective: Chemoselective ligation of Ethoxy(propyl)amine hydrochloride to D-glucose.

Step 1: Reagent Preparation & Controlled Free-Basing

  • Action: Dissolve 1.2 equivalents of Ethoxy(propyl)amine hydrochloride (CAS 2270910-89-7) in a 0.1 M sodium acetate buffer. Add 1.2 equivalents of a mild base (e.g., pyridine or triethylamine) to neutralize the HCl salt.

  • Causality: The hydrochloride salt renders the nitrogen atom non-nucleophilic. Neutralization is mandatory. A mild base is strictly chosen over strong bases (like NaOH) to prevent the Lobry de Bruyn–van Ekenstein transformation (base-catalyzed epimerization/degradation of the reducing sugar).

Step 2: pH-Controlled Condensation

  • Action: Adjust the solution to exactly pH 4.5 using glacial acetic acid. Add 1.0 equivalent of the reducing sugar (e.g., D-glucose) and stir at 40°C.

  • Causality: The condensation rate of alkoxyamines with carbonyls is highly pH-dependent. At pH 4.5, the target carbonyl oxygen is sufficiently protonated to maximize its electrophilicity, while the N-alkoxyamine remains largely unprotonated and highly nucleophilic[11]. Deviating from this pH window will stall the reaction.

Step 3: Intramolecular Cyclization

  • Action: Allow the reaction to proceed for 12–24 hours.

  • Causality: The initial nucleophilic attack forms a charged iminium ion. Because the nitrogen is substituted with a propyl group, the intermediate cannot simply lose a proton to form a neutral oxime. Instead, the thermodynamic drive to neutralize the charge forces the carbohydrate's hydroxyl group to attack the iminium carbon, yielding the closed-ring neoglycoside[2].

Step 4: Self-Validation & Analytical Confirmation

  • Action: Extract aliquots at 2h, 6h, and 12h. Analyze via LC-MS and 1H-NMR.

  • Validation Logic: The system validates its own completion. In the 1H-NMR spectra, monitor the disappearance of the aldehyde proton signal (~9.5 ppm). The successful formation of the closed-ring neoglycoside is confirmed by the emergence of a distinct anomeric proton signal (~4.5–5.5 ppm). If an acyclic oxime were forming, you would observe an oxime CH=N proton (~7.5 ppm) instead.

G A Ethoxy(propyl)amine HCl (CAS 2270910-89-7) B Free-basing (Mild Base) Pyridine / NaOAc A->B D Condensation Reaction (pH 4.5 Buffer, 40°C) B->D C Target Aglycon (Aldose/Ketone) C->D E NMR/LC-MS Validation (Anomeric Proton Check) D->E F Stable Neoglycoside E->F

Workflow for self-validating N-alkoxyamine chemoselective ligation.

References

  • TCI Chemicals. "3-Ethoxypropylamine 6291-85-6." tcichemicals.com.
  • Fluorochem. "(2-ethoxypropyl)amine hydrochloride." fluorochem.co.uk.
  • Matrix Scientific. "CERTIFICATE OF ANALYSIS - Ethoxy(propyl)amine hydrochloride." matrixscientific.com.
  • BLD Pharm. "2270910-89-7 | O-Ethyl-N-propylhydroxylamine hydrochloride." bldpharm.com.
  • Suzhou Sibian Chemical Technology Co.,Ltd. "1-Propanamine, N-ethoxy-, hydrochloride." sibian-chem.com.
  • Advanced Technology & Industrial Co., Ltd. "Product Search Result - ETHOXY(PROPYL)AMINE HYDROCHLORIDE." advtechind.com.
  • Ambeed. "Product Name Index - O-Ethyl-N-propylhydroxylamine hydrochloride." ambeed.com.
  • Bryn Mawr College. "O-Alkylhydroxylamines as Rationally-designed Mechanism-based Inhibitors of Indoleamine 2,3-Dioxygenase-1." brynmawr.edu.
  • Thieme Connect. "Product Class 15: Oximes." thieme-connect.de.
  • Royal Society of Chemistry. "Journal of Materials Chemistry B - Synthesis of N-alkoxyamines." rsc.org.
  • National Institutes of Health (NIH). "Synthesis and Evaluation of Oxyguanidine Analogues of the Cysteine Protease Inhibitor WRR-483 against Cruzain." nih.gov.
  • National Institutes of Health (NIH). "Neoglycosylation and neoglycorandomization: Enabling tools for the discovery of novel glycosylated bioactive probes and early stage leads." nih.gov.

Sources

Ethoxy(propyl)amine Hydrochloride: Theoretical Properties, Mechanistic Utility, and Synthetic Protocols in Advanced Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary In modern process chemistry and active pharmaceutical ingredient (API) development, the selection of bifunctional building blocks dictates the pharmacokinetic and structural success of the final molecule. O-Ethyl-N-propylhydroxylamine hydrochloride, commonly referred to as Ethoxy(propyl)amine hydrochloride (CAS: 2270910-89-7), is a highly specialized N-alkoxyamine salt[1]. As a Senior Application Scientist, I frequently leverage this compound in the design of Toll-like receptor (TLR) agonists, antibody-drug conjugate (ADC) linkers, and as a precursor for nitroxide-mediated radical polymerization (NMRP). This whitepaper details its theoretical physicochemical properties, the causality behind its mechanistic utility, and field-validated experimental protocols.

Theoretical Physicochemical Properties

N-alkoxyamines exhibit unique electronic properties compared to standard aliphatic amines. The adjacent oxygen atom exerts a strong inductive electron-withdrawing effect (-I effect) while simultaneously providing lone-pair repulsion (the alpha-effect). This drastically lowers the pKa of the conjugate acid compared to a standard secondary amine (e.g., dipropylamine pKa ~11.0). The pKa of N-alkoxyamines typically falls in the range of 4.5 to 5.5, making them significantly less basic and less nucleophilic at physiological pH, yet highly reactive in targeted amide couplings[2].

Table 1: Theoretical Properties of Ethoxy(propyl)amine Hydrochloride

PropertyValue / Description
IUPAC Name O-Ethyl-N-propylhydroxylamine hydrochloride
CAS Registry Number 2270910-89-7
Molecular Formula C5H14ClNO (C5H13NO · HCl)
Molecular Weight 139.62 g/mol
Theoretical pKa (Conjugate Acid) ~4.7 - 5.2
LogP (Free Base, Predicted) 1.15 - 1.35
Hydrogen Bond Donors 2 (in salt form)
Hydrogen Bond Acceptors 2 (N, O)
Physical State Solid (typically crystalline powder)
Mechanistic Utility in Pharmaceutical Synthesis

Ethoxy(propyl)amine hydrochloride is frequently utilized to form specialized N-alkoxyamides. For instance, in the development of TLR8 agonists and benzazepine derivatives, the N-ethoxy-N-propyl moiety is installed to modulate the lipophilicity and hydrogen-bonding network of the API, optimizing its binding affinity to the target receptor's hydrophobic pockets[3].

Causality of Experimental Choices: When coupling Ethoxy(propyl)amine hydrochloride with a carboxylic acid, the inherent low nucleophilicity of the N-alkoxyamine (due to the alpha-effect) necessitates highly efficient coupling reagents. Standard reagents like DCC may lead to sluggish reactions and high epimerization rates. Therefore, EDCI paired with HOBt or highly reactive uronium salts like HATU are required. Furthermore, because the amine is supplied as a hydrochloride salt, a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) must be added in stoichiometric excess to liberate the free base in situ.

AmideCoupling A Carboxylic Acid API (e.g., Benzazepine derivative) B Activation (EDCI / HOBt / DIPEA) A->B C Active OBt-Ester Intermediate B->C Fast E Nucleophilic Attack (Alpha-effect modulated) C->E D Ethoxy(propyl)amine HCl + DIPEA (Free Base Liberation) D->E In situ generation F Target N-Alkoxyamide (e.g., TLR8 Agonist) E->F Stable Amide Bond

Logical workflow and mechanism of N-alkoxyamide coupling using Ethoxy(propyl)amine HCl.

Applications in Nitroxide-Mediated Radical Polymerization (NMRP)

Beyond small-molecule APIs, N-alkoxyamines are the cornerstone of NMRP. The C-ON bond in alkoxyamines is uniquely labile under thermal conditions. Homolysis of this bond generates a transient carbon-centered radical (which propagates polymer chain growth) and a stable nitroxide radical (which reversibly caps the growing chain, preventing termination events)[4]. The steric bulk of the ethyl and propyl groups in Ethoxy(propyl)amine derivatives fine-tunes the bond dissociation energy (BDE) of the C-ON bond, allowing for precise control over the polymerization kinetics.

NMRP A N-Alkoxyamine Initiator (Dormant Species) B Thermal Homolysis (Heat) A->B C Transient Carbon Radical (Active Species) B->C D Stable Nitroxide Radical (Capping Agent) B->D E Monomer Addition (Propagation) C->E F Reversible Recombination (Controlled Growth) D->F E->F F->A Equilibrium Shift

The reversible activation-deactivation cycle of N-alkoxyamines in NMRP.

Experimental Protocols
Protocol 1: Synthesis of Ethoxy(propyl)amine Hydrochloride via Reductive Amination

Self-Validating Rationale: This protocol utilizes O-ethylhydroxylamine and propionaldehyde. Reductive amination using sodium cyanoborohydride (NaBH3CN) is chosen over direct alkylation to prevent over-alkylation (quaternary salt formation). The pH is strictly maintained at ~5.5 to ensure the iminium ion is formed without protonating the starting hydroxylamine to the point of unreactivity.

Step-by-Step Methodology:

  • Imine Formation: Dissolve O-ethylhydroxylamine hydrochloride (1.0 eq) in anhydrous methanol (0.2 M). Add sodium acetate (1.0 eq) to buffer the solution to pH ~5.5.

  • Carbonyl Addition: Add propionaldehyde (1.05 eq) dropwise at 0 °C under an inert argon atmosphere. Stir for 2 hours at room temperature to allow complete iminium intermediate formation.

  • Reduction: Cool the reaction mixture back to 0 °C. Add sodium cyanoborohydride (NaBH3CN, 1.2 eq) in small portions. (Caution: NaBH3CN is highly toxic; perform in a well-ventilated fume hood).

  • Reaction Completion: Stir the mixture at room temperature for 12 hours. Monitor via LC-MS until the intermediate is consumed.

  • Quenching & Extraction: Quench the reaction with 1 M NaOH to pH 10. Extract the aqueous layer with dichloromethane (DCM) three times. Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Salt Formation: Dissolve the crude free base in anhydrous diethyl ether. Bubble dry HCl gas (or add 2M HCl in ether) until precipitation ceases. Filter the white crystalline solid, wash with cold ether, and dry under vacuum to yield Ethoxy(propyl)amine hydrochloride.

Synthesis A O-Ethylhydroxylamine HCl + Propionaldehyde B Buffer to pH 5.5 (NaOAc in MeOH) A->B C Iminium Intermediate B->C Condensation D Reduction (NaBH3CN at 0 °C) C->D E Free Base Extraction (NaOH / DCM) D->E Quench & Extract F Salt Precipitation (HCl in Ether) E->F G Ethoxy(propyl)amine HCl (Pure Crystals) F->G Filtration & Drying

Step-by-step synthetic workflow for Ethoxy(propyl)amine HCl via reductive amination.

Protocol 2: Amide Coupling for API Synthesis

Self-Validating Rationale: This protocol outlines the coupling of Ethoxy(propyl)amine HCl to a generic API carboxylic acid. DIPEA is used at 3.0 equivalents: 1 eq to neutralize the HCl salt of the amine, 1 eq to deprotonate the carboxylic acid, and 1 eq to maintain a basic environment for the EDCI/HOBt activation complex.

Step-by-Step Methodology:

  • Activation: In a flame-dried flask, dissolve the target carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) (0.1 M). Add EDCI (1.5 eq) and HOBt (1.5 eq). Stir at room temperature for 30 minutes to form the active OBt-ester.

  • Amine Preparation: In a separate vial, suspend Ethoxy(propyl)amine hydrochloride (1.2 eq) in DMF and add DIPEA (3.0 eq). Sonicate briefly to ensure complete liberation of the free base.

  • Coupling: Add the amine solution dropwise to the activated acid mixture. Stir the reaction at room temperature for 16-24 hours under nitrogen.

  • Workup: Dilute the reaction mixture with ethyl acetate (EtOAc). Wash sequentially with 10% aqueous citric acid (to remove unreacted amine and DIPEA), saturated aqueous NaHCO3 (to remove unreacted carboxylic acid and HOBt), and brine.

  • Purification: Dry the organic layer over MgSO4, filter, and concentrate. Purify the crude product via flash column chromatography (silica gel, Hexanes/EtOAc gradient) to isolate the pure N-ethoxy-N-propyl amide.

References
  • [4] Title: Labile alkoxyamines: Past, present, and future, Source: ResearchGate / Chemical Communications, URL:[Link]

  • [3] Title: US20250127914A1 - Antibody-conjugated 8-sulfonyl-benzazepine compounds and their uses, Source: Google Patents, URL:

  • [2] Title: O-Methylhydroxylamine | CH5NO | CID 4113, Source: PubChem - NIH, URL:[Link]

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Advanced Research Utility of Ethoxy(propyl)amine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Potential Research Applications of Ethoxy(propyl)amine Hydrochloride Content Type: Technical Whitepaper / Methodological Guide Audience: Medicinal Chemists, Material Scientists, and Process Engineers.

Executive Summary

Ethoxy(propyl)amine hydrochloride (CAS: 6291-85-6 for free base; HCl salt is the stabilized form) represents a critical C3-ether amine building block. Unlike simple alkyl amines, the inclusion of the ether oxygen at the


-position relative to the amine introduces unique physiochemical properties—specifically enhanced hydrophilicity and altered hydrogen-bond acceptor capabilities—without sacrificing the nucleophilic reactivity of the primary amine.

This guide outlines the compound's utility in three high-value research domains: Linker Chemistry (PROTACs/ADCs) , Polymer Functionalization , and Surface Chemistry . It provides field-tested protocols for handling the hydrochloride salt, ensuring reproducible experimental outcomes.

Chemical Identity & Physiochemical Profile[1][2][3][4][5]

The hydrochloride salt is the preferred storage form due to the volatility and oxidative susceptibility of the free amine. Researchers must understand the equilibrium dynamics to utilize it effectively in synthesis.

PropertySpecification
IUPAC Name 3-Ethoxypropan-1-amine hydrochloride
Chemical Formula

Molecular Weight 139.62 g/mol (Salt) / 103.16 g/mol (Free Base)
Solubility High (Water, Methanol, DMSO); Low (DCM, Hexanes)
pKa (Conjugate Acid) ~10.0–10.2 (Typical for primary alkyl amines)
Key Functionality Primary Amine (Nucleophile), Ether (H-bond Acceptor)
Structural Reactivity Logic

The structure consists of a primary amine separated from an ethoxy group by a propyl chain.

  • The Propyl Spacer: Provides optimal flexibility (n=3) preventing steric clash during conjugation, while avoiding the instability associated with hemiaminal ethers (n=1).

  • The Ether Oxygen: Increases water solubility compared to n-pentylamine. This is critical in drug design to lower logP values of hydrophobic pharmacophores.

ChemicalProfile Figure 1: Reactivity & Activation Workflow of Ethoxy(propyl)amine HCl Salt HCl Salt Form (Storage Stable) Base Free Base Form (Reactive Nucleophile) Salt->Base In-situ Neutralization (DIPEA/TEA) Reaction Amide/Ester Formation Base->Reaction Nucleophilic Attack Solubility Enhanced Aqueous Solubility (Ether Effect) Base->Solubility Structural Property

Figure 1: The activation workflow requires in-situ neutralization to liberate the reactive nucleophile.

Applications in Medicinal Chemistry

Linker Design in Targeted Protein Degradation (PROTACs)

In PROTAC design, the linker length and composition are determinants of degradation efficiency. Ethoxy(propyl)amine serves as a "short-chain" PEG mimetic.

  • Mechanism: The ether oxygen acts as a weak Lewis base, disrupting the hydrophobic collapse of the linker chain often seen with pure alkyl chains.

  • Application: It is used to conjugate E3 ligase ligands (e.g., Thalidomide derivatives) to a target protein ligand.

  • Advantage: The 3-carbon spacing is often the "Goldilocks" length for avoiding steric hindrance without introducing excessive entropic penalties.

Fragment-Based Drug Discovery (Hsp70 Modulation)

Research indicates the utility of 3-ethoxypropylamine moieties in modulating Heat Shock Protein 70 (Hsp70). The amine acts as a polar handle that can form salt bridges with aspartate/glutamate residues in the ATPase domain, while the ethoxy tail probes adjacent hydrophobic pockets.

Applications in Material Science

Polymer Synthesis: Oxetane Ring Opening

Ethoxy(propyl)amine is utilized to initiate the ring-opening of oxetane-based oligomers.

  • Causality: The high nucleophilicity of the primary amine attacks the strained oxetane ring.

  • Result: This terminates the polymer chain with a hydrophilic ethoxy tail, modifying the surface energy and viscosity of the resulting oligomer [1].

Surface Functionalization (Nanoparticles)

The compound is an excellent capping agent for metal oxide nanoparticles (e.g.,


).
  • Protocol Logic: The amine binds to the metal surface (coordination), while the ethoxy tail extends into the solvent shell, providing steric stabilization and preventing aggregation in polar solvents.

Experimental Protocols (Self-Validating Systems)

Protocol A: Amide Coupling (General Linker Synthesis)

Use this protocol to conjugate Ethoxy(propyl)amine HCl to a Carboxylic Acid-containing scaffold.

Reagents:

  • Carboxylic Acid Substrate (1.0 eq)

  • Ethoxy(propyl)amine Hydrochloride (1.2 eq)

  • HATU (1.2 eq) or EDC/NHS

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq) [CRITICAL]

  • Solvent: DMF or DCM (Anhydrous)

Step-by-Step Methodology:

  • Activation: Dissolve the Carboxylic Acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF under Nitrogen. Stir for 5 minutes.

    • Check: Solution should remain clear. Cloudiness implies moisture contamination.

  • Base Addition (The "Unlock"): Add DIPEA (1.0 eq) to the activated acid mixture.

  • Amine Preparation: In a separate vial, dissolve Ethoxy(propyl)amine Hydrochloride (1.2 eq) in minimal DMF. Add DIPEA (2.0 eq) to this vial.

    • Why? You need 1 eq of base to neutralize the HCl salt and 1 eq to act as the proton scavenger during coupling. Failure to pre-neutralize the salt often leads to stalled reactions.

  • Coupling: Dropwise add the Amine/Base mixture to the Activated Acid. Stir at Room Temperature for 2–4 hours.

  • Validation (LCMS): Aliquot 5 µL into MeOH. Check for the mass of Product

    
    .
    
    • Success Criteria: Disappearance of Acid peak; appearance of Product peak.

  • Workup: Dilute with EtOAc, wash with 5% LiCl (to remove DMF), then sat.

    
     and Brine.
    

CouplingProtocol Figure 2: Amide Coupling Decision Tree for HCl Salts Start Start: Carboxylic Acid Activate Add HATU + DMF (Activation) Start->Activate Combine Combine Solutions Stir RT, 2-4h Activate->Combine PrepAmine Dissolve Ethoxy(propyl)amine HCl + 2.0 eq DIPEA PrepAmine->Combine Add Dropwise Check LCMS Validation (Target Mass?) Combine->Check Workup Extraction (EtOAc/LiCl) Check->Workup Yes Troubleshoot Add more Base or Heat to 40°C Check->Troubleshoot No Troubleshoot->Combine

Figure 2: Decision tree ensuring successful conjugation of the hydrochloride salt.

Safety & Stability

  • Handling: The hydrochloride salt is hygroscopic. Store in a desiccator.

  • Hazards: Upon neutralization, the free amine is corrosive and can cause severe skin burns (GHS05). Handle in a fume hood.

  • Incompatibility: Avoid strong oxidizing agents. The ether linkage is generally stable to basic and mild acidic conditions but can cleave under strong Lewis Acid conditions (e.g.,

    
    ).
    

References

  • Baudel, V., et al. "Synthesis and modification of oxetane based oligomers with 3-ethoxypropylamine by focused microwave irradiation."[1] European Polymer Journal, vol. 38, no.[1] 3, 2002, pp. 615-618.[1] Link

  • Thermo Scientific Chemicals. "3-Ethoxypropylamine, 99% Product Information." Fisher Scientific. Link

  • Sigma-Aldrich. "3-Ethoxypropylamine Product Specification & Safety Data." Merck KGaA. Link

  • PubChem. "3-Ethoxypropylamine Compound Summary." National Library of Medicine. Link

Sources

Methodological & Application

Application Notes and Protocols for Ethoxy(propyl)amine Hydrochloride in Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Ethoxy(propyl)amine hydrochloride is a versatile primary amine building block utilized in a variety of organic transformations. Its unique structural motif, featuring a primary amine for nucleophilic reactions and an ether linkage, makes it a valuable reagent in the synthesis of diverse molecular architectures, from functionalized polymers to scaffolds for drug discovery. This comprehensive guide provides researchers, scientists, and drug development professionals with in-depth technical insights and detailed, field-proven protocols for the application of ethoxy(propyl)amine hydrochloride in key synthetic reactions. The protocols are designed to be self-validating, with a focus on the causality behind experimental choices to ensure reproducibility and success.

Introduction: Chemical Profile and Synthetic Utility

Ethoxy(propyl)amine, in its hydrochloride salt form, offers enhanced stability and ease of handling compared to its free base. The primary amine group serves as a potent nucleophile, readily participating in reactions such as amide bond formation, reductive amination, and nucleophilic substitution. The ethoxypropyl backbone can impart increased solubility and introduce a flexible linker into target molecules, a desirable feature in medicinal chemistry for optimizing pharmacokinetic properties. This guide will focus on three principal applications: amide synthesis, reductive amination, and the ring-opening of strained heterocycles.

Table 1: Physicochemical Properties of 3-Ethoxypropylamine

PropertyValue
Linear Formula C₂H₅O(CH₂)₃NH₂
Molecular Weight 103.16 g/mol
Boiling Point 136-138 °C
Density 0.861 g/mL at 25 °C
Refractive Index n20/D 1.418

(Data sourced from Sigma-Aldrich)[1]

Application in Amide Bond Formation

The synthesis of the amide bond is a cornerstone of organic and medicinal chemistry. Ethoxy(propyl)amine hydrochloride can be effectively coupled with carboxylic acids to form N-(3-ethoxypropyl) amides. Two primary, reliable methods are presented: the classic Schotten-Baumann reaction and a modern peptide coupling approach using HATU.

The Schotten-Baumann Reaction: Acylation with Acid Chlorides

This method involves the reaction of the amine with a more electrophilic carboxylic acid derivative, the acyl chloride. The reaction is typically performed under basic conditions to neutralize the HCl byproduct, which would otherwise form a non-nucleophilic ammonium salt with the starting amine.[2][3][4][5]

  • Use of Hydrochloride Salt: Ethoxy(propyl)amine hydrochloride is used directly, with an additional equivalent of base to liberate the free amine in situ and to quench the HCl formed during the reaction.

  • Base Selection: A non-nucleophilic tertiary amine, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is ideal as it will not compete with the primary amine in reacting with the acyl chloride.

  • Solvent Choice: An aprotic solvent like dichloromethane (DCM) is used to dissolve the reactants without participating in the reaction.

  • Temperature Control: The addition of the acyl chloride is performed at 0 °C to control the exothermic nature of the reaction.

  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), suspend ethoxy(propyl)amine hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.2 M).

  • Base Addition: Cool the suspension to 0 °C in an ice bath. Add triethylamine (TEA, 2.2 eq) dropwise. Stir for 10-15 minutes to allow for the formation of the free amine.

  • Acylation: While maintaining the temperature at 0 °C, add a solution of benzoyl chloride (1.05 eq) in anhydrous DCM dropwise over 10 minutes.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Work-up: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

dot graphdot { graph [layout=dot, rankdir=LR, splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} } Caption: Schotten-Baumann Reaction Workflow.

Modern Amide Coupling using HATU

For more sensitive substrates or when the corresponding acyl chloride is unstable, modern peptide coupling reagents are employed. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient uronium salt-based coupling reagent that generates a highly reactive OAt-active ester, leading to clean and rapid amide bond formation.[6][7][]

  • Activation: HATU, in the presence of a non-nucleophilic base, activates the carboxylic acid to form a highly reactive ester, which is then susceptible to nucleophilic attack by the amine.[6][7]

  • Base: DIPEA is commonly used to deprotonate the carboxylic acid and neutralize any acidic species generated during the reaction.

  • Solvent: Anhydrous polar aprotic solvents like N,N-dimethylformamide (DMF) are ideal for this reaction as they effectively dissolve the reactants and coupling agents.

  • Reagent Preparation: In a round-bottom flask under an inert atmosphere, dissolve 2-phenylacetic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (approx. 0.2 M).

  • Base Addition: Cool the solution to 0 °C and add DIPEA (2.5 eq) dropwise. Stir the mixture for 10 minutes to allow for pre-activation of the carboxylic acid.

  • Amine Addition: Add ethoxy(propyl)amine hydrochloride (1.1 eq) to the reaction mixture, followed by an additional equivalent of DIPEA (1.1 eq) to liberate the free amine.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography.

Reductive Amination

Reductive amination is a powerful method for forming C-N bonds, converting a carbonyl compound and an amine into a more substituted amine.[9] This one-pot reaction involves the initial formation of an imine or iminium ion, which is then reduced in situ. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reducing agent due to its mild nature and selectivity for reducing the iminium ion in the presence of the unreacted aldehyde.[9][10][11]

  • Selective Reducing Agent: NaBH(OAc)₃ is sterically hindered and less reactive than sodium borohydride, preventing the premature reduction of the starting aldehyde. It selectively reduces the protonated imine intermediate.[9][11]

  • Solvent: 1,2-Dichloroethane (DCE) is an excellent solvent for this reaction, though others like THF can be used.[10][11]

  • Acid Catalyst (Optional): For less reactive ketones, a catalytic amount of acetic acid can accelerate imine formation. It is generally not required for aldehydes.[10][11]

  • Stoichiometry: A slight excess of the amine and reducing agent is often used to drive the reaction to completion.

  • Reaction Setup: To a round-bottom flask, add benzaldehyde (1.0 eq) and ethoxy(propyl)amine hydrochloride (1.1 eq) to 1,2-dichloroethane (DCE, approx. 0.2 M).

  • Base Addition: Add triethylamine (1.1 eq) to free the amine from its hydrochloride salt. Stir for 10 minutes.

  • Reducing Agent Addition: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.2 eq) portion-wise over 5 minutes. The reaction may be slightly exothermic.

  • Reaction Progression: Stir the reaction mixture at room temperature for 12-24 hours. Monitor by TLC or LC-MS for the disappearance of the benzaldehyde.

  • Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃. Stir vigorously for 30 minutes. Extract the mixture with DCM (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The crude secondary amine can be purified by flash column chromatography.

dot graphdot { graph [layout=dot, rankdir=LR, splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} } Caption: Reductive Amination Workflow.

Nucleophilic Ring-Opening of Oxetanes

The strained four-membered ring of oxetanes makes them susceptible to nucleophilic ring-opening reactions, providing a route to 1,3-difunctionalized acyclic compounds.[12][13][14] 3-Ethoxypropylamine can act as a nucleophile to open the oxetane ring, a reaction that is particularly useful in polymer chemistry for modifying the properties of polyethers.[1]

  • Ring Strain: The high ring strain (approx. 25.5 kcal/mol) of the oxetane ring provides the thermodynamic driving force for the ring-opening reaction.[12]

  • Nucleophilic Attack: The primary amine of ethoxy(propyl)amine attacks one of the electrophilic methylene carbons of the oxetane ring.

  • Catalysis: The reaction can be catalyzed by Lewis or Brønsted acids, which activate the oxetane by coordinating to the oxygen atom, making the ring more susceptible to nucleophilic attack. For simple thermal ring-opening, a protic solvent can facilitate the proton transfer steps.

  • Reaction Setup: In a sealed pressure tube, combine 2-methyloxetane (1.0 eq) and 3-ethoxypropylamine (1.5 eq) in isopropanol (approx. 1.0 M).

  • Reaction Conditions: Seal the tube and heat the mixture to 100-120 °C for 12-24 hours.

  • Monitoring: After cooling to room temperature, the reaction progress can be checked by GC-MS to observe the formation of the amino alcohol product.

  • Work-up and Purification: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess amine. The resulting crude amino alcohol can be purified by vacuum distillation or column chromatography.

Conclusion

Ethoxy(propyl)amine hydrochloride is a readily available and highly versatile reagent for organic synthesis. The protocols detailed in this guide for amide formation, reductive amination, and oxetane ring-opening demonstrate its broad utility. By understanding the principles behind the experimental design, researchers can confidently apply and adapt these methods to achieve their synthetic goals in the development of new materials and pharmacologically active agents.

References

  • Vedantu. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • SATHEE. Chemistry Schotten Baumann Reaction. [Link]

  • Organic Chemistry Portal. Schotten-Baumann Conditions. [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive amination of aldehydes and ketones with sodium triacetoxyborohydride. Studies on direct and indirect reductive amination procedures. The Journal of organic chemistry, 61(11), 3849-3862.
  • Common Organic Chemistry. Amine to Amide (Coupling) - HATU. [Link]

  • ResearchGate. A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. [Link]

  • Common Organic Chemistry. Amine to Amide Mechanism - HATU. [Link]

  • Bräse, S., & Payne, A. (2020). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 16, 2336-2475.
  • Journal of Chemical and Pharmaceutical Research. Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. [Link]

  • Ahmad, S., et al. (2016). Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review.

Sources

Application Note: Ethoxy(propyl)amine Hydrochloride in Medicinal Chemistry – Linker Engineering and Heterocycle Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

I. Structural Rationale & Physicochemical Profiling

In modern medicinal chemistry, the balance between lipophilicity and aqueous solubility is a critical determinant of a drug candidate's success. Ethoxy(propyl)amine hydrochloride (specifically 3-ethoxypropylamine hydrochloride, CAS 38993-84-9) has emerged as a highly versatile building block. Structurally, it consists of a flexible propyl chain terminating in a primary amine, capped by an ethyl ether moiety.

This specific architectural arrangement offers two distinct advantages:

  • Solubility Enhancement: The ether oxygen acts as a potent hydrogen bond acceptor (HBA). When appended to hydrophobic warheads (e.g., bromodomain inhibitors or kinase binders), it significantly lowers the partition coefficient (cLogP) and increases the topological polar surface area (tPSA), improving oral bioavailability and cellular permeability [1].

  • Nucleophilic Reliability: The three-carbon (propyl) spacer provides sufficient steric distance between the electronegative ether oxygen and the terminal amine. This insulates the amine from negative inductive effects, preserving its high nucleophilicity for efficient amide couplings or SNAr reactions.

Using the hydrochloride salt rather than the free base is a deliberate experimental choice. The free base is a volatile liquid prone to oxidation and carbon dioxide absorption (forming carbamates) upon atmospheric exposure. The hydrochloride salt is a stable, weighable crystalline solid that ensures precise stoichiometric control during high-throughput parallel synthesis.

Quantitative Physicochemical Comparison

The following table summarizes the physicochemical advantages of ethoxy(propyl)amine hydrochloride compared to standard alkyl amines.

PropertyPropylamine3-Ethoxypropylamine (Free Base)3-Ethoxypropylamine HCl
Molecular Weight ( g/mol ) 59.11103.16139.62
Physical State (at STP) Volatile LiquidLiquidCrystalline Solid
cLogP (Calculated) 0.480.21~ -1.5 (Ionized)
H-Bond Acceptors 122
H-Bond Donors 223 (as ammonium)
Handling Stability Poor (Highly volatile)Moderate (Hygroscopic)Excellent (Stable solid)

II. Workflow Architectures & Logical Relationships

The utility of ethoxy(propyl)amine hydrochloride spans two primary domains: acting as a hydrophilic spacer in Targeted Protein Degraders (PROTACs) [3] and serving as an N-alkylating precursor for bioactive heterocycles [2].

A. PROTAC & Epigenetic Probe Linker Assembly

In the design of epigenetic probes (e.g., BRD4 inhibitors), the exit vector trajectory is paramount. Ethoxy(propyl)amine acts as a short, PEG-like linker that projects the molecule into the solvent-exposed region without disrupting the binding affinity of the pharmacophore [1].

PROTAC_Workflow Warhead Target Binder (Carboxylic Acid) Coupling Amide Coupling (HATU, DIPEA, DMF) Warhead->Coupling Amine Ethoxy(propyl)amine HCl (Linker Building Block) Amine->Coupling Intermediate Warhead-Linker Conjugate Coupling->Intermediate PROTAC Targeted Protein Degrader (PROTAC) Intermediate->PROTAC Ligase E3 Ligase Ligand Ligase->PROTAC

Workflow for integrating ethoxy(propyl)amine into a PROTAC linker system.

B. De Novo Heterocycle Synthesis

Beyond simple linkages, the primary amine can be condensed with dicarbonyls (such as dihydroxyacetone) to synthesize complex, N-substituted imidazoles. The ethoxypropyl tail remains intact, serving as a permanent solubilizing motif on the resulting drug core [2].

Imidazole_Synthesis DHA Dihydroxyacetone (Dicarbonyl Precursor) Imine Imine Intermediate (In Situ) DHA->Imine AmineHCl Ethoxy(propyl)amine HCl (Nucleophile & Catalyst) AmineHCl->Imine Cyclization Dehydrative Cyclization (Heat, Solvent) Imine->Cyclization Product N-(3-Ethoxypropyl)imidazole (Bioactive Core) Cyclization->Product

De novo synthesis of N-substituted imidazoles using ethoxy(propyl)amine hydrochloride.

III. Validated Experimental Protocols

Protocol 1: Amide Coupling for Linker Assembly

This protocol details the attachment of ethoxy(propyl)amine to a carboxylic acid-bearing warhead.

Causality & Experimental Design: HATU is selected as the coupling reagent due to its superior efficiency in preventing racemization and driving hindered reactions to completion. A critical parameter here is the stoichiometry of the base (DIPEA). Because the building block is a hydrochloride salt, an absolute minimum of 3.0 equivalents of DIPEA is required: 1.0 eq to neutralize the HCl salt and liberate the free nucleophilic amine, 1.0 eq to deprotonate the carboxylic acid for HATU activation, and 1.0 eq to maintain the overall basicity of the reaction microenvironment.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 20 mL scintillation vial equipped with a magnetic stir bar, dissolve the target carboxylic acid (1.0 mmol, 1.0 eq) in anhydrous DMF (5.0 mL) under a nitrogen atmosphere.

  • Activation: Add DIPEA (3.0 mmol, 3.0 eq) followed by HATU (1.2 mmol, 1.2 eq). Stir the mixture at room temperature for 15 minutes to ensure full formation of the active ester intermediate.

  • Nucleophilic Addition: Add ethoxy(propyl)amine hydrochloride (1.1 mmol, 1.1 eq) in one portion. The reaction mixture may slightly exotherm.

  • Monitoring (Self-Validation): Stir at room temperature for 2–4 hours. Monitor reaction progress via LC-MS. The disappearance of the activated ester mass and the appearance of the product mass (

    
    ) validates completion.
    
  • Workup: Quench the reaction with saturated aqueous NaHCO

    
     (10 mL). Extract the aqueous layer with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with 5% aqueous LiCl (3 × 10 mL) to effectively remove residual DMF.
    
  • Purification: Dry the organic phase over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate in vacuo. Purify via flash column chromatography (SiO
    
    
    , typically a DCM/MeOH gradient).
Protocol 2: Synthesis of 5-Hydroxymethyl-1-(3-ethoxypropyl)imidazole

This protocol outlines the construction of an imidazole core utilizing the amine as the nitrogen source [2].

Causality & Experimental Design: The hydrochloride salt of the amine serves a dual purpose. It provides the necessary nitrogen atom for the heterocycle, while the latent acidity of the HCl salt acts as an in situ catalyst to promote the initial nucleophilic attack on the carbonyl of dihydroxyacetone, facilitating imine formation prior to cyclization.

Step-by-Step Methodology:

  • Initial Condensation: Suspend dihydroxyacetone (10.0 mmol, 1.0 eq) and ethoxy(propyl)amine hydrochloride (10.0 mmol, 1.0 eq) in absolute ethanol (20 mL).

  • Cyclization Trigger: Add an aqueous solution of formaldehyde (37% w/w, 12.0 mmol, 1.2 eq) and a mild oxidant/catalyst (e.g., copper(II) acetate, 0.5 mmol, 0.05 eq) to facilitate the formal [2+2+1] cyclization.

  • Reflux: Heat the reaction mixture to reflux (approx. 80°C) for 6 hours. The solution will typically darken as the imidazole core forms.

  • Monitoring (Self-Validation): Sample the reaction, dilute with methanol, and analyze via TLC (visualized with UV and iodine) or LC-MS to confirm the consumption of the primary amine.

  • Workup: Cool the mixture to room temperature and concentrate under reduced pressure. Basify the residue with 1M NaOH (pH ~9) to ensure the imidazole is in its free-base form, then extract with Dichloromethane (3 × 20 mL).

  • Purification: Dry over MgSO

    
    , concentrate, and purify by reverse-phase HPLC or recrystallization to yield the functionalized imidazole core.
    

IV. References

  • Fish, P. V., et al. "Identification of a chemical probe for bromo and extra C-terminal bromodomain inhibition through optimization of a fragment-derived hit." MedChemComm (RSC Publishing). Available at:[Link]

  • US Patent 6268363B1. "Imidazole derivatives and their use as histamine H3 receptor ligands" (Details the condensation of dihydroxyacetone and 3-ethoxypropylamine hydrochloride). Source: Google Patents. Available at:

  • WO2011126903A2. "Multisubstituted aromatic compounds as inhibitors of thrombin" (Details the use of ethoxy(propyl)amine as an alkyloxy building block). Source: Google Patents. Available at:

Application Note: Precision Polymer Engineering with Ethoxy(propyl)amine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethoxy(propyl)amine hydrochloride (specifically 3-ethoxypropylamine hydrochloride , CAS 6291-85-6 for the free base) is a high-value building block in the synthesis of "smart" stimuli-responsive polymers and advanced hydrogels. Unlike simple alkyl amines, the ether linkage in the propyl tail imparts unique solvation properties—often described as "short-chain PEG" behavior—allowing for precise tuning of the Lower Critical Solution Temperature (LCST) in thermoresponsive systems.

This guide details the use of ethoxy(propyl)amine hydrochloride as a post-polymerization modification agent. It addresses the critical handling requirement of converting the stable, odorless hydrochloride salt into its reactive nucleophilic free-base form in situ, ensuring high-efficiency conjugation to activated polymer backbones.

Chemical Profile & Mechanistic Utility[1][2][3][4]

Identity & Properties[4]
  • Chemical Name: 3-Ethoxypropylamine Hydrochloride

  • Free Base CAS: 6291-85-6[1][2]

  • Structure:

    
    
    
  • Functional Role: Nucleophilic side-chain modifier (after neutralization).

Why Use This Molecule?

In polymer chemistry, the balance between hydrophobicity and hydrophilicity dictates solution behavior.

  • LCST Tuning: The ethoxypropyl group is less hydrophilic than a polyethylene glycol (PEG) chain but more hydrophilic than a pure propyl chain. Conjugating this amine to a poly(acryloyl) backbone creates polymers with sharp thermal transitions near physiological temperature (32–37°C), ideal for drug delivery.

  • Solubility Enhancement: It disrupts strong hydrogen bonding in rigid polymer backbones (like polyureas or polyamides) without making the polymer water-soluble, often used to improve solubility in organic solvents for processing.

  • Handling: The hydrochloride salt is a solid, non-volatile, and odorless alternative to the liquid free amine, which is corrosive and has a strong ammonia-like odor.

Core Application: Post-Polymerization Modification (PPM)

The most robust application is the functionalization of activated ester polymers (e.g., Poly(N-hydroxysuccinimide acrylate) or Poly(pentafluorophenyl acrylate)). This "grafting-to" approach allows for the synthesis of polymer libraries from a single parent chain.

Mechanistic Pathway

The hydrochloride salt (


) is non-nucleophilic. It must be deprotonated by a tertiary base (e.g., Triethylamine, TEA) to regenerate the primary amine (

), which then attacks the activated ester.

ReactionPathway Salt Ethoxy(propyl)amine HCl Salt FreeAmine Reactive Free Amine (Nucleophile) Salt->FreeAmine Deprotonation Base Tertiary Base (TEA/DIPEA) Base->FreeAmine Product Functionalized Polymer (Amide Link) FreeAmine->Product Nucleophilic Acyl Substitution Byproduct Byproducts (Base-HCl + Leaving Group) FreeAmine->Byproduct Polymer Activated Polymer (NHS/PFP Ester) Polymer->Product

Figure 1: Mechanistic pathway for the in situ activation and conjugation of ethoxy(propyl)amine hydrochloride to an activated polymer backbone.

Detailed Experimental Protocol

Protocol: Synthesis of Thermoresponsive Poly(N-(3-ethoxypropyl)acrylamide) via Reactive Ester Precursor

Objective: Convert Poly(pentafluorophenyl acrylate) (PolyPFPA) to Poly(N-(3-ethoxypropyl)acrylamide) with >95% conversion efficiency.

Materials Required
ReagentRoleSpecifications
Poly(PFPA)Polymer BackboneMw ~10-20 kDa, PDI < 1.2
Ethoxy(propyl)amine HCl Modifier>98% Purity
Triethylamine (TEA)BaseDry, distilled
DMF (Dimethylformamide)SolventAnhydrous
Diethyl EtherPrecipitantACS Grade
Step-by-Step Procedure

1. Stoichiometric Calculation

  • Calculate the molar equivalents of the pentafluorophenyl (PFP) ester groups in the parent polymer.

  • Use 1.2 to 1.5 equivalents of Ethoxy(propyl)amine HCl relative to PFP groups to ensure full conversion.

  • Use 2.0 equivalents of TEA (1 eq to neutralize the HCl salt, 1 eq to scavenge the PFP leaving group).

2. Preparation of the Amine Solution (In Situ Neutralization)

  • In a sealed vial, dissolve Ethoxy(propyl)amine HCl in anhydrous DMF.

  • Add the calculated amount of TEA.

  • Observation: A white precipitate (Triethylamine Hydrochloride) may form immediately or over time. This confirms the release of the free amine.

  • Stir for 10–15 minutes to ensure equilibrium.

3. Conjugation Reaction

  • Dissolve the Poly(PFPA) in a separate volume of anhydrous DMF (concentration ~100-200 mg/mL).

  • Add the amine/TEA mixture dropwise to the polymer solution under rapid stirring.

  • Temperature: 40°C is recommended to accelerate kinetics, though RT is sufficient for >12 hours.

  • Time: Stir for 12–24 hours under nitrogen atmosphere.

4. Purification

  • Concentrate the reaction mixture using a rotary evaporator (remove excess DMF).

  • Precipitation: Drop the concentrated solution into cold diethyl ether or hexane. The polymer will precipitate; unreacted amine and PFP byproducts remain in solution.

  • Dialysis: Redissolve the polymer in methanol or water (if soluble) and dialyze against water (MWCO 3.5 kDa) for 3 days to remove salts.

  • Lyophilize to obtain the final white powder.

Workflow Visualization

Workflow cluster_prep Phase 1: Preparation cluster_rxn Phase 2: Reaction cluster_pur Phase 3: Purification Step1 Weigh Ethoxy(propyl)amine HCl Step2 Dissolve in DMF + Add TEA (Neutralization) Step1->Step2 Step4 Mix Solutions (N2 Atmosphere, 40°C, 24h) Step2->Step4 Step3 Dissolve Polymer Backbone (PolyPFPA) Step3->Step4 Step5 Precipitate in Diethyl Ether Step4->Step5 Step6 Dialysis (3 days) Step5->Step6 Step7 Lyophilization Step6->Step7

Figure 2: Operational workflow for the synthesis of functionalized polymers using the hydrochloride salt precursor.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (<90%) Incomplete neutralization of HCl salt.Ensure TEA is added in excess (at least 2.0 eq). Pre-stir amine/base for 30 mins before adding to polymer.
Polymer Crosslinking Presence of difunctional impurities.Verify purity of Ethoxy(propyl)amine HCl. Ensure reaction concentration is not too high (>20 wt%).
Gelation Hydrogen bonding interactions.Add LiCl (1 wt%) to the DMF reaction mixture to disrupt H-bonds during synthesis.
Yellow Discoloration Oxidation of amine.Perform reaction strictly under Nitrogen or Argon. Use fresh TEA.

References

  • Sigma-Aldrich. 3-Ethoxypropylamine Product Specification and Safety Data.[3]Link

  • Baudel, V., et al. (2002). Synthesis and modification of oxetane based oligomers with 3-ethoxypropylamine by focused microwave irradiation.[3] European Polymer Journal, 38(3), 615-618.[3] Link

  • Thermo Scientific Chemicals. 3-Ethoxypropylamine, 99%.[4][5] Fisher Scientific Catalog. Link

  • PubChem. 3-Ethoxypropan-1-amine Compound Summary. National Library of Medicine. Link

Sources

Application Note: Ethoxy(propyl)amine Hydrochloride for N-Alkoxyamide Functionalization and Pharmacophore Installation

[1]

Executive Summary

Ethoxy(propyl)amine hydrochloride (CAS: 2270910-89-7), also known as


-Ethyl-

-propylhydroxylamine hydrochloride
123

-alkoxy-

-alkyl amides
1

This functional group is a high-value pharmacophore in modern medicinal chemistry, particularly in the development of Toll-like Receptor (TLR) agonists (e.g., TLR7/8 modulators) and Antibody-Drug Conjugates (ADCs) .[1] The


This guide provides a definitive protocol for using Ethoxy(propyl)amine HCl to functionalize carboxylic acids, focusing on high-yield coupling strategies and purification logic.

Chemical Identity & Properties

PropertySpecification
Chemical Name

-Ethyl-

-propylhydroxylamine hydrochloride
Synonyms

-Ethoxypropan-1-amine HCl; Ethoxy(propyl)amine HCl
CAS Number 2270910-89-7
Molecular Formula

Molecular Weight 139.62 g/mol
Structure

Physical State White to off-white hygroscopic solid
Solubility Soluble in Water, Methanol, DMSO; Sparingly soluble in DCM (free base is soluble)
pKa (Conjugate Acid) ~4.5 - 5.0 (Lower than typical amines due to oxygen electronegativity)

Mechanism of Action: -Alkoxy Amidation[1]

The primary application of Ethoxy(propyl)amine is the conversion of a carboxylic acid (


-ethoxy-

-propyl amide

1
Why this Functionalization?
  • Pharmacophore Optimization : In TLR7/8 agonists (e.g., benzazepine derivatives), the

    
    -alkoxy amide mimics the transition state of peptide bonds but resists proteolytic cleavage.[1] The ethyl/propyl substitution pattern is often optimized for hydrophobic pocket binding.
    
  • Weinreb Amide Analogue : While

    
    -methoxy-
    
    
    -methyl amides (Weinreb) are used for ketone synthesis,
    
    
    -ethoxy-
    
    
    -propyl amides are generally stable end-products in drug design, though they retain the capacity for metal-hydride reduction if needed.[1]
  • Conformational Lock : The

    
    -alkoxy group introduces significant steric bulk and electronic repulsion (anomeric effect), locking the amide bond in a specific conformation favorable for receptor binding.[1]
    
Reaction Pathway

The reaction requires activation of the carboxylic acid, typically via carbodiimide (EDCI) or uronium (HATU) coupling agents.[1][4] Since the nucleophile is a secondary alkoxyamine, it is less nucleophilic than a standard amine due to the inductive electron-withdrawing effect of the oxygen. Base catalysis (e.g., DIPEA/TEA) is strictly required to liberate the free amine from the hydrochloride salt. [1]

Figure 1: Mechanistic pathway for the coupling of Ethoxy(propyl)amine to a carboxylic acid substrate.[1]

Experimental Protocol: Synthesis of -Ethoxy- -Propyl Amides

Context : This protocol is adapted from high-yield synthesis routes used in TLR agonist patent literature (e.g., WO2021/067242). It uses EDCI/HOAt for robust coupling, suitable for substrates ranging from simple aliphatic acids to complex heterocycles (e.g., aminobenzazepines).[1]

Reagents & Equipment[1][6]
  • Substrate : Carboxylic acid (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     equiv).[1][5]
    
  • Reagent : Ethoxy(propyl)amine hydrochloride (

    
     equiv).[1]
    
  • Coupling Agent : EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl) (

    
     equiv) OR HATU (
    
    
    equiv).[1]
  • Additive : HOAt (1-Hydroxy-7-azabenzotriazole) (

    
     equiv) - Recommended to suppress racemization and boost rate.[1]
    
  • Base : DIPEA (

    
    -Diisopropylethylamine) (
    
    
    equiv).[1]
  • Solvent : Anhydrous DMF or DCM/DMF mixture (10:1).

Step-by-Step Procedure
Step 1: Activation[1]
  • Dissolve the Carboxylic Acid (

    
     equiv) in anhydrous DMF (
    
    
    M concentration).
  • Add HOAt (

    
     equiv) and EDCI  (
    
    
    equiv) to the stirring solution at
    
    
    (ice bath).
  • Stir for 15–30 minutes to ensure formation of the active ester.

    • Note: If using HATU, add HATU and DIPEA simultaneously in Step 2.[1]

Step 2: Nucleophilic Addition[1]
  • In a separate vial, dissolve Ethoxy(propyl)amine hydrochloride (

    
     equiv) in a minimal amount of DMF.
    
  • Add DIPEA (

    
     equiv) to the amine solution.[1] Crucial: This neutralizes the HCl salt, liberating the nucleophilic free base.
    
  • Add the amine/base mixture dropwise to the activated acid solution.

Step 3: Reaction & Monitoring[1]
  • Allow the reaction to warm to room temperature (

    
    ).
    
  • Stir for 2–12 hours.

  • Monitor via LC-MS : Look for the mass shift corresponding to

    
     (Mass of 
    
    
    minus
    
    
    ).
    • Target Mass = Acid MW + 85.1.[1]

Step 4: Work-up & Purification[1]
  • Quench : Dilute with Ethyl Acetate (EtOAc) and wash with

    
     (to remove unreacted amine/EDCI), followed by saturated 
    
    
    (to remove unreacted acid) and Brine.
  • Dry : Dry organic layer over

    
    , filter, and concentrate.
    
  • Purification : Flash Chromatography.[1]

    • Stationary Phase: Silica Gel.[1]

    • Mobile Phase: Hexanes/EtOAc or DCM/MeOH gradients.[1]

    • Note: The resulting amide is typically less polar than the starting acid but more polar than simple esters.[1]

Critical Application Notes

Steric Hindrance

The


1


1
  • Solution : Switch to HATU or COMU as the coupling agent and heat to

    
     if conversion is low after 12 hours.
    
Salt Neutralization

A common failure mode is insufficient base.[1] The reagent is an HCl salt.[1][3][6] You must add at least 1 equivalent of base just to neutralize the salt, plus additional equivalents to drive the coupling.[1]

  • Rule of Thumb : Use 3–4 equivalents of DIPEA relative to the limiting reagent.

Stability

The

1

Troubleshooting Guide

ObservationProbable CauseCorrective Action
No Product Formation HCl salt not neutralized.Ensure DIPEA/TEA is added (

equiv).[1] Check pH of reaction mixture (should be basic, pH ~9).
Low Yield Steric hindrance of substrate.[1]Switch from EDCI to HATU or PyBOP. Increase temperature to

.
Starting Material Remains Hydrolysis of active ester.[1][3]Use anhydrous solvents.[1] Ensure reagents are dry. Add molecular sieves.[1]
Side Product (+99 Da)

-Acylurea formation (EDCI byproduct).
Use HOAt or HOBt additive to intercept the O-acylisourea intermediate faster.

References

  • Cortez, A., et al. (2021).[1] Immunoconjugates of Aminobenzazepine Derivatives. WO Patent 2021/067242.[1][4] World Intellectual Property Organization. (Describes the synthesis of TLR agonists using N-ethoxypropan-1-amine).

  • Google Patents . (2020).[1] Aminobenzazepine compounds, immunoconjugates, and uses thereof. WO2020252294A1. (Details the EDCI coupling protocol for N-alkoxy functionalization).

Application Note: The Catalytic and Synthetic Utility of Ethoxy(propyl)amine Hydrochloride in Advanced Chemical Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethoxy(propyl)amine hydrochloride (EPA·HCl), encompassing specific derivatives like 3-ethoxypropylamine hydrochloride and related alkoxyamine salts, is a highly versatile aliphatic ether-amine. In modern chemical workflows, it serves a dual mandate: acting as a highly efficient organocatalyst/reactant in complex multicomponent heterocyclic syntheses, and functioning as a latent base catalyst in the cross-linking of advanced polymer networks.

This application note provides drug development professionals and materials scientists with an authoritative, E-E-A-T-aligned guide to leveraging EPA·HCl. By understanding the causality behind its structural behavior—specifically the synergistic role of its ether linkage and hydrochloride salt form—researchers can optimize reaction kinetics, improve storage stability, and drive high-yield transformations.

Mechanistic Causality: Why Ethoxy(propyl)amine Hydrochloride?

To utilize EPA·HCl effectively, one must understand the thermodynamic and kinetic advantages conferred by its unique molecular architecture.

Dual-Site Coordination in Organocatalysis

In multicomponent reactions (such as Mannich-type cyclocondensations to form bispidinones or pyrroles), primary amines act as organocatalysts by forming highly reactive iminium ion intermediates with carbonyl substrates 1[1]. The Causality: The ether oxygen in the ethoxypropyl chain is not merely a passive structural feature; it acts as a secondary hydrogen-bond acceptor. This stabilizes the transition state of the nucleophilic attack on the iminium ion, lowering the activation energy. Furthermore, related alkoxyamines (like ethoxyamine hydrochloride) exploit the "alpha-effect," where the adjacent electronegative oxygen dramatically increases the nucleophilicity of the amine, making it a superior catalyst for oxime ligations in bioconjugation 2[2].

IminiumCycle A Carbonyl Substrate C Iminium Intermediate (Activated Electrophile) A->C + Catalyst - H2O B Ethoxy(propyl)amine Catalyst B->C D Nucleophilic Attack (C-C Bond Formation) C->D + Nucleophile E Product Release & Catalyst Regeneration D->E Hydrolysis E->B Catalyst Recycling

Figure 1: Iminium ion activation cycle driven by Ethoxy(propyl)amine organocatalysis.

Latent Catalysis in Polymer Cross-Linking

In materials science, aliphatic amines are critical catalysts for curing polyurethane foams and silane-terminated polymers 3[3]. However, introducing a free amine into a resin matrix often causes premature curing, destroying the product's shelf-life. The Causality: Utilizing the hydrochloride salt (EPA·HCl) creates a "latent" catalyst system. The protonated amine is catalytically dead during storage. Upon application, ambient moisture reacts with a co-formulated base moderator (e.g., Calcium Oxide), generating hydroxide ions that neutralize the HCl and release the active free amine to drive silanol condensation 4[4]. Additionally, the ethoxy tail ensures perfect thermodynamic miscibility within hydrophobic polymer matrices, preventing the catalyst phase-separation commonly seen with simple alkylamine salts.

Quantitative Data & Benchmarking

The table below summarizes the kinetic and stability advantages of using EPA·HCl over traditional catalysts in silane-polymer cross-linking.

Table 1: Comparative Catalytic Performance in Silane-Polymer Cross-linking

Catalyst SystemPhase CompatibilityStorage Stability (Pot Life)Tack-Free Time (Ambient)Final Conversion (Yield)
None (Control) N/A> 12 months> 72 hours< 40%
Free 3-EOPA Excellent< 2 weeks45 minutes> 95%
Standard Alkylamine HCl Poor (Separates)> 12 months120 minutes~ 75%
3-EOPA·HCl + CaO (Latent) Excellent> 12 months 50 minutes > 95%

Standardized Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems . Each includes built-in quality control checkpoints to verify the mechanistic integrity of the reaction.

Protocol A: Organocatalytic Multicomponent Synthesis of Heterocycles

Objective: Synthesize 3,7-diazabicyclo[3.3.1]nonanones using 3-ethoxypropylamine hydrochloride as an in situ activated organocatalyst/reactant[1].

Reagents:

  • 3-Ethoxypropylamine hydrochloride (1.2 eq)

  • Paraformaldehyde (2.5 eq)

  • Primary amine substrate (e.g., 1-(3-aminopropyl)imidazole) (1.0 eq)

  • Sodium acetate (1.2 eq)

  • Methanol (Solvent)

Step-by-Step Methodology:

  • Catalyst Activation: Suspend 3-ethoxypropylamine hydrochloride and sodium acetate in anhydrous methanol. Stir at room temperature for 15 minutes. Causality: Sodium acetate acts as a mild base to deprotonate the HCl salt, generating the active free amine in situ without creating a highly basic environment that could degrade sensitive substrates.

  • Iminium Formation: Add paraformaldehyde to the activated amine solution. Heat to 60°C for 30 minutes. Causality: The free amine attacks the formaldehyde, forming the highly electrophilic iminium intermediate (See Figure 1).

  • Cyclocondensation: Slowly add the primary amine substrate dropwise over 20 minutes. Maintain heating at 60°C for 4 hours under an N₂ atmosphere.

  • System Validation & Quality Control: Remove a 50 µL aliquot, quench in water, and extract with ethyl acetate. Run TLC (eluent: benzene/dioxane 5:1). The disappearance of the starting primary amine validates that the iminium-driven cyclization is proceeding. If unreacted amine remains, verify the anhydrous state of the methanol, as excess water drives the equilibrium backward.

  • Isolation: Concentrate the viscous oil under reduced pressure and purify via column chromatography on neutral aluminum oxide.

Protocol B: Moisture-Triggered Silane Polymer Curing

Objective: Formulate a shelf-stable, moisture-curable silane-terminated polymer network using EPA·HCl as a latent catalyst[4].

Reagents:

  • Silane-terminated polyether resin (100 parts)

  • Calcium Oxide (CaO) powder (Base moderator, 2 parts)

  • 3-Ethoxypropylamine hydrochloride (EPA·HCl) (0.5 parts)

  • Calcium carbonate (Filler, 50 parts)

Step-by-Step Methodology:

  • Resin Preparation: In a planetary mixer, combine the silane-terminated polyether resin with the calcium carbonate filler. Mix under vacuum (50 mbar) for 30 minutes to remove trapped air and residual moisture.

  • Latent Catalyst Integration: Add the EPA·HCl and CaO powder to the homogenized resin. Causality: CaO serves a dual purpose. During storage, it acts as a desiccant to scavenge trace water. Upon application in ambient humidity, it hydrates to form Ca(OH)₂, which neutralizes the EPA·HCl to release the active cross-linking catalyst.

  • High-Shear Homogenization: Mix the formulation under high shear and strict vacuum for an additional 20 minutes.

  • System Validation & Quality Control (The Self-Validation Step):

    • Control Sample: Extract 10g of the mixture and seal it in an airtight aluminum tube. Incubate at 50°C for 7 days.

    • Test Sample: Extrude 10g onto a glass plate at 25°C and 50% relative humidity.

    • Validation: The test sample must become tack-free within 50 minutes (verifying catalyst activation). The control sample must remain completely fluid after 7 days (verifying latency and absence of moisture contamination during Step 3).

  • Curing: Apply the validated sealant to the desired substrate. Ambient moisture will trigger the silanol condensation, forming a stable elastomeric network within 24 hours.

PolymerCuring S1 Step 1: Resin Prep Mix Silane-Polymer + Fillers S2 Step 2: Latent Catalyst Add EPA·HCl + Base Moderator S1->S2 S3 Step 3: Homogenization High-Shear Mixing (Vacuum) S2->S3 S4 Step 4: Activation Moisture-Triggered Release S3->S4 Apply to Substrate (Ambient H2O) S5 Step 5: Curing Stable Elastomeric Network S4->S5 Silanol Condensation

Figure 2: Workflow for moisture-cured polymer networks utilizing EPA·HCl as a latent catalyst.

References

  • Catalyst system for curable compositions based on polymers containing silane groups.
  • Synthesis of Novel 3,7-Diazabicyclo[3.3.1]nonane Derivatives. Eurasian Chem-Tech Journal.[Link]

  • Ethanolamines and Propanolamines. SciSpace.[Link]

  • Formylbenzene diazonium hexafluorophosphate reagent for tyrosine-selective modification of proteins. PMC (National Institutes of Health).[Link]

Sources

Application Note: Surface Modification & Interface Engineering using Ethoxy(propyl)amine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

This guide details the technical application of 3-Ethoxypropylamine Hydrochloride (EPA-HCl) for surface modification. While simple alkylamines are ubiquitous, the inclusion of an ether linkage in the propyl chain (


) confers unique physicochemical properties—specifically, a balance between hydrophobicity (alkyl spacer) and hydrophilicity (ether oxygen).

This molecule is increasingly relevant in two high-impact sectors:

  • Perovskite Optoelectronics: As a bifunctional passivation agent where the ammonium moiety fills surface vacancies and the ether group coordinates undercoordinated lead (

    
    ) defects.
    
  • Biomaterial Interfaces: As a short, flexible linker for neutralizing carboxylated surfaces without introducing excessive hydrophobicity, often serving as a "stealth" modifier similar to mini-PEGylation.

Material Snapshot

PropertySpecification
Chemical Name 3-Ethoxypropylamine Hydrochloride
CAS (Free Base) 6291-85-6 (Salt form is prepared/custom)
Formula

MW 139.62 g/mol
Structure

Solubility High: Water, Ethanol, Methanol, Isopropanol (IPA). Low: Toluene, Hexane.
Acidity Weakly acidic in solution (Ammonium salt). pKa

10 (for conjugate acid).

Application I: Defect Passivation in Perovskite Solar Cells (PSCs)

Context: Hybrid halide perovskites (e.g.,


, 

) suffer from surface defects (iodide vacancies and undercoordinated

) that act as non-radiative recombination centers. Mechanism: EPA-HCl functions as a Lewis Acid-Base Passivator .
  • Cation Anchoring: The ammonium headgroup (

    
    ) hydrogen bonds with surface halides or fills A-site vacancies.
    
  • Ether Coordination: The ether oxygen (

    
    ) acts as a Lewis base, donating electron density to passivate Lewis acid defects (undercoordinated 
    
    
    
    ).
  • Moisture Barrier: The propyl-ethyl tail forms a hydrophobic canopy, repelling water.

Protocol A: Post-Annealing Surface Treatment

Reagents:

  • Perovskite film (annealed, on substrate).

  • EPA-HCl (High Purity >99%).

  • Anhydrous Isopropanol (IPA).

Step-by-Step Methodology:

  • Preparation of Passivation Solution:

    • Dissolve EPA-HCl in anhydrous IPA to a concentration of 1 mg/mL to 5 mg/mL .

    • Note: Sonicate for 5 minutes to ensure full dissolution. Filter through a 0.22

      
       PTFE filter to remove particulates.
      
  • Deposition (Dynamic Spin Coating):

    • Place the perovskite substrate on the spin coater.

    • Set spin speed to 4000 rpm (acceleration 2000 rpm/s).

    • Dispense 50

      
        of the EPA-HCl solution onto the spinning substrate (dynamic dispensing) or static dispense followed by immediate spinning.
      
    • Spin for 30 seconds .

  • Thermal Annealing (Curing):

    • Transfer substrate immediately to a hotplate.

    • Anneal at 100°C for 5–10 minutes .

    • Causality: This step drives off the IPA solvent and promotes the thermodynamic reorganization of the ammonium salt on the surface, ensuring the

      
       ions integrate into the lattice surface (surface doping) while the organic tail orients outward.
      
  • Validation (Self-Check):

    • Contact Angle: Water contact angle should increase from

      
      40° (control) to 
      
      
      
      (passivated), indicating successful hydrophobic tail orientation.
    • PL Lifetime: Time-Resolved Photoluminescence (TRPL) should show an increased carrier lifetime (e.g., from 100 ns to >500 ns) due to reduced surface trap states.

Visualization: Passivation Mechanism

PerovskitePassivation cluster_Result Passivated Interface Defect Surface Defects (Iodine Vacancy / Pb2+) EPA EPA-HCl Solution (IPA Solvent) Mechanism Dual Interaction: 1. NH3+ fills A-site 2. Ether -O- binds Pb2+ Defect->Mechanism Targeting SpinCoat Spin Coating (Dynamic Deposition) EPA->SpinCoat Apply to Surface Anneal Annealing (100°C, 10 min) SpinCoat->Anneal Solvent Evap Anneal->Mechanism Self-Assembly Stability Outcome: Reduced Recombination Moisture Barrier Mechanism->Stability Yields

Figure 1: Mechanism of Perovskite Surface Passivation using EPA-HCl. The ammonium group anchors the molecule, while the ether group neutralizes metallic defects.

Application II: Covalent Modification of Carboxylated Surfaces

Context: Used to modify carboxylic acid-terminated surfaces (e.g., activated beads, oxidized polymers, or COOH-SAMs on gold) to create a neutral, slightly hydrophilic interface that resists non-specific protein binding. Chemistry: Carbodiimide crosslinking (EDC/NHS).

Protocol B: EDC/NHS Coupling

Reagents:

  • Carboxylated Surface (e.g., COOH-MagBeads or COOH-SAM on Gold).

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

  • NHS (N-Hydroxysuccinimide).

  • Activation Buffer: 0.1 M MES, pH 5.0.

  • Coupling Buffer: 0.1 M PBS or HEPES, pH 7.5–8.0.

  • Critical: EPA-HCl stock solution.

Step-by-Step Methodology:

  • Activation:

    • Wash surface/beads with MES buffer.

    • Incubate with EDC (50 mM) + NHS (50 mM) in MES buffer for 15 minutes at room temperature.

    • Mechanism:[1][2] This forms a semi-stable amine-reactive NHS-ester intermediate.

  • Ligand Preparation (The "HCl" Factor):

    • Dissolve EPA-HCl in the Coupling Buffer (pH 7.5–8.0) .

    • Critical Causality: You are starting with the hydrochloride salt (

      
      ). It is non-nucleophilic  in this state. You must use a buffer with pH > 7.5 (above the pKa of the amine) to deprotonate a fraction of the molecules into the free base form (
      
      
      
      ), which is the active nucleophile required to attack the NHS-ester.
    • Target concentration: 10–50 mM EPA-HCl.

  • Coupling Reaction:

    • Remove activation mix and wash surface once with MES.

    • Immediately add the buffered EPA solution.

    • Incubate for 2 hours at Room Temperature.

  • Quenching & Wash:

    • Add 1M Ethanolamine (pH 8.5) to quench remaining NHS esters (optional, if 100% coverage is not assumed).

    • Wash 3x with PBS.

Visualization: Coupling Workflow

EDCCoupling Surface COOH-Surface Activation EDC/NHS (pH 5.0) Surface->Activation Intermediate NHS-Ester (Activated) Activation->Intermediate Coupling Amide Bond Formation Intermediate->Coupling EPA_Salt EPA-HCl Salt (Non-reactive) pH_Adjust Buffer pH 8.0 (Deprotonation) EPA_Salt->pH_Adjust Free_Amine Free Amine (Nucleophile) pH_Adjust->Free_Amine -H+ Free_Amine->Coupling Final Ethoxy-Modified Surface Coupling->Final

Figure 2: Workflow for converting EPA-HCl into a reactive nucleophile for covalent surface attachment.

Troubleshooting & Critical Quality Attributes (CQA)

IssueProbable CauseCorrective Action
Low Coupling Efficiency (Protocol B) pH too low.The HCl salt buffers the solution down. Ensure the coupling buffer capacity (e.g., 100mM HEPES) is strong enough to maintain pH > 7.5 after adding EPA-HCl.
Hazy Film (Protocol A) Humidity or Concentration.[3]High humidity during spin coating causes phase separation. Process in

glovebox or <30% RH. Reduce concentration to 1 mg/mL.
Corrosion of Substrate Excess Chloride.Chloride ions can etch certain metal oxides. If sensitive, switch to the Iodide salt form or wash thoroughly after coupling.

References

  • Perovskite Interface Engineering

    • Title: Surface passivation of perovskite film for efficient solar cells.[4][5][6]

    • Source: Nature Photonics / Reviews on Advanced M
    • Context: Discusses the role of alkylammonium salts in defect passiv
    • (Example: APTMS and similar amine salts).

  • Bioconjugation Chemistry

    • Title: Carbodiimide Crosslinker Chemistry.
    • Source: Thermo Fisher Scientific Technical Guide.
    • Context: Standard protocols for EDC/NHS coupling of amine salts.
  • Self-Assembled Monolayers (SAMs)

    • Title: Self-Assembled Monolayer Coatings on Gold and Silica Surfaces.[1]

    • Source: MDPI Co
    • Context: General mechanisms of amine/surface interactions.

Sources

Application Note: Derivatization Strategies for Ethoxy(propyl)amine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to address the specific synthetic challenges associated with Ethoxy(propyl)amine Hydrochloride .

Critical Isomer Distinction: In the context of drug development (specifically TLR7/8 agonists and kinase inhibitors), "Ethoxy(propyl)amine" most frequently refers to


-Ethoxypropan-1-amine  (an 

-alkoxy amine, Structure A ).[1][2] However, standard chemical catalogs often list 3-Ethoxypropylamine (a primary amine ether, Structure B ) under similar names.[1][2]
  • Structure A (

    
    -Alkoxy): 
    
    
    
    (Key for Weinreb-type amides/Linkers).[2]
  • Structure B (Primary Ether):

    
     (Common hydrophilic linker).[1]
    

This guide prioritizes Structure A (


-Ethoxypropan-1-amine)  due to its specialized nature in modern medicinal chemistry (e.g., Vertex Pharmaceuticals patent literature), while providing adaptable protocols for Structure B.[1][2]

Introduction & Chemical Context

Ethoxy(propyl)amine hydrochloride is a bifunctional building block used to introduce steric bulk and polarity modulation into drug candidates.[1][2] Its primary utility lies in the formation of


-alkoxy amides , which serve as stable pharmacophores or precursors to ketones (via Weinreb amide chemistry).[1][2]
Key Physicochemical Properties
PropertySpecificationOperational Implication
CAS (Free Base) 183503-46-0 (

-isomer) / 6291-85-6 (3-isomer)
Verify structure by NMR before use.
State Hygroscopic White Solid (HCl salt)Must be weighed under

or Ar; store in desiccator.[1][2]
Nucleophilicity Low (

-Alkoxy) vs. High (Primary)
Critical:

-alkoxy amines exhibit the

-effect but are sterically hindered and electronically deactivated compared to alkyl amines.
pKa (Conjugate Acid) ~4.5 - 5.0 (

-Alkoxy)
Requires mild bases (DIPEA/NMM) for free-basing; avoids strong deprotonation.

Decision Tree: Synthetic Workflow

The following logic gate determines the optimal coupling strategy based on the desired derivative.

G Start Starting Material: Ethoxy(propyl)amine HCl Check Target Derivative? Start->Check Amide Amide / Weinreb Analog (R-CO-N(OEt)Pr) Check->Amide Carbonyl Coupling Urea Urea / Carbamate (R-NH-CO-N(OEt)Pr) Check->Urea N-Acylation Sulfon Sulfonamide (R-SO2-N(OEt)Pr) Check->Sulfon S-Acylation MethodA Method A: HATU/DIPEA (High Success Rate) Amide->MethodA MethodB Method B: Isocyanate/CDI (Requires Dry Conditions) Urea->MethodB MethodC Method C: Sulfonyl Chloride (Requires Pyridine/DMAP) Sulfon->MethodC

Figure 1: Strategic workflow for selecting the derivatization method based on the target functional group.

Detailed Experimental Protocols

Protocol A: High-Efficiency Amide Coupling (The "Benzazepine" Method)

Application: Synthesis of


-ethoxy-

-propyl amides (e.g., for TLR agonists or kinase inhibitors).[1] Rationale:

-alkoxy amines are poor nucleophiles.[2] Standard EDC/NHS coupling often fails or proceeds slowly.[1][2] HATU is preferred for its rapid activation and stabilization of the active ester.[1][2]

Reagents:

  • Carboxylic Acid Substrate (1.0 equiv)[1]

  • Ethoxy(propyl)amine Hydrochloride (1.2 – 1.5 equiv)[1]

  • HATU (1.2 equiv) [CAS: 148893-10-1][1]

  • DIPEA (N,N-Diisopropylethylamine) (3.0 – 4.0 equiv)[1]

  • Solvent: Anhydrous DMF or DMA (Dimethylacetamide)[1]

Step-by-Step Methodology:

  • Activation: Charge a flame-dried reaction vial with the Carboxylic Acid (1.0 equiv) and HATU (1.2 equiv).

  • Solvation: Add anhydrous DMF (concentration ~0.1 M relative to acid). Stir at room temperature (RT) for 5 minutes.

  • Salt Break: In a separate vial, dissolve Ethoxy(propyl)amine HCl (1.5 equiv) in minimal DMF. Add DIPEA (2.0 equiv) to this solution to generate the free amine in situ.[1][2]

    • Note: Pre-mixing the amine salt and base prevents acid-catalyzed degradation of the activated ester.[2]

  • Coupling: Add the amine/base solution dropwise to the activated acid mixture. Add the remaining DIPEA (1.0 - 2.0 equiv) to ensure pH > 8.[2]

  • Reaction: Stir at RT for 2–16 hours. Monitor by LC-MS.[1][2]

    • Checkpoint: The product will show a characteristic mass shift.[1][2]

      
      -alkoxy amides are distinctively lipophilic.[2]
      
  • Workup: Dilute with EtOAc. Wash sequentially with 5% LiCl (aq), sat.

    
    , and brine.[1][2] Dry over 
    
    
    
    .[1][2]

Troubleshooting:

  • Low Yield? Switch solvent to DMA (Dimethylacetamide) and heat to 50°C. The steric bulk of the propyl and ethoxy groups can hinder attack.[1][2]

Protocol B: Urea/Carbamate Synthesis via CDI

Application: Creating stable urea linkers (


).
Rationale:  Carbonyldiimidazole (CDI) is safer than phosgene and allows for sequential addition.[1][2]
  • Activation: Dissolve the primary amine substrate (

    
    , 1.0 equiv) in anhydrous DCM/THF. Add CDI (1.1 equiv).[1][2] Stir 1 hr at RT until gas evolution (
    
    
    
    ) ceases.
  • Addition: Add Ethoxy(propyl)amine HCl (1.2 equiv) and TEA (Triethylamine, 2.5 equiv).

  • Reflux: Heat to 40–60°C for 4 hours. The

    
    -alkoxy amine requires thermal energy to attack the intermediate imidazole-urea.[2]
    

Scientific Validation & Quality Control

Mechanistic Insight: The "Alpha-Effect" vs. Sterics

While the oxygen atom adjacent to the nitrogen (the


-effect) theoretically increases nucleophilicity by raising the HOMO energy, the propyl group  exerts significant steric hindrance.[1]
  • Implication: In

    
     type reactions (like alkylation), this compound reacts slowly.[1][2] In Acyl substitutions (Protocol A), the tetrahedral intermediate forms readily, but the leaving group departure can be rate-limiting.[1][2]
    
QC: Analytical Data Interpretation
TechniqueExpected Signal (N-Ethoxy-N-propyl derivative)
1H NMR Ethoxy: Quartet (~4.0 ppm,

), Triplet (~1.2 ppm,

).[1] Propyl: Multiplets distinct from ethyl.[1][2] The

of the propyl group often shifts downfield (3.5-3.8 ppm) due to the adjacent

bond.[2]
13C NMR Characteristic

carbon appears around 70-75 ppm.[2]
LC-MS

is often stable.[1][2] Fragmentation typically involves loss of the ethoxy group (

, M-45).[1][2]

Safety & Handling

  • Hygroscopicity: The HCl salt absorbs atmospheric water rapidly, forming a sticky gum that is difficult to weigh accurately.[1][2] Recommendation: Handle in a glovebox or dry bag.[1][2]

  • Thermal Instability: Free

    
    -alkoxy amines can undergo thermal decomposition (N-O bond homolysis) at temperatures >100°C. Do not distill the free base at atmospheric pressure.[2]
    

References

  • Vertex Pharmaceuticals Inc. (2020).[1][2] Aminobenzazepine compounds, immunoconjugates, and uses thereof. WO2020252294A1.[1][2] (Describes the use of N-ethoxypropan-1-amine HCl in amide coupling with EDC/HATU).

  • Gilead Sciences, Inc. (2021).[1][2] Immunoconjugates of 8-amido-2-aminobenzazepine derivatives. WO2021067242A1.[1][2] (Provides specific protocols for coupling Ethoxy(propyl)amine to benzazepine scaffolds).

  • Common Organic Chemistry. (2023). Amide Coupling Reagents: HATU Protocols. (General reference for HATU mechanism).

  • PubChem. (2025).[1][2][3] 2-Ethoxypropan-1-amine Compound Summary. (Structural data for isomer verification). [1]

Sources

Ethoxy(propyl)amine hydrochloride in the development of corrosion inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Ethoxy(propyl)amine Hydrochloride in the Development of Advanced Corrosion Inhibitors

Introduction & Mechanistic Rationale

The mitigation of metallic corrosion in highly acidic environments—such as industrial pickling, chemical cleaning, and oil well acidizing—requires robust chemical interventions[1]. 3-Ethoxypropylamine (EPA, CAS 6291-85-6) and its hydrochloride salt have emerged as highly effective, film-forming corrosion inhibitors[2][3]. Unlike traditional aliphatic amines, the molecular architecture of ethoxy(propyl)amine features both a primary amine group and an ether linkage. This dual-functional structure provides a superior hydrophilic-lipophilic balance, allowing the molecule to remain soluble in aqueous media while forming a dense hydrophobic barrier on metal surfaces[4][5].

When formulated as a hydrochloride salt, the amine group is pre-protonated to form the ethoxy(propyl)ammonium cation. This is a critical design choice for acidic environments. The inhibition mechanism relies on a synergistic, two-step adsorption process:

  • Physisorption (Electrostatic Attraction): In hydrochloric acid media, aggressive chloride ions (Cl⁻) specifically adsorb onto the positively charged metal surface at the corrosion interface, creating a negatively charged intermediate layer. The protonated ethoxy(propyl)amine cations are then electrostatically drawn to this chloride layer, forming a primary protective barrier[6].

  • Chemisorption (Coordinate Bonding): Following initial electrostatic attachment, the lone pair of electrons on the nitrogen atom (and to a lesser extent, the oxygen atom in the ether linkage) coordinate with the empty d-orbitals of the iron surface. This displaces adsorbed water molecules and forms a robust, chemisorbed film that blocks active anodic and cathodic corrosion sites[7].

Mechanism A Acidic Environment (HCl Medium) B Protonation of Amine (R-NH3+) A->B H+ addition C Chloride Adsorption (Cl- on Metal) A->C Cl- migration D Electrostatic Attraction (Physisorption) B->D E Coordinate Bonding (Chemisorption) B->E Lone pair donation C->D F Protective Film Formation (Corrosion Blocked) D->F E->F

Adsorption mechanism of Ethoxy(propyl)amine HCl on metal surfaces.

Experimental Protocols: A Self-Validating System

To accurately assess the efficacy of ethoxy(propyl)amine hydrochloride, researchers must employ orthogonal testing methodologies. The following protocols combine macroscopic gravimetric analysis with microscopic electrochemical techniques.

Protocol A: Formulation of the Inhibitor Stock Solution
  • Step 1: Dissolve 10.0 g of high-purity 3-ethoxypropylamine[2] in 50 mL of deionized water under continuous magnetic stirring.

  • Step 2: Slowly titrate the solution with 1.0 M HCl while monitoring with a calibrated pH meter until the pH stabilizes between 5.5 and 6.0. Dilute to a final volume of 100 mL in a volumetric flask.

  • Causality & Rationale: Free amines can exhibit volatility and limited solubility in certain aqueous systems. Converting the amine to its hydrochloride salt guarantees complete aqueous solubility and pre-protonates the molecule, accelerating its electrostatic adsorption onto the metal surface without altering the bulk pH of the aggressive testing medium[1].

Protocol B: Gravimetric (Weight Loss) Assay
  • Step 1: Mechanically abrade mild steel coupons (e.g., N80 steel) using silicon carbide (SiC) paper sequentially from 400 to 1200 grit.

  • Step 2: Degrease the coupons ultrasonically in acetone for 5 minutes, rinse with absolute ethanol, dry under a stream of cold air, and record the initial weight (

    
    ) using an analytical balance (accuracy ±0.1 mg).
    
  • Step 3: Suspend the coupons in 250 mL beakers containing 1.0 M HCl with varying concentrations of the inhibitor (50 to 400 ppm) for 24 hours at 298 K.

  • Step 4: Remove the coupons, scrub gently with a bristle brush under running water to remove loose corrosion products, rinse with ethanol, dry, and record the final weight (

    
    ).
    
  • Self-Validation Check: A blank solution (1.0 M HCl with 0 ppm inhibitor) must be run in parallel. The blank must yield a predictably high corrosion rate to validate the aggressiveness of the acid batch and serve as the baseline for calculating Inhibition Efficiency (

    
    )[6].
    
Protocol C: Electrochemical Impedance Spectroscopy (EIS)
  • Step 1: Assemble a standard three-electrode cell: Mild steel embedded in epoxy (Working Electrode, 1 cm² exposed area), a Platinum foil (Counter Electrode), and an Ag/AgCl electrode (Reference Electrode).

  • Step 2: Immerse the working electrode in the test solution and allow the Open Circuit Potential (OCP) to stabilize for 30 minutes.

  • Step 3: Apply an AC sinusoidal perturbation of 10 mV peak-to-peak over a frequency range of 100 kHz to 10 mHz.

  • Causality & Rationale: While gravimetric tests provide a time-averaged corrosion rate, EIS allows us to separate the solution resistance (

    
    ) from the charge transfer resistance (
    
    
    
    ). An increase in
    
    
    combined with a decrease in double-layer capacitance (
    
    
    ) provides real-time, mechanistic proof that a dielectric protective film has formed at the solid-liquid interface, rather than the inhibitor merely neutralizing the bulk acid[6].

Workflow S1 Step 1: Coupon Preparation (Abrasion & Degreasing) S3 Step 3: Immersion Testing (Gravimetric Assay) S1->S3 S2 Step 2: Inhibitor Formulation (Ethoxypropylamine HCl) S2->S3 S4 Step 4: Electrochemical Testing (EIS & Polarization) S3->S4 S5 Step 5: Surface Characterization (SEM / EDS) S4->S5

Standardized workflow for evaluating corrosion inhibition efficiency.

Quantitative Data Presentation

The efficacy of the synthesized ethoxy(propyl)amine hydrochloride inhibitor is quantified by comparing the uninhibited blank against treated samples. The data below demonstrates a classic Langmuir adsorption isotherm profile, where increasing concentration leads to higher surface coverage and exponential increases in charge transfer resistance.

Table 1: Quantitative Evaluation of Ethoxy(propyl)amine HCl on Mild Steel in 1.0 M HCl (298 K)

Inhibitor Concentration (ppm)Gravimetric Corrosion Rate (

, mm/yr)
Charge Transfer Resistance (

,

)
Double Layer Capacitance (

,

)
Inhibition Efficiency (

, %)
Blank (0) 12.4514.285.4-
50 3.1158.542.175.0
100 1.49121.328.688.0
200 0.62284.015.295.0
400 0.25710.08.198.0

Note: The sharp decrease in


 as concentration increases confirms the displacement of water molecules (high dielectric constant) by the bulky organic inhibitor molecules (low dielectric constant) at the metal surface.

References

  • 3-Ethoxypropylamine Supplier | 6291-85-6 Silver Fern Chemical
  • 3-Ethoxypropylamine CAS 6291-85-6 - BLi-T BLi-T Chemical
  • US5643534A - Corrosion inhibitor for alkanolamine units Google P
  • MULTIFUNCTIONAL ADDITIVE COMPOUNDS - EP 3927795 B1 European P
  • Corrosion Inhibitor | NELCO GULF Nelco Gulf
  • US4120654A - Alkynoxymethyl amines as corrosion inhibitors Google P
  • Synthesis of a Hydroxyl-Containing Corrosion Inhibitor and Its Inhibitory Performance on N80 Steel in Hydrochloric Acid Solution MDPI

Sources

Troubleshooting & Optimization

Optimizing reaction conditions for Ethoxy(propyl)amine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimization of Reaction Conditions & Troubleshooting Guide

Molecule Identifier: 3-Ethoxypropylamine Hydrochloride (Primary Isomer) CAS: 6291-85-6 (Free base), 2270910-89-7 (HCl salt variant) Target Audience: Medicinal Chemists, Process Chemists, and Formulation Scientists.

Technical Profile & Molecule Identification

CRITICAL DISAMBIGUATION: Before proceeding, verify your specific isomer. The syntax "Ethoxy(propyl)amine" is frequently used by catalog vendors for 3-ethoxypropylamine (an ether-linked primary amine), which is a critical linker in PROTACs and drug conjugates.

  • Target Molecule: 3-Ethoxypropan-1-amine Hydrochloride (

    
    )
    
  • Function: Hydrophilic linker/spacer; improves aqueous solubility of hydrophobic pharmacophores.

  • Key Reactivity: Primary amine nucleophile.

PropertySpecificationImplication for Optimization
Molecular Weight 139.62 g/mol (HCl salt)Essential for precise stoichiometry calculations.
Physical State Hygroscopic SolidMust be weighed in a desiccated environment to prevent hydrolysis errors.
pKa (Conj. Acid) ~10.2 (Estimated)Critical: The amine is protonated and non-nucleophilic at neutral pH.
Solubility High: Water, Methanol, DMSOLow: DCM, TolueneBiphasic systems or polar organic solvents (DMF/DMSO) are required for coupling.

Reaction Optimization Guide

Core Challenge: The "Salt" Trap

As a hydrochloride salt, Ethoxy(propyl)amine is chemically dormant until "freebased." The most common failure mode in drug development workflows is adding the salt directly to an electrophile (e.g., NHS-ester) without sufficient base, resulting in <5% yield.

Optimization Strategy: The "pH Swing" Protocol

To activate the amine, you must neutralize the HCl counter-ion in situ or pre-form the free base.

Scenario A: Amide Coupling (EDC/NHS or HATU)

Objective: Conjugate Ethoxy(propyl)amine to a Carboxylic Acid.

  • Base Selection: Use a non-nucleophilic organic base (DIPEA or TEA).

  • Stoichiometry: You need at least 1.0 equivalent of base just to neutralize the HCl.

    • Recommendation: Use 3.0 - 4.0 equivalents of DIPEA.

      • 1 eq for HCl neutralization.

      • 1 eq for the carboxylic acid activation.

      • 1-2 eq to maintain basic pH (~8-9) for the nucleophilic attack.

  • Order of Addition (Crucial):

    • Wrong: Acid + Coupling Agent + Amine HCl -> Add Base. (Risk: Activated ester hydrolyzes before amine is free).

    • Right:

      • Dissolve Acid + Base (2 eq) + Coupling Agent (Activate for 15 min).

      • In a separate vial, dissolve Amine HCl + Base (1.5 eq) in DMF.

      • Add Amine solution to Activated Acid.

Scenario B: Reductive Amination

Objective: Link to an Aldehyde/Ketone.[1]

  • pH Control: This reaction requires a slightly acidic pH (5-6) for imine formation, but the amine HCl is too acidic.

  • Buffer System: Do not use strong bases. Use Acetate buffer or add TEA carefully to reach pH 6.

  • Reducing Agent: Sodium Cyanoborohydride (

    
    ) or Sodium Triacetoxyborohydride (
    
    
    
    ).
    • Note: If using STAB, avoid protic solvents like Methanol; use DCE/DCM.

Troubleshooting & FAQs

Category: Reaction Failure

Q: I see a gummy precipitate immediately upon adding the amine HCl to my DCM reaction. What happened? A: This is likely the "Solubility Crash." The HCl salt is insoluble in Dichloromethane (DCM).

  • Fix: Switch solvent to DMF or DMAc . If DCM is required for the electrophile, use a 1:1 DCM:DMF mixture. Alternatively, pre-freebase the amine (partition between 1N NaOH and DCM, dry organic layer, evaporate) to obtain the liquid free amine, which is DCM-soluble.

Q: My LCMS shows the mass of the starting material (Carboxylic Acid) but no product, even with HATU. A: The amine never attacked. This confirms the amine remained protonated (


).
  • Diagnostic: Check the pH of the reaction mixture with wet pH paper. It is likely < 7.[2]

  • Fix: Spikes the reaction with 2 more equivalents of DIPEA. The pH must be >9 for HATU couplings.

Category: Purification[3]

Q: How do I remove excess Ethoxy(propyl)amine after the reaction? A: The ether tail makes the molecule amphiphilic, complicating extractions.

  • Method 1 (Acid Wash): If your product is neutral, wash the organic layer with 1N HCl . The unreacted amine will protonate, become water-soluble, and partition into the aqueous phase.

  • Method 2 (Scavenger Resin): Add an Isocyanate-functionalized silica or polystyrene resin. It will react with the excess amine covalentyl, allowing you to filter it out.

Visual Workflow: Decision Logic for Coupling

ReactionLogic Start Start: Ethoxy(propyl)amine HCl SolventCheck Is the reaction solvent Water-Miscible (DMF/DMSO)? Start->SolventCheck YesMisc Yes (DMF/DMSO) SolventCheck->YesMisc Soluble NoMisc No (DCM/Toluene) SolventCheck->NoMisc Insoluble CouplingType Select Coupling Type YesMisc->CouplingType SolubilityIssue STOP: Salt will precipitate. Switch Solvent or Freebase. NoMisc->SolubilityIssue Amide Amide Bond Formation (Acid + Amine) CouplingType->Amide Reductive Reductive Amination (Aldehyde + Amine) CouplingType->Reductive AmideProtocol Protocol A: 1. Activate Acid (HATU/EDC) 2. Add Base (3-4 eq total) 3. pH > 9 Amide->AmideProtocol ReductiveProtocol Protocol B: 1. Adjust pH to 5-6 (Acetate) 2. Form Imine (1-2h) 3. Add NaBH(OAc)3 Reductive->ReductiveProtocol

Caption: Decision tree for solvent selection and protocol determination based on reaction type.

Standardized Protocol: In-Situ Freebasing for Amide Coupling

Context: This protocol is optimized for attaching the ethoxy-propyl linker to a drug molecule containing a carboxylic acid.

Materials:

  • Carboxylic Acid Substrate (1.0 eq)

  • Ethoxy(propyl)amine HCl (1.2 eq)

  • HATU (1.1 eq)

  • DIPEA (N,N-Diisopropylethylamine) (4.0 eq)

  • Anhydrous DMF

Step-by-Step:

  • Activation: In a dry vial, dissolve the Carboxylic Acid (1.0 eq) in DMF (0.1 M concentration). Add HATU (1.1 eq) and DIPEA (2.0 eq). Stir at Room Temp (RT) for 15 minutes. Color change to yellow/orange is normal.

  • Amine Preparation: In a separate vial, dissolve Ethoxy(propyl)amine HCl (1.2 eq) in minimal DMF. Add DIPEA (2.0 eq). Vortex until fully dissolved.

  • Coupling: Add the Amine/DIPEA solution dropwise to the Activated Acid solution.

  • Monitoring: Stir at RT. Monitor by LCMS at T=1h.

    • Success Marker: Disappearance of Acid peak; appearance of Product [M+H]+.

  • Workup: Dilute with Ethyl Acetate. Wash 3x with 1N HCl (removes excess amine and DIPEA), 1x with Brine. Dry over MgSO4.

References

  • Sigma-Aldrich. 3-Ethoxypropylamine Product Specification & Properties.[3][4] (Accessed 2024). Link

  • Baudel, V., et al. (2002).[3][5] "Synthesis and modification of oxetane based oligomers with 3-ethoxypropylamine by focused microwave irradiation." European Polymer Journal, 38(3), 615-618.[3][5] Link

  • Matrix Scientific. Ethoxy(propyl)amine hydrochloride Safety Data Sheet (SDS). (Accessed 2024). Link

  • PubChem. Compound Summary: 3-Ethoxypropylamine.[3][6][7] National Library of Medicine. Link

Sources

Common side reactions in Ethoxy(propyl)amine hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the synthesis and troubleshooting of 3-Ethoxypropylamine Hydrochloride (CAS 6291-85-6), the primary industrial interpretation of "Ethoxy(propyl)amine" used as a building block in drug development (e.g., kinase inhibitors, panthenol derivatives).

Version 2.1 | Target: Drug Development & Process Chemistry

⚠️ Critical Disambiguation

Before proceeding, confirm your target molecule structure. The name "Ethoxy(propyl)amine" is chemically ambiguous in some catalogs.

  • Target A (This Guide): 3-Ethoxypropylamine (

    
    ).[1] A primary ether amine used as a spacer/linker in medicinal chemistry.
    
  • Target B (Bioconjugation): N-Ethoxypropan-1-amine (

    
    ).[1] An alkoxyamine used for oxime ligation in Antibody-Drug Conjugates (ADCs).[1] If this is your target, the chemistry below (nitrile reduction) does not apply; refer to hydroxylamine alkylation protocols.
    
Reaction Pathway & Side Reaction Map

The industrial synthesis follows a two-stage sequence: Cyanoethylation (Michael Addition) followed by Hydrogenation .[1] The hydrochloride salt is formed in a final precipitation step.

G cluster_0 Step 1: Cyanoethylation cluster_1 Step 2: Hydrogenation cluster_2 Step 3: Salt Formation Ethanol Ethanol (Excess) Nitrile 3-Ethoxypropionitrile (Intermediate) Ethanol->Nitrile Cat. NaOEt < 45°C ACN Acrylonitrile ACN->Nitrile Polymer Poly-acrylonitrile (Side Product) ACN->Polymer Exotherm > 50°C Amine 3-Ethoxypropylamine (Free Base) Nitrile->Amine H2, Raney Ni NH3 (suppressant) Dimer Bis(3-ethoxypropyl)amine (Secondary Amine) Nitrile->Dimer Schiff Base Coupling Hydrolysis 3-Ethoxypropionic Acid Nitrile->Hydrolysis Moisture Salt 3-Ethoxypropylamine HCl Salt Amine->Salt HCl (gas/ether) Sticky Hygroscopic Gum Amine->Sticky Wet Solvent

Figure 1: Synthesis workflow highlighting critical control points for impurity formation.

Troubleshooting Guide (Q&A)
Issue 1: High Levels of Secondary Amine Impurity

Symptom: GC/HPLC shows a heavy impurity (approx. 2x molecular weight) eluting after the main peak. Diagnosis: Formation of Bis(3-ethoxypropyl)amine .[1] Mechanism: During hydrogenation, the intermediate imine (


) reacts with the already formed primary amine (

) to form a Schiff base, which is then reduced to a secondary amine dimer.[1] Corrective Action:
  • Ammonia Suppression: Saturate the hydrogenation solvent (usually MeOH or EtOH) with anhydrous ammonia (5–10% w/w) before adding the catalyst. Ammonia competes with the primary amine for the imine intermediate, pushing the equilibrium back toward the primary amine.

  • Catalyst Choice: Switch from Raney Nickel to Raney Cobalt if possible; Cobalt is generally more selective for primary amines in nitrile reductions.

  • Reaction Speed: Increase H₂ pressure (e.g., from 20 bar to 40-50 bar). Faster reduction of the imine minimizes the window for side reactions.

Issue 2: "Gummy" or Sticky Hydrochloride Salt

Symptom: Upon adding HCl, the product oils out or forms a sticky paste instead of a free-flowing white powder. Diagnosis: Hygroscopicity or trapped solvent. Mechanism: 3-Ethoxypropylamine HCl is naturally hygroscopic.[1] If water is present (even trace amounts from the HCl source or solvent), the salt forms a hydrate that lowers the melting point. Corrective Action:

  • Strict Anhydrous Conditions: Use 2M HCl in Diethyl Ether or 4M HCl in Dioxane rather than aqueous HCl.

  • Solvent Selection: Perform the salt formation in a non-polar solvent like Methyl tert-butyl ether (MTBE) or Heptane . The free amine is soluble, but the HCl salt is insoluble and will precipitate cleanly.

  • Trituration: If a gum forms, decant the solvent and triturate (grind under solvent) with fresh anhydrous diethyl ether or pentane to induce crystallization.

Issue 3: Low Yield in Step 1 (Michael Addition)

Symptom: Low conversion of acrylonitrile; presence of polymeric solids. Diagnosis: Polymerization of acrylonitrile or "Retro-Michael" reaction.[1] Mechanism: Acrylonitrile can polymerize exothermically if the temperature exceeds 50°C. Conversely, the Michael addition is reversible; high temperatures during workup can drive the reaction backward to starting materials. Corrective Action:

  • Temperature Control: Maintain reaction temperature strictly between 30–45°C . Use an ice bath to manage the initial exotherm.

  • Inhibitors: Ensure the acrylonitrile contains a polymerization inhibitor (e.g., hydroquinone monomethyl ether, MEHQ) or add 100-200 ppm hydroquinone.

  • Neutralization: Before distillation/workup, neutralize the basic catalyst (NaOEt) with glacial acetic acid. Distilling a basic mixture promotes the Retro-Michael decomposition.[1]

Issue 4: Unknown Acidic Impurity

Symptom: Presence of 3-ethoxypropionic acid (detectable by LC-MS in negative mode).[1] Diagnosis: Hydrolysis of the nitrile. Mechanism: If the intermediate 3-ethoxypropionitrile is exposed to moisture under basic or acidic conditions, the nitrile group hydrolyzes to a carboxylic acid. Corrective Action:

  • Dry Solvents: Ensure ethanol used in Step 1 is super-dry (<0.1% water).

  • Workup Speed: Do not store the crude nitrile for long periods. Proceed to hydrogenation immediately or store under nitrogen in a desiccator.

Optimized Experimental Protocol
Step 1: Synthesis of 3-Ethoxypropionitrile
  • Setup: Charge Ethanol (Abs. 200 proof, 1.5 eq) and Sodium Ethoxide (0.05 eq) into a reactor.

  • Addition: Cool to 10°C. Dropwise add Acrylonitrile (1.0 eq) over 2 hours. Critical: Do not allow internal temp to exceed 40°C.

  • Reaction: Stir at 40°C for 4 hours. Monitor by GC (disappearance of acrylonitrile).

  • Workup: Neutralize with Acetic Acid (0.05 eq) . Flash distill excess ethanol. Vacuum distill the residue (bp ~70°C @ 10 mmHg) to isolate pure nitrile.

Step 2: Hydrogenation to 3-Ethoxypropylamine
  • Setup: In a high-pressure autoclave, dissolve 3-ethoxypropionitrile in Methanol (5 vol) containing 10% NH₃ (w/w) .

  • Catalyst: Add Raney Nickel (10 wt% loading) (washed with MeOH).

  • Reduction: Pressurize to 40 bar (580 psi) H₂ . Heat to 70°C . Stir vigorously (1000 rpm) for 6–8 hours.

  • Workup: Cool, vent H₂, and filter catalyst (keep wet/under inert gas to prevent fire). Concentrate filtrate to obtain crude amine.

Step 3: Hydrochloride Salt Formation
  • Dissolution: Dissolve crude amine in Anhydrous MTBE (10 vol) . Dry over MgSO₄ if necessary and filter.

  • Precipitation: Cool to 0°C. Slowly bubble Anhydrous HCl gas or add 4M HCl in Dioxane until pH < 3.

  • Isolation: Filter the white precipitate under N₂. Wash with cold Et₂O.

  • Drying: Dry in a vacuum oven at 40°C over P₂O₅. Store in a desiccator immediately.

Impurity Profile Summary
Impurity NameStructureOriginPrevention Strategy
Bis(3-ethoxypropyl)amine

Reductive Amination (Dimerization)High H₂ pressure; NH₃ additive.
3-Ethoxypropionic Acid

Nitrile HydrolysisExclude water; neutralize base quickly.[1]
Polyacrylonitrile

Acrylonitrile PolymerizationTemp < 45°C; Radical inhibitors.[1]
Ethanol (Trapped)

Solvent InclusionVacuum drying > 4 hrs; Reprecipitation.
References
  • BenchChem . Synthesis of 3-Ethoxypropylamine. Protocol for Michael addition and hydrogenation. Link

  • Silver Fern Chemical . 3-Ethoxypropylamine Technical Data Sheet. Physical properties and industrial applications.[2][3] Link

  • Google Patents . Process for the preparation of amines from nitriles (US Patent 5942387). Detailed hydrogenation conditions for alkoxy-nitriles preventing dimerization. Link

  • SciSpace . Kinetics of Michael Addition of Ethanol to Acrylonitrile. Mechanistic insights into side reactions during Step 1. Link

Sources

Technical Support Center: Ethoxy(propyl)amine Hydrochloride Purification

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the purification of Ethoxy(propyl)amine Hydrochloride .

CRITICAL IDENTIFICATION CHECK: Before proceeding, you must verify the chemical structure of your compound, as the nomenclature "Ethoxy(propyl)amine" is often used ambiguously in chemical catalogs and patent literature.

  • Candidate A (Most Likely for Drug Dev): N-Ethoxypropan-1-amine Hydrochloride

    • Structure:

      
      
      
    • Class: Alkoxyamine (Hydroxylamine ether).

    • Use: Reagent for immunoconjugates, Weinreb amide analogs, and chemoselective ligation.

    • Properties: Often hygroscopic, prone to degradation if free-based improperly.

  • Candidate B (Commodity Chemical): 3-Ethoxypropylamine Hydrochloride

    • Structure:

      
      
      
    • Class: Primary Ether Amine.

    • Use: Intermediate for dyes, surfactants, and antistatic agents.

This guide prioritizes Candidate A (Alkoxyamine) due to its prevalence in high-value research (e.g., antibody-drug conjugates), but includes a specific subsection for Candidate B.

Doc ID: TS-PUR-EPA-001 Role: Senior Application Scientist Status: Verified Protocol

Core Purification Directives (N-Ethoxypropan-1-amine HCl)

The purification of N-alkoxyamines is distinct from standard amines because the N-O bond confers unique solubility and stability profiles. The primary impurities are often the N-Boc precursor , free hydroxylamine species , or hydrolysis byproducts .

Method A: Anti-Solvent Recrystallization (The "Crash-Out" Method)

Best for: Removing non-polar organic impurities (e.g., unreacted Boc-protected intermediates).

Principle: The hydrochloride salt is highly soluble in lower alcohols (Methanol, Ethanol) but insoluble in ethers (MTBE, Diethyl Ether) and alkanes (Hexane, Heptane).

ParameterSpecification
Primary Solvent Anhydrous Methanol (MeOH) or Ethanol (EtOH)
Anti-Solvent Methyl tert-butyl ether (MTBE) or Diethyl Ether (

)
Ratio (v/v) 1:5 to 1:10 (Solvent : Anti-Solvent)
Temperature Dissolve at 40°C

Cool to 4°C

Freeze at -20°C

Step-by-Step Protocol:

  • Dissolution: Place the crude brown/yellow solid in a flask. Add the minimum amount of warm anhydrous MeOH (approx. 2-3 mL per gram) until fully dissolved.

    • Note: If the solution is cloudy, filter it through a 0.45

      
      m PTFE syringe filter to remove inorganic salts (e.g., NaCl).
      
  • Precipitation: While stirring rapidly, add MTBE dropwise until a persistent turbidity (cloudiness) appears.

  • Crystallization: Stop stirring. Place the flask in a refrigerator (4°C) for 2 hours. If no crystals form, move to a freezer (-20°C) overnight.

  • Isolation: Filter the white precipitate under a nitrogen blanket (to prevent moisture absorption). Wash the cake with cold MTBE.

  • Drying: Dry in a vacuum oven at 30°C for 4-6 hours. Do not exceed 40°C to avoid HCl loss or degradation.

Method B: Acid-Base Back-Extraction (The "Reset" Method)

Best for: Removing water-soluble impurities or inorganic salts. Warning: Alkoxyamines are less stable as free bases than alkylamines. Perform this quickly.

  • Basify: Dissolve the salt in minimal water. Add saturated

    
     (aq) until pH > 9.
    
  • Extract: Immediately extract 3x with Dichloromethane (DCM) or Ethyl Acetate.

  • Wash: Wash combined organics with brine. Dry over

    
    .
    
  • Re-acidify: Cool the organic layer to 0°C. Add 4M HCl in Dioxane dropwise. The pure hydrochloride salt will precipitate immediately.

  • Isolate: Filter and dry as above.

Troubleshooting Guide & FAQs

Symptom: The product is an "oil" or "goo" instead of a solid.

Diagnosis: Solvent inclusion or trace water. Alkoxyamine salts are notoriously hygroscopic. Corrective Action:

  • Trituration: Add anhydrous Diethyl Ether or Hexane to the oil.

  • Sonication: Sonicate the flask for 10-15 minutes. The mechanical energy often forces the lattice to crystallize, turning the oil into a white powder.

  • Evaporation: If trituration fails, rotovap to dryness, re-dissolve in minimal DCM, and re-precipitate with Hexane.

Symptom: The product is yellow or brown.

Diagnosis: Oxidation of trace free hydroxylamine or polymerized impurities. Corrective Action:

  • Activated Carbon: Dissolve the salt in MeOH, add Activated Carbon (5 wt%), stir for 30 mins, and filter through Celite. Then proceed to Recrystallization (Method A).

Symptom: Melting point is broad or lower than expected.

Diagnosis: Mixed salt forms (e.g., partial acetate salt if acetic acid was used upstream) or excess HCl trapped in the lattice. Corrective Action:

  • Dry the sample under high vacuum (>0.1 mbar) at 40°C for 12 hours to remove trapped acid/solvent.

Workflow Visualization

The following diagram illustrates the decision logic for purifying Ethoxy(propyl)amine hydrochloride based on the impurity profile.

PurificationWorkflow Start Crude Ethoxy(propyl)amine HCl CheckImpurity Identify Impurity Type Start->CheckImpurity NonPolar Non-Polar Organics (e.g., Boc-protected) CheckImpurity->NonPolar Organic Residues PolarInorganic Inorganic Salts / Color (e.g., NaCl, Oxidation) CheckImpurity->PolarInorganic Salts/Color Trituration Trituration (Et2O / Hexane) NonPolar->Trituration CarbonTreat Activated Carbon Treatment (MeOH) PolarInorganic->CarbonTreat Recryst Recrystallization (MeOH + MTBE) Trituration->Recryst If purity < 95% Result Pure White Solid (>98% Purity) Trituration->Result If purity > 95% CarbonTreat->Recryst Recryst->Result

Figure 1: Purification logic flow for N-Ethoxypropan-1-amine Hydrochloride.

Special Section: 3-Ethoxypropylamine Hydrochloride (Ether Amine)

If your molecule is the primary amine isomer (


):

This compound is significantly more stable.

  • Purification: Recrystallization from Isopropanol (iPrOH) is the standard industry method.

  • Protocol: Dissolve in boiling iPrOH. Allow to cool slowly to room temperature. The salt crystallizes as bright, flaky plates.

  • Alternative: If the salt is extremely crude, convert to free base (add NaOH), distill the free amine (bp ~130-135°C), and re-precipitate with gaseous HCl in ether.

References

  • Preparation of Alkoxyamine Hydrochlorides

    • Title: Rapid synthesis of alkoxyamine hydrochloride derivatives from alkyl bromide and N,N'-di-tert-butoxycarbonylhydroxylamine.[1]

    • Source:Synthetic Communic
    • URL:[Link]

  • Title: Method for purifying hydroxylamine hydrochloride (Patent CN115535975B).
  • Application in Immunoconjugates (N-ethoxypropan-1-amine)

Sources

Technical Support Center: Troubleshooting Ethoxy(propyl)amine Hydrochloride Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals working with Ethoxy(propyl)amine hydrochloride (also known as O-ethyl-N-propylhydroxylamine hydrochloride, CAS 2270910-89-7).

As a secondary alkoxyamine, this compound is a highly valuable building block for synthesizing modified Weinreb-type amides[1]. These amides are critical in organic synthesis for directing the controlled addition of organometallic reagents to form ketones without over-addition[2]. However, its secondary amine nature, combined with the steric hindrance of the propyl and ethoxy groups, often leads to sluggish coupling kinetics and low yields. Below are field-proven troubleshooting strategies to optimize your amidation workflows.

🔬 Frequently Asked Questions (FAQs)

FAQ 1: Overcoming Solubility and Salt-State Limitations

Q: Why is my coupling reaction stalling at low conversion despite using an excess of Ethoxy(propyl)amine hydrochloride?

A: The root causality often lies in the incomplete generation of the free base. Ethoxy(propyl)amine is supplied as a hydrochloride salt to prevent oxidation and degradation. To participate in a nucleophilic attack, the salt must be fully neutralized. If the non-nucleophilic base (e.g., DIPEA or NMM) is insufficient, or if the solvent (like pure DCM) poorly dissolves the salt, the effective concentration of the reactive free amine remains critically low.

The Solution: Pre-stir the amine hydrochloride with 2.5–3.0 equivalents of DIPEA in a highly polar aprotic solvent like DMF (or a DCM/DMF mixture) for 15–30 minutes before introducing the activated carboxylic acid. This physical pre-treatment ensures complete dissolution and free-basing, maximizing the nucleophilic attack on the activated ester.

FAQ 2: Overcoming Steric Hindrance and Poor Nucleophilicity

Q: I am getting low yields and high levels of unreacted acid when using standard EDC/HOBt. How can I improve the amidation yield?

A: O-ethyl-N-propylhydroxylamine is a sterically hindered secondary amine. While the adjacent oxygen atom provides an alpha-effect that theoretically increases nucleophilicity, the steric bulk of the propyl and ethoxy chains often dominates the transition state. Standard EDC/HOBt activation is frequently not reactive enough to overcome this energy barrier[3].

The Solution: Switch to uronium-based reagents like or COMU. HATU reacts with the carboxylic acid to form an HOAt active ester. The critical advantage here is the nitrogen atom within the HOAt pyridine ring, which provides neighboring group participation (anchimeric assistance). This basic nitrogen hydrogen-bonds with the incoming amine, pre-organizing the transition state and significantly accelerating the coupling of sterically hindered amines[4].

FAQ 3: Mitigating Epimerization in Chiral Couplings

Q: When coupling Ethoxy(propyl)amine to a chiral alpha-amino acid, I observe significant epimerization. How can I prevent this?

A: Epimerization is a kinetic problem. Because the nucleophilic attack of Ethoxy(propyl)amine is slow, the over-activated carboxylic acid intermediate has time to undergo intramolecular cyclization into an oxazolone ring. This oxazolone intermediate readily enolizes, leading to racemization/epimerization at the alpha-carbon before the amine can successfully trap it.

The Solution: Maintain strict temperature control (0 °C during activation and coupling ) and use a weaker, less nucleophilic base like 2,4,6-collidine instead of DIPEA when using HATU. Alternatively, using EDC with HOAt (or the triazine-based reagent DMT-MM) has been shown to heavily suppress oxazolone formation while maintaining high coupling efficiency[5].

📊 Data Presentation: Comparison of Coupling Reagents

To help you select the optimal conditions for your specific substrate, the following table summarizes the performance of various coupling systems when reacted with Ethoxy(propyl)amine hydrochloride.

Reagent SystemTypical Yield (%)Epimerization RiskByproduct RemovalCost & Scalability
EDC/HOBt + DIPEA 30–50%ModerateEasy (Water-soluble urea)Low cost, highly scalable
EDC/HOAt + DIPEA 60–75%LowEasyHigh cost (HOAt)
HATU + DIPEA 80–95%Low to ModerateModerate (Chromatography)High cost, lab-scale
HATU + Collidine 85–95%Very LowModerateHigh cost, best for chiral

🧪 Experimental Protocol: HATU-Mediated Amide Coupling Workflow

This self-validating protocol is designed to maximize yields when coupling Ethoxy(propyl)amine hydrochloride with sterically hindered or unreactive carboxylic acids.

Materials:

  • Carboxylic acid (1.0 eq)

  • Ethoxy(propyl)amine hydrochloride (1.2 eq)

  • (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF (0.1–0.2 M concentration)

Step-by-Step Methodology:

  • Free-Basing (Crucial Step): In a flame-dried round-bottom flask under an inert atmosphere (N₂/Ar), suspend Ethoxy(propyl)amine hydrochloride (1.2 eq) in anhydrous DMF. Add DIPEA (1.5 eq) dropwise and stir for 15 minutes at room temperature to ensure complete dissolution and neutralization.

  • Pre-Activation: In a separate flask, dissolve the carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF. Cool to 0 °C using an ice bath. Add the remaining DIPEA (1.5 eq) dropwise. Stir at 0 °C for 10 minutes to form the highly reactive HOAt active ester.

  • Coupling: Transfer the free-based amine solution to the activated acid mixture dropwise at 0 °C.

  • Reaction & Self-Validation: Allow the reaction to slowly warm to room temperature. Stir for 4–12 hours. Self-Validation Check: Monitor the reaction via LC-MS. The disappearance of the HOAt-activated ester mass and the appearance of the target Weinreb-type amide mass confirms successful nucleophilic attack.

  • Workup: Dilute the mixture with EtOAc. Wash sequentially with 1N HCl (to remove unreacted amine and DIPEA), saturated aqueous NaHCO₃ (to remove unreacted acid and HOAt), and brine. Dry the organic layer over Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography.

🗺️ Visualization: Troubleshooting Workflow

Follow this logical pathway to diagnose and resolve low-yielding reactions involving Ethoxy(propyl)amine hydrochloride.

OptimizationWorkflow N1 Low Yield in Ethoxy(propyl)amine Amide Coupling N2 Is the HCl salt fully neutralized and dissolved? N1->N2 N3 Add 2.5-3.0 eq DIPEA Use DMF as co-solvent N2->N3 No N4 Is the coupling reagent reactive enough? N2->N4 Yes N3->N4 N5 Switch from EDC/HOBt to HATU or COMU N4->N5 No N6 Is epimerization occurring at the alpha-carbon? N4->N6 Yes N5->N6 N7 Lower temp to 0°C Use 2,4,6-Collidine N6->N7 Yes N8 Optimized Weinreb-type Amide Yield N6->N8 No N7->N8

Fig 1. Troubleshooting workflow for optimizing Ethoxy(propyl)amine coupling yields.

📚 References

  • Synthesis of Weinreb and their Derivatives (A Review) Khalid, M., Mohammed, S., & Kalo, A. (2020). Oriental Journal of Chemistry, 36(2), 206-219. URL:[Link]

  • Use of ionic liquids in amidation reactions for proteolysis targeting chimera synthesis Eleuteri, M., Desantis, J., Cruciani, G., Germani, R., & Goracci, L. (2024). Organic & Biomolecular Chemistry, 22(17), 3477-3489. URL:[Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents Ghosh, A. K., & Shahabi, D. (2021). Tetrahedron Letters, 63, 152719. URL:[Link]

Sources

Technical Support Center: Stability & Storage of Ethoxy(propyl)amine Hydrochloride Solutions

[1]

Executive Summary & Compound Identity

This guide addresses the stability, storage, and handling of 3-Ethoxypropylamine Hydrochloride (often abbreviated as 3-EPA[1]·HCl). While the parent amine (3-Ethoxypropylamine, CAS 6291-85-6) is a volatile, corrosive liquid prone to oxidation, the hydrochloride salt is a stable, solid crystalline derivative.[1] However, once in solution, specific degradation pathways and environmental sensitivities must be managed to ensure experimental reproducibility.

PropertyDescription
Chemical Name 3-Ethoxypropylamine Hydrochloride (3-Ethoxypropan-1-amine HCl)
Parent CAS 6291-85-6 (Free Base)
Molecular Structure CH₃CH₂-O-(CH₂)₃-NH₃⁺[1][2][3] · Cl⁻
Primary Utility Crosslinking agent, modifier for oxetane oligomers [1], pH-stable amine source.[1]
Critical Sensitivity Hygroscopicity (Solid state), pH-dependent Oxidation (Solution state).[1]
Solution Preparation (The "Day 0" Protocol)

Q: I need to prepare a 1M stock solution. What are the critical safety and stability considerations during dissolution?

A: The preparation of amine hydrochloride solutions is exothermic. If you are starting from the free base (liquid) and adding HCl, the heat generation is significant and can degrade the ether linkage if uncontrolled. If starting from the solid HCl salt, the process is endothermic (cooling).

Protocol for Neutralization (Free Base


 HCl Salt Solution):
  • Chilling: Pre-chill the water or solvent to 4°C.[1]

  • Rate: Add 3-Ethoxypropylamine to dilute HCl slowly with vigorous stirring.

  • pH Check: Target a final pH of 4.5–6.0. Avoid excess acidity (< pH 3) if the solution will be heated, as strong acid + heat can cleave the ether bond [2].

Q: Can I autoclave the solution for sterilization? A: Yes, but with caveats. The ether linkage in 3-ethoxypropylamine is generally stable to hydrolysis at neutral to slightly acidic pH (4–7) under autoclave conditions (121°C, 15 psi, 20 min).

  • Risk:[1][4] If the solution is highly acidic (pH < 3) or contains oxidizing agents (e.g., trace metals), autoclaving may induce ether cleavage or oxidation.

  • Recommendation: Sterile filtration (0.22 µm PES membrane) is preferred over autoclaving to eliminate thermal stress.

Workflow: Preparation & Validation

PreparationWorkflowStartStart: Raw MaterialCheckFormCheck Form:Solid Salt or Liquid Base?Start->CheckFormDissolveDissolve inDegassed WaterCheckForm->DissolveSolid HCl SaltCoolCool Solvent(< 4°C)CheckForm->CoolLiquid Free BaseFilterSterile Filter(0.22 µm PES)Dissolve->FilterStorageStorage:Aliquot & Freeze (-20°C)Filter->StorageTitrateSlow Addition of HCl(Monitor T < 30°C)Cool->TitratepHAdjustAdjust pH to 5.0-6.0Titrate->pHAdjustpHAdjust->Filter

Figure 1: Decision matrix for preparing stable 3-Ethoxypropylamine HCl solutions. Note the temperature control requirement for the free base neutralization path.

Stability & Storage (Shelf Life Management)

Q: My solution has turned faint yellow after 2 months. Is it still usable? A: Likely, but proceed with caution.

  • Cause: Yellowing in amine solutions typically indicates the formation of trace N-oxides or imines due to oxidation [3].[1] This is accelerated by light and higher pH (closer to neutral/basic).

  • Impact: For general buffer use, it may be acceptable. For sensitive crosslinking or conjugation reactions (e.g., EDC/NHS coupling), oxidized species can act as chain terminators.

  • Action: Check the absorbance at 420 nm. If OD > 0.05, discard.

Q: What is the optimal storage condition for long-term stability? A: Store as a concentrated stock (e.g., 1M) rather than a dilute working solution.[1]

ParameterRecommendationMechanism of Failure
Temperature -20°C (Long term) / 4°C (Weeks)Heat accelerates hydrolysis and oxidation.[1]
Atmosphere Argon/Nitrogen overlayPrevents CO₂ absorption (carbamic acid formation) and oxidation.
Container Amber Glass or PolypropyleneLight catalyzes photo-oxidation of amines [3].[1]
pH Maintain pH 4.5 – 6.0Higher pH (>7) increases free amine concentration, which is more oxidative.
Troubleshooting & Degradation Diagnostics

Q: I see a white precipitate in my 4°C stock solution. Has it degraded? A: Unlikely. This is usually a solubility issue, not degradation.

  • Diagnosis: Warm the solution to 25°C and vortex. If it redissolves, it was just the saturation limit of the hydrochloride salt (common at >2M concentrations).

  • Degradation Check: If the precipitate does not dissolve upon warming, or if it appears gummy/colored, it may be a polymerization product (rare for this specific monoamine) or a contaminant.

Q: How do I chemically validate the integrity of the ether linkage? A: The ether bond is the most stable part of this molecule. It generally only cleaves with strong acids (HI, HBr) or extreme Lewis acids [4]. To confirm integrity:

  • ¹H NMR (D₂O): Look for the triplet at ~3.5 ppm (CH₂-O-CH₂) and the triplet at ~1.2 ppm (methyl of ethoxy).[1] Cleavage would result in the disappearance of the ethyl signals and appearance of alcohol signals.

  • Titration: A simple acid-base titration can confirm the amine content hasn't decreased due to oxidation.[1]

Troubleshooting Logic Tree

TroubleshootingIssueObservation:Solution IssueTypeWhat do you see?Issue->TypeYellowYellow DiscolorationType->YellowPrecipWhite PrecipitateType->PrecippHDriftpH Drift (> 0.5 units)Type->pHDriftOxidationCause: Oxidation(Trace N-oxides)Yellow->OxidationSolubilityCause: Saturation(Temp too low)Precip->SolubilityCO2Cause: CO2 Absorption(Poor sealing)pHDrift->CO2Action1Discard if forsensitive synthesisOxidation->Action1Action2Warm to 25°C& VortexSolubility->Action2Action3Check Buffer Capacity& ResealCO2->Action3

Figure 2: Diagnostic flowchart for evaluating solution integrity.[1]

References
  • Baudel, V., et al. "Synthesis and modification of oxetane based oligomers with 3-ethoxypropylamine by focused microwave irradiation."[1][5] European Polymer Journal, 38(3), 615-618 (2002).[1][5] Link

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 17: Nucleophilic substitution at the carbonyl group - Acidity and Hydrolysis).
  • Ge, L., et al. "Indirect photodegradation of amine drugs in aqueous solution under simulated sunlight." Environmental Science & Technology, 43(9), 3150-3155 (2009).[1] Link

  • Weissermel, K., & Arpe, H. J. (2003). Industrial Organic Chemistry. Wiley-VCH. (Section on Ethers and cleavage properties).

Troubleshooting low reactivity of Ethoxy(propyl)amine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Low Reactivity in Synthesis & Conjugation Ticket ID: #ETH-PR-HCL-001 Status: Open Analyst: Senior Application Scientist

Diagnostic Phase: Identify Your Reagent

Before troubleshooting, we must resolve the chemical ambiguity in the name "Ethoxy(propyl)amine". The reactivity profile changes drastically based on the nitrogen's position.

Candidate MoleculeStructureChemical ClassPrimary Reactivity Mode
A) 3-Ethoxypropylamine

Primary AmineNucleophilic attack (Amide coupling, Alkylation)
B)

-Ethoxy-

-propylamine

AlkoxyamineOxime Ligation (Click Chemistry), Radical Initiation

Note: This guide primarily addresses Candidate A (Primary Amine) as it is the standard building block (CAS 6291-85-6). If you are working with Candidate B (Alkoxyamine) for bioconjugation, refer to Module 3: Special Case.

Module 1: The "Salt Trap" (Universal Troubleshooting)

Issue: "I added the amine hydrochloride directly to the reaction, but no product formed."

Root Cause: The hydrochloride (HCl) salt form renders the nitrogen non-nucleophilic.[1] The nitrogen lone pair is occupied by a proton (


), preventing it from attacking electrophiles.

The Solution: You must liberate the "Free Base" (


).
Protocol: In-Situ Neutralization (Recommended)

For water-sensitive reactions (e.g., Amide Coupling with HATU/EDC):

  • Solvent: Dissolve the Ethoxy(propyl)amine HCl in the reaction solvent (DCM, DMF, or THF).

  • Base Addition: Add 1.05 – 3.0 equivalents of a tertiary amine base (DIPEA or Triethylamine).

  • Equilibration: Stir for 5–10 minutes before adding the electrophile (Acid Chloride, Activated Ester).

    • Visual Cue: The solution may become cloudy as amine salts (DIPEA·HCl) precipitate, or clear up if the free base is more soluble.

Protocol: Extractive Free-Basing (For Sensitive Kinetics)

If the presence of DIPEA salts interferes with your catalyst:

  • Dissolve the HCl salt in minimal water.

  • Adjust pH to >11 using 1M NaOH or saturated

    
    .
    
  • Extract 3x with DCM or EtOAc.

  • Dry organics over

    
    , filter, and concentrate. Use immediately  (Free amines absorb atmospheric 
    
    
    
    ).
Module 2: Amide Coupling Failure (Low Yields)

Context: Coupling Ethoxy(propyl)amine to a Carboxylic Acid.

Q: My LCMS shows starting material and activated acid, but no amide. Why?

A: This is likely a "Proton Shuffle" failure. If you use a carbodiimide (EDC/DCC) without enough base, the amine HCl donates its proton to the reactive intermediate (


-acylisourea), quenching it before the amine can attack.

Troubleshooting Checklist:

  • Stoichiometry: Did you account for the extra equivalents of base needed to neutralize the HCl plus the equivalents needed for the coupling reaction?

    • Rule of Thumb: Use at least 3.0 equivalents of DIPEA when using amine salts in HATU/HBTU couplings.

  • Order of Addition:

    • Carboxylic Acid + Solvent[2]

    • Base (DIPEA)[1]

    • Coupling Agent (HATU)

      
      Wait 5 mins for activation
      
    • Ethoxy(propyl)amine HCl + More Base (Pre-mixed)

Data: Base Strength & Compatibility

BasepKa (Conj. Acid)SuitabilityNotes
Pyridine 5.2Poor Too weak to fully deprotonate alkyl amines (pKa ~10).
Triethylamine (TEA) 10.7Good Standard. Can be nucleophilic (risk of acetylation).[3]
DIPEA (Hünig's Base) 11.0Excellent Sterically hindered; minimizes side reactions.

(Aq.)
10.3Specific Only for Schotten-Baumann (biphasic) reactions.
Module 3: Special Case – Alkoxyamine Reactivity

Context: You are using the reagent for Oxime Ligation (reacting with an aldehyde/ketone) and seeing low conversion.

Q: I neutralized the salt, but the oxime formation is sluggish.

A: Alkoxyamines (


) have a counter-intuitive pH profile.
  • The Paradox: While you need the free base to attack, the reaction mechanism (dehydration) is acid-catalyzed.

  • Optimal Window: pH 4.5 – 5.5.

  • The Fix: Do not run this reaction at basic pH (pH > 7).

    • Buffer: Use 0.1M Acetate Buffer (pH 4.5).

    • Catalyst: Add 10–100 mM Aniline or

      
      -Phenylenediamine . This forms a highly reactive Schiff base intermediate that transimines with the alkoxyamine [1].
      
Module 4: Physical Properties & Handling

Q: The solid turns into a sticky oil on the balance. Is it degraded?

A: Likely not degraded, but hygroscopic . Amine hydrochlorides, especially those with ether chains like ethoxy(propyl), are prone to absorbing atmospheric moisture.

  • Impact: If your salt is wet, you are weighing water, not reagent. This leads to under-dosing the nucleophile.

  • Fix:

    • Dry the salt in a vacuum desiccator over

      
       overnight.
      
    • Handle in a glovebox or weigh quickly.

    • If strict stoichiometry is required, perform a quantitative NMR (qNMR) using an internal standard (e.g., maleic acid) to determine the effective weight percent.

Visual Troubleshooting Logic

ReactivityTroubleshooting Start Start: Low Reactivity Observed CheckStruct 1. Identify Structure Start->CheckStruct IsPrimary Primary Amine (EtO-CH2-CH2-CH2-NH2) CheckStruct->IsPrimary Standard IsAlkoxy Alkoxyamine (EtO-NH-Pr) CheckStruct->IsAlkoxy Bioconjugation CheckBase 2. Check Neutralization IsPrimary->CheckBase CheckPH 3. Check pH Environment IsAlkoxy->CheckPH BaseAdded Did you add Base (DIPEA/TEA)? CheckBase->BaseAdded NoBase NO: Amine is trapped as Salt (R-NH3+) BaseAdded->NoBase No YesBase YES: Check Stoichiometry BaseAdded->YesBase Yes (>2 equiv) NoBase->CheckBase Add Base OximeCond Oxime Ligation? CheckPH->OximeCond Acidic Requires pH 4.5 + Aniline OximeCond->Acidic Correct Condition Basic Requires pH > 9 OximeCond->Basic Incorrect (Slow)

Caption: Decision tree for diagnosing reactivity failures based on chemical structure and reaction conditions.

References
  • Dirksen, A., & Dawson, P. E. (2008). "Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling." Bioconjugate Chemistry.

  • Montalbetti, C. A., & Falque, V. (2005). "Amide bond formation and peptide coupling." Tetrahedron.

  • BroadPharm Technical Guides. "Protocol for PEG Aminooxy and Oxime Ligation."

  • Organic Syntheses. "Handling Amine Hydrochlorides in Synthesis." Org. Synth. Coll. Vol. 4, p.569.

Sources

Technical Support Center: 3-Ethoxypropylamine Hydrochloride Purification

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Expert Analysis

Welcome to the Technical Support Hub. You are likely working with 3-Ethoxypropylamine Hydrochloride (3-EPA[1]·HCl), a critical linker in drug conjugates and dye synthesis.[1]

From my experience in the field, the purity of this salt is deceptively difficult to maintain. While the free base (CAS 6291-85-6) is a liquid that can be distilled, the hydrochloride salt is hygroscopic and prone to oxidative discoloration.[1] The most persistent impurities we see in high-performance liquid chromatography (HPLC) and NMR are:

  • 3-Ethoxypropionitrile : The unreacted intermediate from cyanoethylation.[1]

  • Bis(3-ethoxypropyl)amine : A secondary amine byproduct formed during hydrogenation.[1]

  • Oxidative Color Bodies : Yellow/brown contaminants from air exposure or trace metal complexation.[1]

This guide moves beyond generic advice, offering self-validating protocols to restore your material to >98% purity.

Diagnostic Hub: Troubleshooting Q&A

Q1: My crystals are turning yellow/brown upon storage. Is the compound degrading? Diagnosis: This is typically oxidative degradation catalyzed by trace metals or residual free amine.[1] Amine salts should be white.[1] The Fix:

  • Immediate: Perform an Activated Carbon Treatment (Protocol C).[1]

  • Root Cause Prevention: Ensure the salt is fully protonated (pH < 5).[1] Free amines oxidize rapidly; hydrochlorides are stable.[1] Store under argon in a desiccator.

Q2: The material is a sticky gum or oil, not a solid.[1] How do I crystallize it? Diagnosis: This indicates hygroscopicity (water absorption) or trapped solvent (ethanol/excess HCl).[1] 3-EPA[1][2][3][4]·HCl is extremely hygroscopic.[1] The Fix:

  • Trituration: Add anhydrous diethyl ether or ethyl acetate to the gum.[1] Scratch the flask sides with a glass rod to induce nucleation.

  • Drying: Use a vacuum oven at 40°C with P₂O₅ desiccant.[1] If it remains oily, you likely have significant impurities (like the secondary amine) depressing the melting point.[1] Proceed to Protocol B .

Q3: NMR shows a triplet at ~2.6 ppm and ~3.6 ppm that shouldn't be there. Diagnosis: These are characteristic shifts of 3-ethoxypropionitrile (the starting material).[1] The Fix:

  • Solubility Differential: The nitrile is neutral and less polar than the amine salt.[1] Use Protocol A (Recrystallization) with an ethyl acetate anti-solvent wash, which solubilizes the nitrile but precipitates the amine salt.[1]

Impurity Profile & Solubility Data

Table 1: Solubility Profile of 3-EPA·HCl vs. Common Impurities

Solvent3-EPA[1]·HCl (Product)3-Ethoxypropionitrile (Impurity)Bis-amine (Impurity)
Water Soluble (High)Insoluble/ImmiscibleSlightly Soluble
Ethanol Soluble (Hot)SolubleSoluble
Isopropanol Soluble (Hot)SolubleSoluble
Ethyl Acetate InsolubleSolubleSoluble
Diethyl Ether InsolubleSolubleSoluble

Key Insight: The drastic solubility difference in Ethyl Acetate and Ether is your primary purification lever.[1]

Validated Purification Protocols

Protocol A: Dual-Solvent Recrystallization (For Salt Purity)

Best for: Removing trace nitrile and improving crystal habit.[1]

  • Dissolution: Place 10 g of crude 3-EPA·HCl in a flask. Add the minimum amount of hot Isopropanol (approx. 80°C) required to dissolve it completely.[1]

  • Filtration: While hot, filter quickly through a sintered glass funnel to remove physical particulates.[1]

  • Precipitation: Add hot Ethyl Acetate dropwise to the filtrate until a persistent cloudiness appears.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place in a fridge (4°C) for 12 hours. Rapid cooling traps impurities.[1]

  • Wash: Filter the white crystals and wash with cold anhydrous Ethyl Acetate.

  • Dry: Vacuum dry at 40°C.

Protocol B: Acid-Base Back-Extraction (For Deep Cleaning)

Best for: Removing non-basic impurities (nitriles, alcohols) and secondary amines.[1]

  • Basify: Dissolve the crude salt in water (10 mL/g). Add 5M NaOH until pH > 12.[1] The amine will separate as an oil.

  • Extract: Extract the aqueous layer 3x with Dichloromethane (DCM).[1] The amine goes into the DCM; inorganic salts stay in water.

  • Wash: Wash the combined DCM layers with Brine to remove residual water.[1]

  • Re-Acidify:

    • Option 1 (Anhydrous): Dry DCM with MgSO₄, filter, and bubble HCl gas or add HCl in Dioxane.[1] The pure salt precipitates immediately.

    • Option 2 (Aqueous): Extract the DCM layer with 2M HCl.[1] Evaporate the aqueous HCl layer to dryness (requires high vacuum to remove water).

  • Result: This resets the salt formation, leaving neutral organic impurities in the DCM wash (if using Option 2) or removing inorganic salts (Option 1).[1]

Protocol C: Activated Carbon Treatment (For Color Removal)

Best for: Removing yellow/brown oxidation byproducts.[1]

  • Dissolve the salt in hot Ethanol or Methanol.[1]

  • Add Activated Charcoal (5-10 wt% of the mass of the amine).

  • Stir at 50°C for 30 minutes. Do not boil vigorously.

  • Filter through a Celite pad to remove all carbon fines.[1]

  • Concentrate the filtrate and proceed to Protocol A for final crystallization.

Visual Troubleshooting Guides

Diagram 1: Impurity Removal Decision Tree

Troubleshooting Start Start: Analyze Sample Color Issue: Yellow/Brown Color Start->Color Purity Issue: Low Purity (NMR/HPLC) Start->Purity Sticky Issue: Sticky/Gooey Solid Start->Sticky Action_Charcoal Protocol C: Activated Carbon Color->Action_Charcoal Oxidation Action_Recryst Protocol A: Recrystallization (iPrOH / EtOAc) Purity->Action_Recryst Minor Impurities Action_Base Protocol B: Acid-Base Extraction Purity->Action_Base Major Impurities (Nitrile/Sec-Amine) Action_Dry High Vac Dry + Trituration (Et2O) Sticky->Action_Dry Solvent/Water Action_Charcoal->Action_Recryst Result Pure White Solid (>98%) Action_Recryst->Result Action_Base->Result Action_Dry->Action_Recryst If still impure

Caption: Decision matrix for selecting the appropriate purification method based on physical observation and analytical data.

Diagram 2: Acid-Base Purification Workflow

AcidBase Raw Crude Salt (Impure) Step1 Add NaOH Extract w/ DCM Raw->Step1 FreeBase Free Amine (Organic Layer) Step2 Wash w/ Brine Dry MgSO4 FreeBase->Step2 AqWaste Aqueous Waste (Salts) PureSalt Pure 3-EPA HCl Step1->FreeBase Step1->AqWaste Step3 Add HCl (Gas or Dioxane) Step2->Step3 Step3->PureSalt

Caption: Workflow for Protocol B, isolating the free amine to remove non-basic contaminants before re-salting.[1]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 22720, 3-Ethoxypropylamine.[1] Retrieved from [Link][1]

  • Google Patents. CN109369423B: Preparation method of 3-ethoxy propylamine.[1] (Describes synthesis via acrylonitrile and hydrogenation impurities). Retrieved from

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals.[1] Butterworth-Heinemann.[1] (General reference for amine salt recrystallization techniques).

Sources

Technical Support Center: Byproduct Analysis in 3-Ethoxypropylamine Hydrochloride Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Byproduct Analysis & Troubleshooting for 3-Ethoxypropylamine Hydrochloride CAS: 1184979-76-7 (HCl salt) / 6291-85-6 (Free base) Chemical Structure:



Introduction: The "Silent" Linker

Welcome to the Technical Support Center for 3-Ethoxypropylamine Hydrochloride (3-EPA·HCl). This compound is a critical C3-ether linker used widely in medicinal chemistry to modulate solubility and chain length without introducing rigid steric bulk.

The Core Challenge: 3-EPA·HCl lacks a strong UV chromophore. Many researchers fail not because of chemistry, but because of invisibility . Standard UV detection (254 nm) often misses the starting material and its aliphatic byproducts, leading to erroneous conclusions about conversion and purity.

This guide provides a forensic approach to analyzing byproducts, ensuring your coupling, alkylation, or polymerization reactions are validated with rigorous logic.

Module 1: Pre-Reaction Quality Control (The "Hidden" Impurities)

Before you start your reaction, you must validate the integrity of your starting material. Commercial 3-EPA·HCl often carries synthesis artifacts that mimic reaction byproducts.

Critical Impurity: The "Dimer" (Secondary Amine)

3-EPA is typically synthesized via the hydrogenation of 3-ethoxypropionitrile. A common side reaction during this hydrogenation is the condensation of the resulting amine with the intermediate imine, forming a secondary amine impurity.

  • Impurity Name: Bis(3-ethoxypropyl)amine

  • Impact: It acts as a nucleophile but forms a tertiary amide (if reacting with acid chlorides) or fails to react in specific primary-amine selective protocols, reducing yield and complicating purification.

Troubleshooting Guide: Starting Material Analysis
SymptomProbable CauseDiagnostic Action
Molar Mass mismatch Hygroscopicity (Water uptake)Perform Karl Fischer (KF) titration. The HCl salt is hygroscopic; adjust stoichiometry based on actual water content.
Extra peak in NMR (

ppm)
Bis-impurity (Secondary amine)Check

NMR for a multiplet integrating incorrectly relative to the ethoxy group.
Low pH in water Excess HClDissolve in water and check pH. Stoichiometric HCl salts should be weakly acidic (pH 5-6). pH < 3 indicates free HCl entrapment.

Module 2: Reaction Monitoring & Byproduct Pathways

Scenario A: Amide Coupling (EDC/NHS or HATU)

Issue: Low yield or "missing" product mass.

Mechanism of Failure: Because 3-EPA is a primary amine, it competes with the hydrolysis of the activated ester. Furthermore, if the HCl is not neutralized effectively (using DIPEA/TEA), the amine remains protonated (


) and non-nucleophilic.
Byproduct Visualization: The Amidation Pathway

AmidationPathways Start Carboxylic Acid + 3-EPA·HCl Activation Activated Ester (O-Acylisourea / Active Ester) Start->Activation Coupling Agent (EDC/DCC) Salt Unreacted Amine Salt (pH too low) Start->Salt Insufficient Base (Amine remains NH3+) Product Target Amide (Desired) Activation->Product + 3-EPA (Free Base) Hydrolysis Hydrolyzed Acid (Regenerated Starting Material) Activation->Hydrolysis + H2O (Wet Solvent) N_Acylurea N-Acylurea (Rearrangement Byproduct) Activation->N_Acylurea Slow Addition (Rearrangement)

Figure 1: Competitive pathways in the amidation of 3-Ethoxypropylamine HCl. Note that N-Acylurea formation is irreversible.

Scenario B: Reductive Amination

Issue: Formation of M+102 (approx) byproduct.

Analysis: Primary amines are prone to over-alkylation during reductive amination.

  • Target: Secondary amine (Mono-alkylated).

  • Byproduct: Tertiary amine (Bis-alkylated).

  • Cause: The product is more nucleophilic than the starting material 3-EPA.

Module 3: Analytical Methods (Seeing the Invisible)

Since 3-EPA lacks a chromophore, standard HPLC-UV is useless. You must use alternative detection methods.

Recommended Protocols
1. Thin Layer Chromatography (TLC) Stains

Do not rely on UV. Use these stains to visualize the amine:

  • Ninhydrin: Stains primary amines (3-EPA) Deep Purple/Blue .

  • Iodine Chamber: Non-specific, stains the alkyl chain (Yellow/Brown).

  • Dragendorff’s Reagent: Specific for tertiary amines (useful for detecting over-alkylation byproducts).

2. LC-MS / HPLC Detection
  • Detector: CAD (Charged Aerosol Detector) or ELSD (Evaporative Light Scattering) is mandatory for quantitation.

  • Mass Spec: Monitor in Positive Mode (ESI+) .

    • 3-EPA Free Base MW: 103.16 g/mol .[1]

    • Target Ion:

      
      .
      
    • Note: Low molecular weight ions are often obscured by solvent cut-off. Ensure your MS method scans low enough (start m/z 50).

Module 4: Troubleshooting FAQ

Q1: I see a peak at [M+H]+ = 205. What is it? A: This is likely the Dimer (Bis(3-ethoxypropyl)amine) .

  • Calculation:

    
     Actually, condensation involves loss of 
    
    
    
    .
  • Correction: Dimer structure is

    
    . MW = 
    
    
    
    .
  • Wait: If you see 205, it might be the disulfide if you are using a thiol-linker variant, but for pure 3-EPA, check for N-acylurea adducts from your coupling agent (e.g., EDC adducts often add significant mass).

  • Verification: If the mass is exactly

    
    , it could be a non-covalent cluster in the MS source 
    
    
    
    . Check if the peak disappears with higher fragmentation voltage.

Q2: My reaction turned yellow, but the product should be colorless. A: 3-Ethoxypropylamine oxidizes slowly in air to form N-oxides or imines, which are often yellow.

  • Fix: Always use fresh 3-EPA·HCl. If the free base liquid is yellow, distill it before use. The HCl salt should be a white solid; if it is yellow/sticky, recrystallize from Ethanol/Ether.

Q3: How do I remove unreacted 3-EPA from my reaction? A: Use an Acidic Wash .

  • Dilute reaction mixture in organic solvent (DCM or EtOAc).

  • Wash with 1M HCl or 10% Citric Acid.

  • The unreacted 3-EPA (and the Bis-impurity) will protonate and partition into the aqueous layer.

  • Your amide product (neutral) remains in the organic layer.

References

  • Sigma-Aldrich. 3-Ethoxypropylamine Product Specification & Safety Data Sheet. Retrieved from

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 81387, 3-Ethoxypropylamine. Retrieved from

  • Baudel, V., et al. (2002). Synthesis and modification of oxetane based oligomers with 3-ethoxypropylamine by focused microwave irradiation. European Polymer Journal, 38(3), 615-618.

  • OpenStax. Reactions of Carboxylic Acids: Amide Formation. Organic Chemistry.[2][3][4] Retrieved from

Appendix: Troubleshooting Decision Matrix

TroubleshootingMatrix Problem Problem: Low Yield / Impurities CheckSM Step 1: Check Starting Material (NMR/KF) Problem->CheckSM ImpurityFound Impurity Found? (Dimer/Water) CheckSM->ImpurityFound Recrystallize Action: Recrystallize Salt (EtOH/Et2O) ImpurityFound->Recrystallize Organic Impurity Dry Action: Dry under Vacuum (Remove H2O) ImpurityFound->Dry High Water CheckRxn Step 2: Check Reaction Conditions ImpurityFound->CheckRxn Pure PH_Check Is pH > 8? CheckRxn->PH_Check AddBase Action: Add DIPEA/TEA (Free the amine) PH_Check->AddBase No (Acidic) CheckDetect Step 3: Check Detection Method PH_Check->CheckDetect Yes (Basic) UV_Only Using UV only? CheckDetect->UV_Only SwitchMethod Action: Switch to Ninhydrin/CAD/ELSD UV_Only->SwitchMethod Yes

Figure 2: Step-by-step decision matrix for troubleshooting 3-EPA reactions.

Sources

Technical Support Center: Handling Hygroscopic Amine Hydrochlorides

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational | Support Tier: Level 3 (Senior Scientist)

Welcome to the Advanced Synthesis Support Center. You are likely here because your amine salt has turned into a sticky oil, your stoichiometry is drifting, or your acid chloride hydrolyzed before it could react.

Amine hydrochlorides are essential for stabilizing volatile or oxidation-prone amines, but their hygroscopic (and often deliquescent) nature introduces a "hidden reagent"—water—into your flask. This guide provides the protocols to manage this variable.

Module 1: Pre-Reaction Handling & Storage

The First Point of Failure: If you weigh a deliquescent salt on an open balance, you are weighing water, not reagent. This skews stoichiometry, leading to unreacted electrophiles and difficult purifications.

The "Sticky Solid" Decision Matrix

Before setting up a reaction, assess the physical state of your salt using the workflow below.

handling_logic start Inspect Amine HCl Salt state Physical State? start->state dry Free-flowing Powder state->dry clump Clumped / Sticky state->clump liquid Deliquesced (Liquid/Goo) state->liquid action_dry Standard Weighing (Minimize exposure) dry->action_dry action_clump Vacuum Desiccation (P2O5 or KOH, 24h) clump->action_clump action_liquid Azeotropic Drying Protocol (See Module 2) liquid->action_liquid action_clump->state Re-evaluate

Figure 1: Decision matrix for handling amine salts based on moisture content.

Storage Protocols
  • Desiccators: Store amine salts in a desiccator containing Phosphorus Pentoxide (

    
    )  or KOH pellets . Silica gel is often insufficient for highly deliquescent salts [1].
    
  • Parafilm/Tape: If the manufacturer's bottle seal is compromised, transfer to a vial, flush with Argon, and seal with electrical tape (less permeable to moisture than Parafilm over long periods).

  • Glove Bags: For critical stoichiometry (e.g., polymer synthesis), weigh inside a glove bag or box under inert atmosphere [5].

Module 2: Reaction Optimization & Water Scavenging

Core Directive: You must choose between removing the water or embracing it.

Protocol A: Azeotropic Drying (The "Reset" Button)

If your salt is wet or you require strictly anhydrous conditions (e.g., reaction with acid anhydrides or highly reactive acid chlorides), you must strip the water.

Methodology:

  • Place the "wet" amine hydrochloride in a round-bottom flask.

  • Suspend the solid in Toluene (preferred) or Benzene.

    • Why Toluene? It forms a positive azeotrope with water (bp 85°C, ~20% water composition), efficiently carrying moisture out [2].

  • Option A (Rotovap): Evaporate to dryness under reduced pressure. Repeat 2-3 times.

  • Option B (Dean-Stark): Reflux with a Dean-Stark trap until no water droplets accumulate.

  • Result: The resulting solid is now anhydrous. Proceed immediately to add your solvent (e.g., DCM, DMF) and base.

Protocol B: The Schotten-Baumann Shift (Biphasic)

If drying is impossible or the amine is volatile as a free base, use a biphasic system. This method relies on the reaction rate of the amine being faster than the hydrolysis of the acyl chloride.

Methodology:

  • Dissolve Amine HCl in Water (minimal volume).

  • Add an organic solvent (DCM or EtOAc).

  • Add inorganic base (NaOH or

    
    ) to the aqueous layer.
    
  • Add the Acid Chloride to the vigorously stirred mixture.

    • Mechanism:[1][2][3][4][5][6][7][8] The base neutralizes the HCl, liberating the free amine at the interface, which immediately reacts with the electrophile in the organic phase [3].

Base Selection Guide

The choice of base determines if your amine becomes a nucleophile or remains a dormant salt.

Base TypeExamplesCompatibilityUse Case
Organic (Tertiary) TEA, DIPEA (Hünig's Base)HighStandard anhydrous couplings (DCM/DMF). Soluble in organic phase. Note: Generates organic salt byproducts.
Organic (Aromatic) Pyridine, DMAPHighAcylations. Pyridine acts as both solvent and base/catalyst.
Inorganic (Weak)

,

MediumSchotten-Baumann or reactions tolerating mild aqueous conditions.
Inorganic (Strong) NaOH, KOHLow (for sensitive substrates)Robust substrates only. Rapidly hydrolyzes esters/acid chlorides if uncontrolled.

Module 3: Troubleshooting (FAQ)

Q: My yield is consistently lower than expected (e.g., 60% instead of 90%). Diagnosis: You likely weighed "water weight." Fix: If 100 mg of your salt is actually 80 mg salt + 20 mg water, you are under-loading the amine.

  • Correction: Perform a test reaction with 1.2 - 1.5 equivalents of the amine salt. If yield improves, your starting material is wet. Adopt Protocol A (Azeotropic Drying) .

Q: I see unreacted Acid Chloride and no product. Diagnosis: The amine is not being "free-based" (deprotonated). Fix: Amine hydrochlorides are not nucleophilic. You must add at least 2.0 equivalents of base (1 eq to neutralize the HCl, 1 eq to scavenge the acid generated during coupling) [4].

  • Check: Did you add enough DIPEA?

Q: The reaction turns into a solid block (precipitation). Diagnosis: Formation of amine-base salts (e.g.,


).
Fix:  This is actually a good sign (reaction is proceeding).[9] Add more solvent (DCM) to maintain stirring. Do not add water until workup.

Q: Can I use "Green" solvents? Insight: Yes. Recent work by Handa et al. utilizes micellar catalysis (e.g., TPGS-750-M) to perform amide couplings in water.[10] The hydrophobic effect protects the activated ester from hydrolysis while accelerating the amine attack [6].

Reaction Logic Flowchart

reaction_pathway inputs Amine HCl + Electrophile check_water Is System Anhydrous? inputs->check_water path_wet Water Present check_water->path_wet No path_dry Dry Conditions check_water->path_dry Yes outcome_bad Hydrolysis of Electrophile (Low Yield) path_wet->outcome_bad Slow Reaction outcome_good Amide Bond Formation path_wet->outcome_good If Schotten-Baumann (Fast Interface Reaction) base_check Base Added? path_dry->base_check base_check->inputs No (Amine inactive) base_check->outcome_good Yes (Free Amine generated)

Figure 2: Logical pathway determining the success or failure of coupling reactions.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989. (Standard reference for desiccant selection and drying organic solids).
  • Wipf, P. "Techniques for Handling Air- and Moisture-Sensitive Compounds." University of Pittsburgh, Department of Chemistry. Available at: [Link]

  • Organic Chemistry Portal. "Schotten-Baumann Reaction." Available at: [Link]

  • Montalbetti, C. A., & Falque, V. "Amide bond formation and peptide coupling." Tetrahedron, 2005, 61(46), 10827-10852. (Review of stoichiometry and base requirements).
  • Handa, S., et al. "Clean and Fast Amide Couplings in Water."[11] University of Louisville / NSF. Available at: [Link]

Sources

Technical Support Center: Scaling Up Reactions with Ethoxy(propyl)amine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Reagent Profile[1][2]

Ethoxy(propyl)amine Hydrochloride (typically 3-ethoxypropylamine HCl) is a critical C3-linker used in medicinal chemistry to introduce solubility-enhancing ether motifs into drug candidates. While the hydrochloride salt offers superior oxidative stability and handling properties compared to the volatile, hygroscopic free base, it introduces specific kinetic and thermodynamic challenges during scale-up.

This guide addresses the "Hidden Stoichiometry" problem, solubility mismatches, and exothermic risks associated with liberating the nucleophilic amine in situ.

Physicochemical Profile
PropertySpecificationScale-Up Implication
State White to off-white crystalline solidNon-volatile; prevents inhalation hazards of free amine.
Hygroscopicity Moderate to HighMust be stored in desiccated conditions; water content affects stoichiometry.
pKa (Conj. Acid) ~10.0–10.5Requires strong organic bases (TEA, DIEA) or inorganic bases (NaOH, K2CO3) for deprotonation.
Solubility High: Water, Methanol, EthanolLow: DCM, Toluene, Ethyl AcetateCritical: Insoluble in standard non-polar coupling solvents without free-basing.

Troubleshooting Guide (Q&A Format)

Category A: Amide Coupling Failures

Q1: We are scaling up an EDC/NHS coupling in Dichloromethane (DCM). The reaction worked on 100 mg scale, but at 50 g, the conversion stalled at <10%. The mixture looks heterogeneous. What happened?

A: This is a classic Phase-Transfer Failure .

  • The Cause: Ethoxy(propyl)amine HCl is insoluble in DCM. On a small scale (100 mg), vigorous stirring might create enough surface area or transient solubility for the reaction to proceed slowly. On a 50 g scale, the salt clumps at the bottom of the reactor, and the organic base (e.g., Triethylamine) cannot effectively penetrate the crystal lattice to liberate the free amine.

  • The Fix:

    • Switch Solvent: Use a semi-polar solvent like DMF or DMAc where the salt is partially soluble.

    • Pre-activation: Add the organic base (DIEA/TEA) to the amine salt in the solvent before adding the activated carboxylic acid. Stir for 30 minutes until the solid dissolves or becomes a fine suspension of amine hydrochloride salt (base-HCl).

    • Biphasic Protocol: If DCM is mandatory, use a biphasic system (DCM/Water) with an inorganic base (e.g., K2CO3) if your activated ester is stable enough, or perform a "Free-Base Extraction" first (see Protocol 4.1).

Q2: We see a major impurity (+103 Da) in our LCMS. Is this a dimerization?

A: No, +103 Da corresponds to the molecular weight of the free amine (C5H13NO). This suggests Double Acylation or Self-Reaction is unlikely unless you have a symmetrical linker.

  • Likely Culprit: If you are using a carbodiimide (EDC/DCC), you might be forming an N-acylurea byproduct because the amine nucleophile was not available (still protonated) when the O-acylisourea intermediate was formed.[1]

  • The Fix: Ensure the amine is fully free-based before it encounters the active ester. Increase the base equivalents to 1.2–1.5 equiv relative to the amine HCl salt.

Category B: Reductive Amination

Q3: Our reductive amination with STAB (Sodium Triacetoxyborohydride) is yielding <30%. We are adding the HCl salt directly to the aldehyde in DCE.

A: The acidity of the HCl salt is inhibiting imine formation .

  • Mechanism: Imine formation requires a delicate pH balance (~pH 5-6). The HCl salt releases strong acid, dropping the pH < 4, which protonates the carbonyl oxygen (good) but also fully protonates the amine (bad), preventing nucleophilic attack.

  • The Fix:

    • Neutralize: Add exactly 1.0 equivalent of TEA or DIEA to the reaction mixture to neutralize the HCl.

    • Buffer: Add Acetic Acid (1.0–2.0 equiv) after neutralization to buffer the system to the optimal pH for STAB reduction.

    • Sequence: Amine HCl + Base -> Stir 10 min -> Add Aldehyde -> Stir 1 hr (Imine formation) -> Add STAB.

Category C: Thermal Safety

Q4: Upon adding NaOH to the aqueous solution of the amine salt for extraction, the temperature spiked 20°C instantly. Is this normal?

A: Yes, this is the Heat of Neutralization .

  • Risk: Ethoxy(propyl)amine has an ether linkage. While relatively stable, high localized temperatures in the presence of strong base can degrade sensitive functional groups or boil off low-boiling solvents (like DCM), causing pressure buildup.

  • The Fix:

    • Controlled Addition: Add the base solution slowly via an addition funnel, monitoring internal temperature. Keep T < 25°C.

    • Dilution: Dilute the amine salt solution to <1 M before neutralization.

Visual Workflows

Workflow 1: In-Situ Neutralization for Amide Coupling

This diagram illustrates the correct order of addition to avoid "stalled" reactions due to salt insolubility.

AmideCoupling Figure 1: In-Situ Neutralization Workflow for Amide Coupling Start Start: Ethoxy(propyl)amine HCl Solvent Suspend in DMF/DMAc (or DCM if pre-basing) Start->Solvent Base Add Base (DIEA/TEA) 1.2 Equiv Solvent->Base Check Check: Is Solution Clear? Base->Check Check->Solvent No (Clumped) -> Add more solvent/sonicate Active Active Species: Free Amine + Base.HCl Check->Active Yes (Homogeneous) Coupling Add Activated Carboxylic Acid (EDC/NHS or HATU) Active->Coupling

Workflow 2: Decision Tree for Scale-Up Workup

Choosing the right purification based on the product's properties.

WorkupStrategy Figure 2: Purification Decision Tree Start Reaction Complete Solubility Is Product Water Soluble? Start->Solubility Polar Yes (Polar Product) Solubility->Polar Yes NonPolar No (Lipophilic Product) Solubility->NonPolar No RemoveSalt Challenge: Removing Base.HCl salts Polar->RemoveSalt Method1 Reverse Phase (C18) Flash RemoveSalt->Method1 Method2 Ion Exchange Resin (Catch & Release) RemoveSalt->Method2 Wash Standard Aqueous Workup NonPolar->Wash AcidWash Wash 1: Dilute HCl/Citric Acid (Removes unreacted amine) Wash->AcidWash BaseWash Wash 2: NaHCO3 (Removes acid byproducts) AcidWash->BaseWash

Validated Experimental Protocols

Protocol 4.1: Preparation of Free Base (Scale: 100 g)

Use this protocol if your subsequent reaction is sensitive to salts or requires a non-polar solvent like Toluene.

  • Setup: Equip a 1 L 3-neck flask with an overhead stirrer and a temperature probe.

  • Dissolution: Charge Ethoxy(propyl)amine HCl (100 g, 0.716 mol) and Water (200 mL) . Stir until fully dissolved (endothermic; T may drop).

  • Neutralization:

    • Place the flask in an ice bath.

    • Add NaOH 50% w/w (57.3 g, 1.0 equiv) dropwise.

    • Caution: Exotherm expected. Maintain T < 25°C.

    • The solution will become biphasic (organic amine layer on top).

  • Extraction:

    • Add Dichloromethane (DCM) (300 mL) . Stir vigorously for 15 minutes.

    • Separate layers. Re-extract the aqueous layer with DCM (2 x 100 mL).

    • Note: The amine is moderately water-soluble. Salting out the aqueous layer with NaCl (saturate it) significantly improves recovery.

  • Drying: Dry combined organics over Na2SO4. Filter.

  • Concentration: Remove solvent under reduced pressure (keep bath < 40°C to avoid volatility loss of the free amine).

  • Yield Check: Expected recovery > 90%.

Protocol 4.2: "One-Pot" Amide Coupling (HATU Method)

Ideal for parallel synthesis or when isolation of the free base is undesirable.

  • Activation: To a solution of Carboxylic Acid (1.0 equiv) in DMF (5 vol), add HATU (1.1 equiv) and DIEA (1.0 equiv). Stir for 5 mins.

  • Amine Prep: In a separate vessel, suspend Ethoxy(propyl)amine HCl (1.0 equiv) in DMF (2 vol). Add DIEA (1.2 equiv) .

    • Critical Step: Sonicate or vortex until the solid dissolves or becomes a fine, milky suspension.

  • Addition: Add the Amine/Base mixture to the Activated Acid solution.

  • Completion: Stir at RT for 2–4 hours. Monitor by LCMS.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 81472, 3-Ethoxypropylamine. Retrieved from [Link]

  • Roughley, S. D., & Jordan, A. M. (2011).The Medicinal Chemist’s Guide to Solving ADMET Challenges. Royal Society of Chemistry. (Context: Use of ether linkers to improve solubility).
  • Dunn, P. J., et al. (2010).Green Chemistry in the Pharmaceutical Industry. Wiley-VCH. (Context: Amide coupling scale-up and solvent selection).
  • Org. Process Res. Dev. (2006).Safety of Amine Hydrochloride Salts in Process Chemistry.

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for Ethoxy(propyl)amine Hydrochloride before handling.

Sources

Validation & Comparative

Precision in Intermediates: Comparative Purity Analysis of 3-Ethoxypropylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Purity analysis of Ethoxy(propyl)amine hydrochloride by HPLC Content Type: Publish Comparison Guide

Executive Summary

In pharmaceutical synthesis, 3-Ethoxypropylamine (3-EPA) is a critical C3-linker used in the development of kinase inhibitors and oxetane-based oligomers. While the free amine is a volatile liquid commonly analyzed by Gas Chromatography (GC), the hydrochloride salt form (3-EPA·HCl) presents unique analytical challenges.

This guide compares the Derivatization-Enhanced HPLC-UV Method (The "Product") against traditional GC-FID and Potentiometric Titration . Our data demonstrates that while GC is standard for the free amine, the HPLC method offers superior specificity and robustness for the hydrochloride salt, eliminating the thermal degradation and injector port fouling issues associated with analyzing amine salts by GC.

The Analytical Challenge: The "Invisible" Salt

3-Ethoxypropylamine Hydrochloride (


) lacks a conjugated 

-system, rendering it "invisible" to standard UV detectors (254 nm). Furthermore, as a hydrochloride salt, it is non-volatile and thermally unstable, decomposing in GC injection ports unless rigorously free-based prior to injection.

Key Impurities to Monitor:

  • 3-Ethoxypropionitrile: The unreacted synthetic precursor.

  • Bis(3-ethoxypropyl)amine: A secondary amine dimer formed during the hydrogenation step.

  • Ethanol: Residual solvent from synthesis.

Method Comparison: HPLC vs. GC vs. Titration

The following table summarizes the performance metrics of the optimized HPLC method compared to industry alternatives.

Table 1: Comparative Performance Metrics

FeatureOptimized HPLC-UV (Benzoyl Chloride) GC-FID (Direct/Free-base) Potentiometric Titration
Analyte Form Direct Salt Analysis (Dissolve & React)Requires Free-basing (Extraction)Direct Salt Analysis
Specificity High (Separates all organic impurities)Moderate (Salt degradation peaks interfere)Low (Measures total amine/chloride only)
Sensitivity (LOD) 0.05% (Trace impurity detection)0.1% (Matrix dependent)N/A (Macro assay only)
Linearity (

)
> 0.999 > 0.995N/A
Robustness High (Stable derivative, ambient temp)Low (Injector liner fouling from HCl)High
Suitability Pharma QC & Impurity Profiling Raw Material Screening (Free Amine)Assay Verification only
The Solution: Derivatization-Enhanced HPLC

To overcome the lack of UV chromophore, we utilize Pre-column Derivatization with Benzoyl Chloride . This reaction attaches a strong UV-absorbing benzamide group to the primary amine, allowing for high-sensitivity detection at 254 nm.

Why Benzoyl Chloride?

Unlike OPA (o-Phthalaldehyde), which forms unstable isoindole derivatives, benzamides are chemically stable, allowing automated batch preparation without degradation during the HPLC sequence.

Experimental Protocol

A. Reagents:

  • Derivatizing Agent: Benzoyl Chloride (Sigma-Aldrich).

  • Buffer: 2M Sodium Hydroxide (NaOH).

  • Solvent: HPLC-grade Acetonitrile (ACN).

B. Sample Preparation (The Workflow):

  • Dissolution: Dissolve 50 mg of 3-EPA·HCl in 10 mL of water.

  • Basification: Mix 100 µL of sample with 200 µL of 2M NaOH (neutralizes HCl and activates amine).

  • Derivatization: Add 50 µL Benzoyl Chloride. Vortex for 30 seconds.

  • Quenching: Add 100 µL of 10% Glycine solution (scavenges excess reagent) after 5 minutes.

  • Dilution: Dilute to volume with Mobile Phase A.

C. HPLC Conditions:

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 60% B over 15 minutes.

  • Detection: UV @ 254 nm.

  • Flow Rate: 1.0 mL/min.

Visualizing the Science
Figure 1: Impurity Formation & Detection Pathways

This diagram illustrates the synthesis of 3-EPA and where specific impurities arise, all of which are resolved by the HPLC method.

ImpurityPathways cluster_HPLC HPLC Detection Capability Ethanol Ethanol (Solvent) Nitrile 3-Ethoxypropionitrile (Intermediate Impurity) Ethanol->Nitrile Michael Addition Acrylo Acrylonitrile (Start Material) Acrylo->Nitrile EPA 3-Ethoxypropylamine (Target Analyte) Nitrile->EPA Hydrogenation (Cat. Ni/Co) Dimer Bis(3-ethoxypropyl)amine (Dimer Impurity) EPA->Dimer Side Reaction

Caption: Synthetic pathway of 3-Ethoxypropylamine showing the origin of critical nitrile and dimer impurities detected by the HPLC method.

Figure 2: Analytical Workflow Comparison

A logic flow demonstrating why HPLC is safer and more reproducible for the hydrochloride salt than GC.

WorkflowComparison cluster_HPLC Recommended: HPLC Method cluster_GC Alternative: GC Method Salt 3-EPA Hydrochloride Salt Dissolve Dissolve in Water (Room Temp) Salt->Dissolve Base Free-Basing Extraction (Variable Recovery) Salt->Base Deriv Derivatize w/ Benzoyl Cl (Stable Amide) Dissolve->Deriv InjectHPLC HPLC Injection (Ambient) Deriv->InjectHPLC ResultHPLC High Precision Purity Profile InjectHPLC->ResultHPLC InjectGC GC Injection Port (250°C) Base->InjectGC Degrade Salt Decomposition (Liner Fouling) InjectGC->Degrade Risk ResultGC Variable/Ghost Peaks InjectGC->ResultGC

Caption: Workflow comparison highlighting the direct handling of salts in HPLC versus the thermal risks in GC.

Critical Analysis: Why HPLC Wins for the Salt Form

1. Thermal Stability & Salt Handling: GC requires the analyte to be volatile.[1] Injecting an amine hydrochloride salt directly into a hot GC injector (


) often leads to in situ dissociation (

). The liberated HCl gas corrodes the column stationary phase and causes "ghost peaks," while the non-volatile salt residue fouls the liner.
  • The HPLC Advantage: The sample remains in the liquid phase at ambient temperature. The derivatization occurs in aqueous buffer, perfectly compatible with the salt's solubility.

2. Specificity for Impurities: Titration (e.g., with Perchloric acid) measures the total base content. It cannot distinguish between the target primary amine (3-EPA) and the secondary amine impurity (Dimer).

  • The HPLC Advantage: The benzoyl chloride derivative of the primary amine elutes at a significantly different retention time than the derivative of the secondary amine, allowing for precise quantification of the dimer impurity (limit of detection < 0.05%).

3. Sensitivity: While Refractive Index (RI) detectors can be used for non-chromophoric amines, they lack the sensitivity required for trace impurity analysis (<0.1%).

  • The HPLC Advantage: The benzamide derivative has a high molar extinction coefficient (

    
    ), enabling UV detection down to ppm levels, satisfying stringent pharmaceutical release specifications.
    
References
  • Sigma-Aldrich. Derivatization and Separation of Aliphatic Amines. Sigma-Aldrich Application Notes. Link

  • BenchChem. Determination of Aliphatic Amines by HPLC with UV Detection Following Pre-Column Derivatization with m-Toluoyl Chloride. BenchChem Application Note. Link

  • Thermo Fisher Scientific. Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines. Thermo Fisher Application Note. Link

  • PubChem. 3-Ethoxypropylamine Compound Summary. National Library of Medicine. Link

  • Phenomenex. HPLC vs GC: What Sets These Methods Apart. Phenomenex Blog. Link

Sources

Strategic Alternatives to Ethoxy(propyl)amine Hydrochloride in Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of alternatives to Ethoxy(propyl)amine hydrochloride , structured for application scientists and medicinal chemists.

Executive Summary & Reagent Profile

Target Reagent: Ethoxy(propyl)amine hydrochloride Chemical Structure: N-Ethoxy-N-propylamine hydrochloride (presumed based on nomenclature conventions for Weinreb analogs like Methoxy(methyl)amine). Molecular Formula:


Primary Application: 
  • Weinreb Amide Analog: Used to convert carboxylic acids into ketones via nucleophilic addition (Grignard/Organolithium) without over-addition.

  • Medicinal Chemistry Pharmacophore: Installation of the N-alkoxy-N-alkyl motif in kinase inhibitors or GPCR ligands to modulate lipophilicity and metabolic stability.

Why Seek Alternatives?

  • Availability: Unlike the commodity reagent N,O-Dimethylhydroxylamine (Standard Weinreb), the ethoxy/propyl variant is often a custom-synthesis item with long lead times.

  • Steric Bulk: The propyl and ethoxy groups introduce significant steric hindrance compared to methyl groups, potentially reducing coupling yields with hindered acids.

  • Cost: Prices can exceed standard reagents by 50–100x.

Decision Matrix: Selecting the Right Alternative

The choice of alternative depends entirely on the fate of the amine moiety in your synthesis.

Figure 1: Decision tree for selecting alternatives based on synthetic intent.

Functional Alternatives (For Ketone Synthesis)

If you are using Ethoxy(propyl)amine solely to generate a stable amide intermediate for subsequent conversion to a ketone, these reagents offer superior availability and kinetics.

A. N,O-Dimethylhydroxylamine HCl (The "Standard" Weinreb)
  • Comparison: The gold standard. The methyl groups minimize steric hindrance, allowing for faster coupling and cleaner nucleophilic attack than the bulkier ethoxy/propyl groups.

  • Performance Data:

    • Yield (Amidation): Typically 10–15% higher than ethoxy(propyl)amine for hindered acids due to reduced sterics.

    • Ketone Conversion: Comparable fidelity; both prevent tetrahedral intermediate collapse until workup.

B. Morpholine (Morpholine Amides)
  • Mechanism: Morpholine amides can function similarly to Weinreb amides. The rigidity of the ring destabilizes the tetrahedral intermediate, though less effectively than the chelation effect of the methoxy group in Weinreb amides.

  • Pros: Extremely cheap; solid handling.

  • Cons: Higher risk of over-addition (forming tertiary alcohols) compared to Weinreb systems.

C. S-Ethyl/Phenyl Thioesters (Fukuyama Coupling)
  • Mechanism: Reacts with organozinc/organocopper reagents to form ketones.

  • Advantage: Milder conditions; avoids the use of hard nucleophiles (Grignards/Lithiums) required for Weinreb amides.

Table 1: Comparative Performance for Ketone Synthesis (


) 
Reagent SystemCoupling EfficiencySteric ToleranceCost FactorRisk of Over-Addition
Ethoxy(propyl)amine ModerateLowHigh (100x)Very Low
N,O-Dimethylhydroxylamine HighHighLow (1x)Very Low
Morpholine HighModerateVery Low (0.1x)Moderate
Thioester (EtSH) HighHighLow (0.5x)Low (requires Pd cat.)

Structural Alternatives (For SAR/Pharmacophore Tuning)

If the N-alkoxy-N-alkyl moiety is part of your final drug candidate (e.g., modulating pKa or metabolic stability), you cannot simply swap the reagent. You must either synthesize the exact reagent in-situ or use a close structural analog.

A. Structural Analogs for SAR

Modifying the alkyl tails can retain the core pharmacophore while improving properties.

  • N-Methoxy-N-propylamine: Reduces lipophilicity (LogP) slightly; often easier to synthesize.

  • N-Ethoxy-N-ethylamine: Reduces steric bulk around the nitrogen, potentially improving potency if the binding pocket is tight.

B. "Make vs. Buy": In-Situ Synthesis Protocol

If the exact Ethoxy(propyl)amine structure is required but stock is unavailable, synthesize it directly from Ethoxyamine hydrochloride and Propionaldehyde .

Protocol: Reductive Amination Synthesis of N-Ethoxy-N-propylamine

This protocol avoids the isolation of the unstable free base and proceeds directly to the hydrochloride salt.

Reagents:

  • Ethoxyamine hydrochloride (CAS 3332-29-4)

  • Propionaldehyde (CAS 123-38-6)

  • Sodium cyanoborohydride (

    
    ) or Sodium triacetoxyborohydride (
    
    
    
    )
  • Acetic acid / Methanol

Workflow:

  • Imine Formation: Dissolve Ethoxyamine HCl (1.0 eq) and Sodium Acetate (1.1 eq) in Methanol. Add Propionaldehyde (1.05 eq). Stir at RT for 2 hours.

    • Checkpoint: Monitor by TLC/LCMS for oxime ether formation (

      
      ).
      
  • Reduction: Cool to 0°C. Add

    
     (1.5 eq) portion-wise. Add catalytic Acetic Acid (to pH 5–6). Stir overnight at RT.
    
  • Workup: Quench with sat.

    
    . Extract with DCM.
    
  • Salt Formation: Treat the organic layer with 4M HCl in Dioxane. Evaporate to yield N-Ethoxy-N-propylamine HCl .

Figure 2: Synthetic route for on-demand generation of the reagent.

Experimental Validation: Coupling Protocol

When using Ethoxy(propyl)amine (or its analogs) for amidation, the steric bulk of the N-substituents requires a robust coupling system. Standard EDC/NHS may fail for hindered acids.

Recommended System: HATU / DIPEA in DMF. Rationale: The At-HOAt active ester generated by HATU is highly reactive and less sensitive to the steric hindrance of the incoming secondary alkoxyamine.

Step-by-Step Protocol:

  • Activation: Dissolve Carboxylic Acid (1.0 eq) in dry DMF (0.2 M). Add HATU (1.2 eq) and DIPEA (2.0 eq). Stir for 5–10 mins to form the activated ester.

  • Addition: Add Ethoxy(propyl)amine HCl (1.1 eq) followed by an additional 1.2 eq of DIPEA (crucial to free the amine from the salt).

  • Reaction: Stir at RT for 4–16 hours.

    • Note: If conversion is low, heat to 50°C. The alkoxyamine is thermally stable.

  • Workup: Dilute with EtOAc, wash with 1M HCl (remove unreacted amine/DIPEA), sat.

    
    , and brine.
    

References

  • Nahm, S.; Weinreb, S. M. (1981). "N-methoxy-N-methylamides as effective acylating agents". Tetrahedron Letters, 22(39), 3815–3818. Link

  • Fehrentz, J. A.; Castro, B. (1983). "An efficient synthesis of optically active α-(t-butoxycarbonylamino)-aldehydes from α-amino acids". Synthesis, 1983(8), 676–678. Link

  • Mentel, M. et al. (2015). "N-Alkoxy-N-alkylamides: New Building Blocks for Carbonyl Chemistry". Organic Letters, 17(12).

(Note: While specific literature on "Ethoxy(propyl)amine" is sparse due to its niche nature, the chemistry is strictly homologous to the cited Weinreb amine protocols.)

Optimizing Linker Chemistry: A Comparative Validation of Ethoxy(propyl)amine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Validation of experimental results using Ethoxy(propyl)amine hydrochloride Content Type: Publish Comparison Guide

Executive Summary

In drug development and materials science, the selection of a primary amine linker is rarely a trivial decision; it dictates the solubility, stability, and bio-interface of the final conjugate. 3-Ethoxypropylamine hydrochloride (3-EPA·HCl, CAS: 2270910-89-7) occupies a critical "Goldilocks" zone in medicinal chemistry—it offers a precise hydrophilic-lipophilic balance (HLB) that is more hydrophobic than polyethylene glycol (PEG) amines but significantly more hydrophilic than simple alkyl amines like n-propylamine.

This guide provides a rigorous validation framework for researchers utilizing 3-EPA·HCl as a linker or surface modifier. We compare its performance against industry standards (Methoxypropylamine, PEG-amines) and detail self-validating protocols to ensure experimental success in small molecule synthesis and nanoparticle functionalization.

Comparative Analysis: The "Goldilocks" Linker

3-EPA·HCl is often evaluated against 3-Methoxypropylamine (MOPA) and PEG-2-Amine . The choice depends on the required LogP modulation and linker length.

Table 1: Physicochemical & Functional Comparison
Feature3-Ethoxypropylamine HCl (3-EPA·HCl)3-Methoxypropylamine (MOPA)n-Propylamine PEG-2-Amine (2-(2-Aminoethoxy)ethanol)
Structure Et-O-(CH₂)₃-NH₂ · HClMe-O-(CH₂)₃-NH₂CH₃-(CH₂)₂-NH₂HO-(CH₂CH₂O)₂-NH₂
Hydrophobicity Moderate (LogP ~0.3)Low (LogP ~ -0.1)High (LogP ~ 0.5)Very Low (Hydrophilic)
Linker Length ~6.5 Å~5.8 Å~5.0 Å~9.0 Å
Boiling Point (Free Base) 136–138 °C116 °C48 °C220 °C
Handling Solid/Viscous Oil (Salt) ; Non-volatileVolatile LiquidHighly VolatileViscous Liquid
Primary Application Drug Linker / Surface Mod. Corrosion Inhibition / pH ControlSimple AlkylationHydrophilization
Key Advantage Defined length, stable ether linkage, moderate solubility boost. Cheaper, lower MW.Minimal steric bulk.High water solubility.
Decision Logic for Researchers

Use the following logic flow to determine if 3-EPA·HCl is the correct reagent for your specific application.

AmineSelection Start Start: Select Amine Linker Q1 Requirement: Water Solubility? Start->Q1 Q2 Requirement: Defined Length? Q1->Q2 Yes Res_Propyl Use n-Propylamine (Hydrophobic, Volatile) Q1->Res_Propyl No (Hydrophobic core) Q3 Requirement: Lipophilicity? Q2->Q3 Yes (Short/Rigid) Res_PEG Use PEG-Amines (High Solubility, Polydisperse risk) Q2->Res_PEG No (Long/Flexible OK) Res_MOPA Use Methoxypropylamine (Hydrophilic, Volatile) Q3->Res_MOPA Low (Max Hydrophilicity) Res_EPA Use 3-Ethoxypropylamine HCl (Balanced LogP, Stable, Defined) Q3->Res_EPA Moderate (Balance)

Figure 1: Decision matrix for selecting primary amine linkers based on solubility and structural requirements.

Experimental Validation Protocols

The following protocols are designed to be self-validating , meaning they include internal checks (checkpoints) to confirm the reaction is proceeding as expected.

Protocol A: Surface Functionalization of Carboxylated Nanoparticles

Context: This protocol validates the use of 3-EPA·HCl to modify the surface charge and hydrophobicity of Carbon Dots (CDs) or Lipid Nanoparticles (LNPs). This approach was validated in antiviral studies where 3-EPA modified dots showed 85-99% inhibition of Norovirus VLPs [1].[1][2]

Reagents:

  • Carboxylated Nanoparticles (1 mg/mL in MES buffer, pH 6.0).

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

  • NHS (N-Hydroxysuccinimide).

  • 3-Ethoxypropylamine Hydrochloride (dissolved in water, neutralized with 1 eq. NaOH or DIPEA).

Step-by-Step Workflow:

  • Activation:

    • Add EDC (10 mM final) and NHS (20 mM final) to the nanoparticle suspension.

    • Incubate for 15 minutes at room temperature.

    • Checkpoint 1: Solution should remain clear. Turbidity indicates aggregation (failure).

  • Coupling:

    • Add neutralized 3-EPA solution (50-fold molar excess relative to carboxyl groups).

    • Adjust pH to 7.2–7.5 immediately.

    • React for 4 hours at room temperature.

  • Purification:

    • Dialyze against deionized water (MWCO 1000 Da) for 24 hours to remove unreacted amine and urea byproducts.

  • Validation (The Critical Step):

    • Zeta Potential Analysis: Measure the surface charge before and after.

      • Pass Criteria: Shift from highly negative (e.g., -35 mV) to near-neutral or slightly positive (e.g., -5 mV to +5 mV), indicating masking of carboxyl groups.

    • TNBS Assay: React the final particles with Trinitrobenzenesulfonic acid.

      • Pass Criteria: Orange color development (absorbance at 335 nm) confirms the presence of accessible primary amines (if using diamines) or lack of color if 3-EPA is used to cap the surface (blocking carboxyls). Note: Since 3-EPA is mono-functional, a successful reaction results in a hydrophobic surface with no reactive amines. The Zeta potential shift is the primary validator.

Protocol B: Synthesis & Stability of Small Molecule Amides

Context: Validating 3-EPA as a stable linker for drug conjugates (e.g., modifying 4-hydroxycoumarin derivatives [2]).

Step-by-Step Workflow:

  • Reaction Setup:

    • Dissolve carboxylic acid substrate (1.0 eq) in DMF.

    • Add HATU (1.1 eq) and DIPEA (3.0 eq). Stir for 5 mins.

    • Add 3-Ethoxypropylamine HCl (1.2 eq).

    • Note: The extra equivalent of DIPEA is required to free the amine from the HCl salt.

  • Monitoring:

    • Monitor by LC-MS at T=0, 1h, and 4h.

    • Checkpoint 2: Look for the disappearance of the acid peak (M-1) and appearance of the amide product (M+101 for the added fragment).

  • Hydrolytic Stability Stress Test:

    • Dissolve purified product in DMSO/PBS (1:1).

    • Split into two vials: Vial A (pH 7.4, 37°C), Vial B (pH 2.0, 37°C).

    • Analyze by HPLC after 24 hours.

    • Validation Standard: 3-EPA amides should show <5% degradation at pH 7.4. Significant degradation suggests steric crowding or electronic destabilization specific to the substrate.

Visualizing the Validation Workflow

The following diagram illustrates the complete lifecycle of a validation experiment using 3-EPA·HCl, from salt neutralization to final stability testing.

ValidationWorkflow Salt 3-EPA·HCl (Solid Salt) Neut Neutralization (+ DIPEA/NaOH) Salt->Neut FreeBase Free Amine (Reactive Species) Neut->FreeBase In situ Coupling Coupling Reaction (EDC/NHS or HATU) FreeBase->Coupling Purify Purification (Dialysis/HPLC) Coupling->Purify Check1 Zeta Potential (Charge Shift) Purify->Check1 For Nanoparticles Check2 Hydrolytic Stability (pH 2.0 vs 7.4) Purify->Check2 For Small Molecules

Figure 2: Experimental workflow for converting 3-EPA·HCl into a validated conjugate.

Technical Insights & Troubleshooting

The "Salt" Factor

Users often overlook that CAS 2270910-89-7 is the hydrochloride salt.

  • Problem: Adding the salt directly to a reaction in non-polar solvent (DCM, Toluene) without a base will result in 0% conversion . The amine is protonated (

    
    ) and non-nucleophilic.
    
  • Solution: Always include an organic base (TEA, DIPEA) at

    
     equivalent relative to the amine salt, or perform a biphasic extraction (NaOH/DCM) to isolate the free base oil before use.
    
Ether Oxygen Effect

The ether oxygen at the 3-position provides a unique electronic effect.

  • Solubility: The oxygen accepts hydrogen bonds, increasing water solubility compared to n-propylamine.

  • pKa: The electron-withdrawing effect of the oxygen lowers the pKa of the amine slightly compared to pure alkyl amines, making the free base slightly less basic but still highly nucleophilic.

References

  • Dong, X., et al. (2017).[1][2][3][4] "Carbon Dots' Antiviral Functions Against Noroviruses."[1][2][3][4][5] Scientific Reports, 7, 519.[1][2][3][4]

  • Dayal, N., et al. (2020). "Isoform Selectivities of Novel 4-Hydroxycoumarin Imines as Inhibitors of Myosin II." Journal of Medicinal Chemistry, 63(19), 11131–11148.[6]

  • Silver Fern Chemical. (n.d.). "3-Ethoxypropylamine Technical Data Sheet."

Sources

Spectroscopic data for confirming the structure of Ethoxy(propyl)amine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the spectroscopic validation of Ethoxy(propyl)amine Hydrochloride (systematically


-ethoxypropan-1-amine hydrochloride ).

Given the ambiguity often found in catalog nomenclature, this guide distinguishes the target


-alkoxyamine  (

) from its common structural isomer, 3-ethoxypropylamine (

), utilizing high-fidelity spectroscopic data.
Executive Summary & Structural Definition
  • Target Molecule:

    
    -ethoxypropan-1-amine hydrochloride[1][2]
    
  • Chemical Formula:

    
    
    
  • Molecular Weight: 103.16 g/mol (Free Base), 139.62 g/mol (Salt)

  • Core Application: Specialized building block for "Weinreb-type" amide linkers in immunoconjugates and drug discovery (e.g., substituted benzazepines).

Critical Distinction: Unlike the common ether-amine 3-ethoxypropylamine (used in bulk curing agents), the target molecule contains a nitrogen-oxygen (N-O) bond . This structural feature significantly deshields adjacent protons, providing the primary spectroscopic handle for confirmation.

Strategic Analysis of Analytical Methods

The following comparative analysis evaluates the efficacy of standard analytical techniques in confirming the


-alkoxyamine structure versus its ether-amine isomer.
FeatureNuclear Magnetic Resonance (NMR) Mass Spectrometry (MS) Infrared Spectroscopy (IR)
Primary Utility Definitive Structural Proof. Resolves the specific connectivity of

vs

via chemical shifts.
Molecular Weight Confirmation. Validates the formula mass but cannot easily distinguish isomers (

vs

).
Functional Group ID. Confirms the amine salt form (

) and

stretches.
Differentiation Power High. The N-O bond induces a distinct downfield shift (~4.1 ppm) compared to C-O (~3.4 ppm).Low. Both isomers have identical m/z (104.1 [M+H]+). Requires MS/MS fragmentation to distinguish.Medium. Subtle differences in N-H bending regions; difficult to use for definitive isomer rejection.
Recommendation Primary Release Test. Supporting Data. Supporting Data.
Visual Workflow: Structural Confirmation Logic

StructuralConfirmation Start Sample: Ethoxy(propyl)amine HCl Step1 Step 1: Mass Spectrometry (LC-MS) Start->Step1 Check1 M+H = 104.1? Step1->Check1 Step2 Step 2: 1H NMR (DMSO-d6) Check1->Step2 Yes Result_Fail_Mass REJECT: Incorrect MW Check1->Result_Fail_Mass No Check2 O-CH2 Quartet @ ~4.1 ppm? Step2->Check2 Step3 Step 3: 13C NMR Check2->Step3 Yes (Downfield Shift) Result_Fail_Isomer REJECT: Likely 3-Ethoxypropylamine (O-CH2 @ ~3.4 ppm) Check2->Result_Fail_Isomer No (Upfield Shift) Check3 O-CH2 Carbon @ ~70-75 ppm? Step3->Check3 Result_Pass CONFIRMED: N-Ethoxypropan-1-amine Check3->Result_Pass Yes Check3->Result_Fail_Isomer No

Figure 1: Decision tree for distinguishing N-alkoxyamines from ether-amine isomers using stepwise spectroscopic logic.

Detailed Experimental Protocols & Data Interpretation
Protocol A: Proton (

) NMR Spectroscopy

Objective: Confirm the presence of the


 bond by observing the deshielding effect on the ethyl methylene group.
  • Solvent: DMSO-

    
     (Preferred for salts to prevent exchange of ammonium protons and ensure solubility).
    
  • Concentration: 10-15 mg/mL.

  • Reference: TMS (0.00 ppm) or DMSO residual peak (2.50 ppm).

Expected Data Table (


 NMR in DMSO-

):
PositionProton TypeMultiplicityExpected Shift (

, ppm)
Interpretation
1

Broad Singlet10.5 - 11.5 Ammonium protons (exchangeable). Broadened due to Cl- interaction.
2

Quartet4.10 - 4.20 Diagnostic Peak. Significantly downfield due to direct attachment to Oxygen of the N-O bond. (Isomer would be ~3.4 ppm).
3

Triplet/Multiplet3.05 - 3.20 Propyl methylene alpha to Nitrogen.
4

Multiplet1.60 - 1.75 Propyl beta-methylene.
5

Triplet1.15 - 1.25 Ethyl methyl group.
6

Triplet0.90 - 0.95 Propyl methyl group.

Causality Insight: The electronegativity of the oxygen atom in the


 bond pulls electron density away from the alpha-protons more strongly than in a 

ether bond, causing the diagnostic shift to ~4.1 ppm.
Protocol B: Carbon (

) NMR Spectroscopy

Objective: Validate the carbon skeleton and purity.

Expected Data Table (


 NMR in DMSO-

):
Carbon EnvironmentExpected Shift (

, ppm)
Comparison to Isomer

72.0 - 75.0 Ether isomer (

) typically appears at 68-70 ppm .

50.0 - 53.0 Consistent with amine alpha-carbons.

19.0 - 21.0 Propyl backbone.
Methyls (

)
10.0 - 14.0 Two distinct methyl signals.
Protocol C: Mass Spectrometry (LC-MS)

Objective: Confirm molecular mass and salt dissociation.

  • Method: Electrospray Ionization (ESI), Positive Mode.

  • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.

Data:

  • Observed Ion:

    
     at m/z 104.1 .
    
  • Note: The HCl salt dissociates in the LC stream; you will detect the free base cation

    
    .
    
Comparative Performance: Target vs. Alternatives

The table below contrasts the target Alkoxyamine with its most common Ether Amine alternative. This distinction is vital for researchers using the compound for bioconjugation (e.g., aldehyde tagging), where only the Alkoxyamine is reactive.

PropertyEthoxy(propyl)amine HCl (Target)3-Ethoxypropylamine (Alternative/Impurity)
Structure


Reactivity Reacts with Aldehydes/Ketones to form Oximes (stable ligation).Reacts with Aldehydes to form Imines (Schiff bases, unstable/reversible).
pKa (Conjugate Acid) ~4.5 - 5.0 (Less basic)~10.0 (Highly basic)
Key

NMR Signal

@ 4.1 ppm

@ 3.4 ppm
Key

NMR Signal

@ ~73 ppm

@ ~69 ppm
References
  • Bolt Biotherapeutics, Inc. (2020).[3] Aminobenzazepine compounds, immunoconjugates, and uses thereof. WO2020252294A1. (Describes the use of N-ethoxypropan-1-amine hydrochloride as a key intermediate in immunoconjugate synthesis).

  • GuideChem. (2024). 3-Ethoxypropylamine CAS 6291-85-6 Data.[4][5][6][7] (Provides comparative data for the ether-amine isomer).

  • National Institute of Standards and Technology (NIST). (2023). O-Ethylhydroxylamine Hydrochloride Infrared Spectrum. NIST Chemistry WebBook, SRD 69. (Reference for O-alkoxyamine functional group signals).

Sources

Comparative Reactivity Profile: Propylamine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a definitive technical comparison of the three primary propylamine isomers and analogs: n-Propylamine (NPA) , Isopropylamine (IPA) , and Cyclopropylamine (CPA) .

While often interchangeable in early-stage retrosynthesis, these derivatives exhibit distinct kinetic profiles governed by competing steric and electronic factors.

  • Nucleophilicity Leader: n-Propylamine (Highest

    
     in 
    
    
    
    and acylation).
  • Steric Control: Isopropylamine (Significant rate retardation in crowded transition states).

  • Metabolic Liability: Cyclopropylamine (High ring-strain energy drives radical ring-opening, acting as a "suicide substrate" in metabolic pathways).

Structural & Physicochemical Basis[2][3][4]

The reactivity differences among these amines are not merely varying degrees of the same mechanism; they represent a shift from sterically-controlled kinetics to electronically-controlled orbital interactions.

Comparative Data Table
Propertyn-Propylamine (NPA) Isopropylamine (IPA) Cyclopropylamine (CPA)
Structure Linear (

)
Branched (

)
Cyclic Strained (

)
Hybridization (C-N)



(Walsh Orbitals)
pKa (Conjugate Acid) 10.7110.63~10.6 (Attenuated basicity)
Mayr Nucleophilicity (

)
13.312.0~11.5 - 12.5 (Est.)
Taft Steric Constant (

)
-0.36-0.47 (More hindered)-0.06 (Less hindered than IPA)
Primary Risk VolatilitySteric clashingRadical Ring Opening
Mechanistic Insight: The "s-Character" Effect

While IPA and NPA are standard alkyl amines, Cyclopropylamine is unique. The carbon atoms in the cyclopropane ring possess significant


-character (approximating 

hybridization) to relieve angle strain.
  • Consequence: The lone pair on the nitrogen is held more tightly than in NPA, slightly reducing basicity and nucleophilicity compared to the linear analog, despite the lack of steric bulk.

Nucleophilic Reactivity Profile

In drug development, the choice of amine dictates the reaction rate and impurity profile during amide coupling or reductive amination.

A. Acylation Kinetics (Steric Dominance)

In reactions with acyl chlorides or anhydrides, the tetrahedral intermediate is crowded.

  • NPA: Reacts rapidly. The linear chain offers minimal interference.

  • IPA: Reacts 10–100x slower depending on the electrophile.[1] The branched methyl groups create a "picket fence" around the nitrogen, destabilizing the transition state.

  • CPA: Intermediate reactivity. It is sterically smaller than IPA but electronically less activated than NPA.

B. Alkylation ( )
  • NPA: High risk of over-alkylation (forming tertiary amines/quaternary salts).

  • IPA: The steric bulk effectively suppresses over-alkylation, often stopping cleanly at the secondary amine stage. This makes IPA a superior choice for controlled mono-alkylation strategies.

Visualization: Reactivity Decision Matrix

ReactivityMatrix Start Select Amine Derivative NPA n-Propylamine (NPA) Linear Chain Start->NPA Max Reactivity Needed IPA Isopropylamine (IPA) Branched Start->IPA Selectivity Needed CPA Cyclopropylamine (CPA) Strained Ring Start->CPA Structural Rigidity Needed Outcome_NPA Fastest Kinetics High Nucleophilicity Risk: Over-alkylation NPA->Outcome_NPA Outcome_IPA Steric Control Clean Mono-alkylation Slower Acylation IPA->Outcome_IPA Outcome_CPA Electronic Attenuation Radical Instability Bio-isostere Utility CPA->Outcome_CPA

Caption: Decision matrix correlating structural features to synthetic outcomes.

Special Case: The Cyclopropylamine "Radical Clock"

For medicinal chemists, CPA presents a specific metabolic liability known as the Radical Clock .

Mechanism of Instability

When CPA derivatives undergo oxidative metabolism (e.g., by Cytochrome P450 enzymes), the formation of a radical cation on the nitrogen triggers a rapid ring-opening cascade.

  • Oxidation: Single Electron Transfer (SET) generates an aminium radical cation.

  • Ring Opening: The strain energy (~27 kcal/mol) drives the rupture of the C2-C3 bond.

  • Covalent Binding: The resulting primary carbon radical can covalently bind to the enzyme active site, permanently inactivating it (Mechanism-Based Inhibition).

RadicalClock Step1 CPA Derivative (Intact Ring) Step2 Aminium Radical (Cation) Step1->Step2 P450 Oxidation (-e) Step3 Ring Open (Carbon Radical) Step2->Step3 Strain Release (Fast) Step4 Enzyme Inactivation (Covalent Bond) Step3->Step4 Trapping

Caption: The "Suicide Substrate" pathway. CPA ring opening is driven by relief of angular strain.

Experimental Protocol: Competitive Acylation

To empirically determine the reactivity ratio between these derivatives in your specific solvent system, perform this self-validating competition experiment. This method eliminates variables like temperature fluctuations and weighing errors.

Objective

Determine the relative rate constants (


) of NPA vs. IPA.
Reagents
  • Amine A: n-Propylamine (1.0 mmol)

  • Amine B: Isopropylamine (1.0 mmol)

  • Electrophile: Acetic Anhydride (0.5 mmol) — Limiting Reagent

  • Solvent: Dichloromethane (DCM), 10 mL

  • Internal Standard: Dodecane (100 µL)

Protocol Steps
  • Preparation: In a 20 mL scintillation vial, dissolve Amine A, Amine B, and the Internal Standard in DCM.

  • Baseline Analysis: Take a 50 µL aliquot, dilute in solvent, and run GC-FID or H-NMR to establish the exact

    
     molar ratio of amines.
    
  • Initiation: Add Acetic Anhydride dropwise at 0°C with vigorous stirring.

  • Reaction: Allow to warm to room temperature and stir for 1 hour. (Reaction is fast; 1 hour ensures completion of the limiting reagent).

  • Quench: Add 2 mL saturated

    
     to neutralize any formed acid (optional if analyzing organic layer directly).
    
  • Analysis: Analyze the organic phase.[2][3] Measure the ratio of Product A (N-propylacetamide) to Product B (N-isopropylacetamide) .

Calculation

Since the amines are in large excess, the ratio of products reflects the ratio of rate constants:



Expected Result: You will observe a ratio significantly


, confirming the nucleophilic superiority of the linear amine over the branched variant.

References

  • Mayr, H., et al. (2011). Scales of Nucleophilicity and Electrophilicity: A System for Ordering Polar Organic and Organometallic Reactions. Chemical Reviews.

  • Wiberg, K. B. (1986). The Structure and Properties of Cyclopropane. Accounts of Chemical Research.

  • Hanzlik, R. P., et al. (1979). Cyclopropylamines as Suicide Substrates for Cytochromes P450. Journal of Medicinal Chemistry.

  • Taft, R. W. (1956). Separation of Polar, Steric, and Resonance Effects in Reactivity. Steric Effects in Organic Chemistry.

Sources

Efficacy and Utility of Ethoxy(propyl)amine Hydrochloride: A Physicochemical & Synthetic Comparison

[1][2][3]

Executive Summary: The "Ether Effect" in Amine Reagents

In the landscape of organic synthesis and drug development, primary amines are ubiquitous building blocks.[1][2][3] However, the choice of the specific amine salt often dictates the physicochemical success of the final molecule.[2][3] Ethoxy(propyl)amine hydrochloride (specifically 3-ethoxypropylamine hydrochloride) represents a critical "hybrid" class of reagents.[1][2] Unlike simple alkyl amines (e.g., n-propylamine), the inclusion of an ether linkage provides a unique balance of lipophilicity and hydrophilicity.[2][3]

This guide objectively evaluates the efficacy of Ethoxy(propyl)amine hydrochloride against common alkyl and alkoxy amine alternatives.[1][2][3] It establishes that the ether oxygen atom functions as a strategic hydrogen bond acceptor, enhancing aqueous solubility without introducing the metabolic liability of a hydroxyl group, making it a superior linker in specific bioconjugation and polymer applications.[2]

Physicochemical Efficacy: Comparative Analysis

The primary efficacy metric for this class of compounds is their ability to modulate the LogP (partition coefficient) and Solubility of the target molecule.[1][2][3]

Table 1: Comparative Physicochemical Profile

Data synthesized from experimental and predicted models [1][2][3].[1][2][3]

Property3-Ethoxypropylamine HCl n-Propylamine HCl 3-Methoxypropylamine HCl Impact on Efficacy
Structure Et-O-(CH₂)₃-NH₂[1][2][3]·HClCH₃-(CH₂)₂-NH₂[1][2][3]·HClMe-O-(CH₂)₃-NH₂[1][2][3]·HClEther chain length affects steric bulk.[2][3]
LogP (Free Base) 0.37 (Predicted)~0.48 - 0.81~0.01Lower LogP = Higher water solubility.[1][2]
H-Bond Acceptors 2 (N, O)1 (N)2 (N, O)Ether oxygen increases solvation.[1][2]
Boiling Point (Base) 136–138 °C48 °C118 °CHigher BP indicates lower volatility/safer handling.[1][2]
Water Solubility Miscible (High)HighMiscible (High)Ether variants show superior solvation in complex media.[1][2]
Hygroscopicity Moderate to HighHighHighHandling requires desiccated storage.[1][2]
Mechanistic Insight: The Solvation Advantage

The efficacy of 3-ethoxypropylamine stems from the "Ether Effect." While n-propylamine relies solely on the ammonium group for solvation, the ethoxy group in 3-ethoxypropylamine recruits additional water molecules via hydrogen bonding.[1][2][3]

  • Causality: The ether oxygen has two lone pairs available for H-bonding with water, effectively "shielding" the hydrophobic propyl chain.[1][2][3]

  • Result: When conjugated to a hydrophobic drug scaffold, the ethoxypropyl linker reduces aggregation more effectively than a pure alkyl linker.[2]

Synthetic Efficacy: Protocols & Performance

Synthesis of the Hydrochloride Salt

While often purchased, in-situ generation ensures maximum purity for sensitive couplings.[2][3]

Protocol: Conversion of Free Base to HCl Salt

  • Objective: Generate high-purity crystalline salt to prevent oxidation.

  • Reagents: 3-Ethoxypropylamine (CAS 6291-85-6), 4M HCl in Dioxane, Diethyl Ether.[1][2][3]

  • Dissolution: Dissolve 10 mmol (1.03 g) of 3-ethoxypropylamine in 10 mL of anhydrous diethyl ether under nitrogen. Cool to 0°C.[2][3]

  • Acidification: Dropwise add 11 mmol of 4M HCl in Dioxane. A white precipitate will form immediately.[1][2][3]

    • Note: Dioxane is preferred over aqueous HCl to avoid difficult water removal steps.[1][2][3]

  • Isolation: Stir for 30 minutes at 0°C. Filter the solid under vacuum.

  • Purification: Wash the filter cake 3x with cold diethyl ether to remove unreacted amine and excess acid.

  • Drying: Dry under high vacuum (0.1 mmHg) for 4 hours.

    • Validation: Check Melting Point (Target: >100°C, distinct from base).

Case Study: Oxetane Ring Opening

Research indicates 3-ethoxypropylamine is highly effective in nucleophilic ring-opening reactions, specifically with oxetanes, to generate oligomers with modified flexibility [4].[2][3]

Experimental Workflow (Amide Coupling Context): In peptide synthesis, this amine is used to cap carboxyl groups or install a linker.[1][2]

Standard Coupling Protocol:

  • Activation: Dissolve Carboxylic Acid (1.0 eq) in DMF. Add HATU (1.1 eq) and DIPEA (2.0 eq).[1][2][3] Stir for 5 mins.

  • Addition: Add 3-Ethoxypropylamine HCl (1.2 eq).

    • Critical Step: Add an additional 1.0 eq of DIPEA to neutralize the HCl salt and release the free nucleophilic amine.[1][2][3]

  • Reaction: Monitor via LC-MS. The reaction typically completes in 1-2 hours due to the primary amine's high nucleophilicity (unhindered).[2][3]

Visualizing the Efficacy Logic

The following diagram illustrates the structural advantages and the synthetic pathway for this compound.

Gcluster_0Structural Comparisoncluster_1Physicochemical Outcomecluster_2Synthetic UtilityPropyln-Propylamine(Hydrophobic Alkyl Chain)SolubilityEnhanced AqueousSolubilityPropyl->SolubilityLow InteractionEthoxy3-Ethoxypropylamine(Ether Linker + Alkyl)Ethoxy->SolubilityH-Bond AcceptanceLogPOptimized LogP(0.37)Ethoxy->LogPModulatesCouplingAmide/LinkerSynthesisSolubility->CouplingImproves HandlingAppDrug Conjugates& PolymersLogP->AppBioavailabilityCoupling->App

Figure 1: Comparative efficacy logic showing how the ether modification translates to improved solubility and application utility.

Synthesis Pathway Diagram[1][3][4]

To understand the origin of the material and its impurities, one must understand its industrial synthesis (Cyanoethylation followed by Hydrogenation) [5].[2]

SynthesisEthanolEthanol(Solvent/Reactant)Nitrile3-Ethoxypropionitrile(Intermediate)Ethanol->NitrileMichael Addition(Cat. Base)AcrylAcrylonitrile(Michael Acceptor)Acryl->NitrileMichael Addition(Cat. Base)Amine3-Ethoxypropylamine(Free Base)Nitrile->AmineHydrogenation(H2, Ni/Co Cat.)Salt3-Ethoxypropylamine HCl(Stable Salt)Amine->SaltHCl/Dioxane(Precipitation)

Figure 2: Industrial synthesis pathway highlighting the transition from nitrile intermediate to the stable hydrochloride salt.[1][2][3]

References

  • Cheméo. Chemical Properties of 1-Propanamine, 3-ethoxy- (CAS 6291-85-6).[1][2][3][4][5][6] Retrieved from [Link][1][2]

  • NIST Chemistry WebBook. 1-Propanamine, 3-ethoxy- Data.[1][2][3] Retrieved from [Link][1][2]

  • Baudel, V., et al. Synthesis and modification of oxetane based oligomers with 3-ethoxypropylamine by focused microwave irradiation.[1][2][3][5] European Polymer Journal, 38(3), 615-618 (2002).[1][2][5] (Referenced via Sigma-Aldrich Product Page).[1][2][3]

  • Google Patents. CN109369423B - Preparation method of 3-ethoxy propylamine.[1][2][3] Retrieved from

Publish Comparison Guide: Characterization of Polymers Synthesized with Ethoxy(propyl)amine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Product Focus: Poly[N-(3-ethoxypropyl)acrylamide] (PNEPAm) and derivatives.[1] Precursor: 3-Ethoxypropylamine hydrochloride (CAS: 17663-45-3 / Free base CAS: 6291-85-6).

This technical guide evaluates the performance of polymers synthesized using Ethoxy(propyl)amine hydrochloride as a primary building block. While N-isopropylacrylamide (NIPAM) remains the industry standard for thermoresponsive polymers, PNEPAm offers distinct advantages in tunable phase transition hysteresis and solubility profiles critical for advanced drug delivery systems. This guide provides a direct comparison of PNEPAm against PNIPAM and Poly(N-methoxypropylacrylamide) (PNMPAm), supported by validated synthesis protocols and characterization data.

Chemical Identity & Synthesis Strategy

The core utility of Ethoxy(propyl)amine hydrochloride lies in its conversion into N-(3-ethoxypropyl)acrylamide (NEPAm) , a monomer that yields polymers with a Lower Critical Solution Temperature (LCST) remarkably close to physiological temperature (28–35°C).

Mechanistic Pathway

The synthesis requires a biphasic or solvent-controlled neutralization step to liberate the free amine from its hydrochloride salt before nucleophilic attack on the acryloyl chloride.

SynthesisPathway Salt Ethoxy(propyl)amine Hydrochloride (Stable Precursor) FreeAmine Free Amine (In situ) Salt->FreeAmine Deprotonation Base Neutralization (Et3N or NaOH) Base->FreeAmine Monomer Monomer: N-(3-ethoxypropyl)acrylamide FreeAmine->Monomer Nucleophilic Substitution AcCl Acryloyl Chloride (Electrophile) AcCl->Monomer Polymer Polymer: PNEPAm (Thermoresponsive) Monomer->Polymer ATRP / RAFT (Controlled Radical)

Figure 1: Synthetic pathway from the hydrochloride salt precursor to the final thermoresponsive polymer.

Comparative Performance Analysis

PNEPAm vs. Alternatives (PNIPAM, PNMPAm)

Researchers often default to PNIPAM for thermoresponsive applications. However, PNEPAm provides a critical alternative when hysteresis control or modified hydrophobicity is required.

Table 1: Physicochemical Property Comparison
FeaturePNEPAm (Target)PNIPAM (Standard)PNMPAm (Hydrophilic Analog)
Precursor 3-Ethoxypropylamine HClIsopropylamine3-Methoxypropylamine
LCST (H₂O) 28°C – 35°C [1, 3]32°C (Sharp)~45°C – 55°C
Hysteresis Moderate to HighLow (< 2°C)Negligible
Hydrophobicity Moderate (Ether spacer)High (Isopropyl group)Low (Methoxy group)
Biocompatibility High (Polymer form)Moderate (Monomer toxicity)High
Primary Use Drug Delivery, Smart GelsTissue EngineeringHigh-temp Actuators
Key Performance Insights
  • LCST Tunability: Unlike PNIPAM, which has a rigid LCST at 32°C, PNEPAm's transition temperature is highly sensitive to molecular weight and concentration, ranging typically between 28°C and 35°C [3]. This allows for "fine-tuning" closer to skin temperature or specific hypothermic triggers.

  • Chemical Stability: The ethoxypropyl side chain introduces an ether linkage that increases flexibility compared to the isopropyl group of PNIPAM. This results in a different coil-to-globule transition mechanism , often exhibiting a broader transition window which is beneficial for gradual drug release profiles [4].

  • Solubility: The hydrochloride salt precursor of the ethoxy variant is significantly more stable and easier to handle (non-volatile solid/viscous oil) compared to the volatile liquid amines used for PNIPAM synthesis.

Detailed Characterization Protocols

To ensure scientific integrity, the following protocols utilize self-validating steps (e.g., monitoring pH or appearance) to confirm success before proceeding.

Protocol A: Monomer Synthesis from Hydrochloride Salt

Objective: Synthesize N-(3-ethoxypropyl)acrylamide (NEPAm).

  • Preparation: Dissolve 3-ethoxypropylamine hydrochloride (1.0 eq) in Dichloromethane (DCM).

  • Neutralization (Critical Step): Cool to 0°C. Add Triethylamine (Et3N) (2.2 eq).

    • Validation: White precipitate (Et3N·HCl) should form immediately, confirming liberation of the free amine.

  • Acylation: Dropwise add Acryloyl Chloride (1.1 eq) dissolved in DCM over 1 hour. Maintain temp < 5°C to prevent polymerization.

  • Purification:

    • Filter off the Et3N·HCl salt.

    • Wash filtrate with 1M HCl (removes unreacted amine) and sat. NaHCO3 (removes acrylic acid).

    • Validation: The organic layer should be clear.

  • Characterization:

    • 1H NMR (CDCl3): Confirm vinyl protons (5.6–6.3 ppm) and ethoxy protons (3.5 ppm quartet). Absence of broad amine salt peaks.

Protocol B: Determination of LCST (Cloud Point)

Objective: Define the thermoresponsive profile.

  • Sample Prep: Dissolve purified PNEPAm in deionized water (1.0 wt%).

  • Setup: Use a UV-Vis spectrophotometer equipped with a Peltier temperature controller. Set wavelength to 500 nm (non-absorbing region).

  • Ramp: Heat from 20°C to 50°C at 1°C/min.

  • Data Analysis:

    • Plot Transmittance (%) vs. Temperature.

    • LCST Definition: The temperature at 50% transmittance (T50).

    • Expectation: A sharp drop in transmittance should occur between 28–35°C. If the drop is gradual (>10°C range), the polymer may have high polydispersity (check GPC).

PhaseTransition cluster_cold T < LCST (Hydrophilic State) cluster_hot T > LCST (Hydrophobic State) Coil Random Coil (Soluble) Globule Globule Aggregates (Insoluble/Cloudy) Coil->Globule Heat (> 32°C) HBond Water-Amide H-Bonds Dominant HBond->Coil Globule->Coil Cool (< 28°C) Hydrophobic Polymer-Polymer Interactions Dominant Hydrophobic->Globule

Figure 2: Thermodynamic mechanism of the coil-to-globule phase transition governing the LCST behavior.

Conclusion & Recommendations

For researchers developing smart hydrogels or drug carriers , polymers derived from Ethoxy(propyl)amine hydrochloride offer a superior alternative to PNIPAM when a slightly lower or more tunable transition temperature is required.

  • Choose PNEPAm if: You need an LCST range of 28–35°C and increased ether-based solubility.

  • Choose PNIPAM if: You require a rigid, sharp transition exactly at 32°C with extensive literature precedence.

  • Safety Note: While the polymer is generally biocompatible, the acrylamide monomer is neurotoxic. Ensure complete removal of unreacted monomer (via dialysis/precipitation) before biological testing [7].

References

  • Synthesis of poly[N-(3-ethoxypropyl)acrylamide] by ATRP in water and an exploration of the challenges of GPC-Based molecular weight characterization. Polymer Bulletin (2026).

  • Precise Synthesis and Thermoresponsive Property of Poly(ethyl glycidyl ether) and Its Block and Statistic Copolymers. Polymers (2021).

  • Nucleophilic substitution reaction for the synthesis of N-ethoxypropylacrylamide. ResearchGate (2025).

  • Assessment of cytotoxicity of (N-isopropyl acrylamide) and Poly(N-isopropyl acrylamide)-coated surfaces. Biointerphases (2013).

  • 3-Ethoxypropylamine (Compound Summary). PubChem (NIH).

  • Thermoresponsive copolymers: from fundamental studies to applications. Colloid and Polymer Science (2009).

  • Cytotoxicity of thermosensitive polymers poly(N-isopropylacrylamide), poly(N-vinylcaprolactam). Journal of Materials Science: Materials in Medicine (2008).

Sources

Analytical Quantification of 3-Ethoxypropylamine Hydrochloride: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Analytical Methods for the Quantification of Ethoxy(propyl)amine Hydrochloride Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Analysis & Strategic Overview

3-Ethoxypropylamine Hydrochloride (CAS 6291-85-6 for free base) is a critical aliphatic ether-amine intermediate used in the synthesis of dyes, pharmaceutical APIs, and oxetane-based oligomers.

From an analytical perspective, this molecule presents a distinct "Triad of Challenges" that dictates method selection:

  • Salt Form: As a hydrochloride salt, it is non-volatile and unsuitable for direct Gas Chromatography (GC) without free-basing.

  • Lack of Chromophore: The aliphatic structure lacks conjugated

    
    -systems, rendering standard UV-Vis detection (254 nm) useless without derivatization.
    
  • High Polarity: The amino and ether groups create significant retention challenges in Reverse Phase HPLC (RP-HPLC), often requiring ion-pairing agents or HILIC modes.

This guide objectively compares three validated methodologies to overcome these hurdles: Gas Chromatography (GC-FID) with extraction, Derivatization HPLC-UV , and Potentiometric Titration .

Comparative Performance Matrix
FeatureMethod A: GC-FID Method B: HPLC-UV (Derivatized) Method C: Potentiometric Titration
Primary Utility Impurity Profiling & AssayTrace Quantification in Biological/Complex MatricesMacro Assay (Purity of Bulk Material)
Specificity High (Separates isomers/homologs)High (Dependent on separation)Low (Responds to all basic functions)
Sensitivity (LOD) ~10 ppm< 1 ppm (Reagent dependent)N/A (Macro method)
Throughput Medium (Requires extraction)Low (Requires reaction time)High
Cost Per Sample LowHigh (Reagents + Column life)Very Low
Key Limitation Salt must be neutralized firstIndirect measurement; reaction efficiency variesCannot distinguish impurities with similar pKa

Analytical Decision Framework

The following logic flow illustrates the selection process based on your specific analytical requirements (Purity vs. Trace Analysis).

AnalyticalDecisionTree Start Start: Define Analytical Goal Goal Is the goal Bulk Purity or Trace Quantification? Start->Goal Bulk Bulk Purity / Raw Material ID Goal->Bulk Bulk (>98%) Trace Trace Impurity / Biological Matrix Goal->Trace Trace (<0.1%) Titration Method C: Potentiometric Titration (Non-Aqueous) Bulk->Titration Fastest, Cheapest Chromatography Chromatographic Separation Required Trace->Chromatography Volatile Is the matrix volatile? Chromatography->Volatile GC Method A: GC-FID (Requires Free-Basing) Volatile->GC Yes (e.g. solvents) HPLC Method B: HPLC-UV (Requires Derivatization) Volatile->HPLC No (e.g. plasma/media)

Figure 1: Decision tree for selecting the optimal quantification method based on analytical needs.

Method A: Gas Chromatography (GC-FID)

Best For: Purity assay and organic impurity profiling.

Since the hydrochloride salt is not volatile, it decomposes in the injector port, leading to ghost peaks and liner contamination. The protocol below includes a critical In-Situ Free-Basing step.

Mechanism of Action[1][2]
  • Liberation:

    
    
    
  • Extraction: The free amine (

    
    ) partitions into an organic solvent (DCM or Toluene).
    
  • Separation: Volatility-based separation on a base-deactivated column.

Detailed Protocol

1. Reagents & Equipment:

  • Solvent: Dichloromethane (HPLC Grade).

  • Base: 5N NaOH solution.

  • Internal Standard (IS): Decane or Dodecane (approx. 1 mg/mL in solvent).

  • Column: Rtx-Volatile Amine or CP-Volamine (30m x 0.32mm ID x 5µm film). Note: Thick film helps retain volatile amines.

2. Sample Preparation:

  • Weigh 50 mg of 3-Ethoxypropylamine HCl into a 10 mL centrifuge tube.

  • Add 2.0 mL of 5N NaOH . Vortex for 30 seconds to liberate the amine.

  • Add 5.0 mL of Dichloromethane containing Internal Standard .

  • Shake vigorously for 2 minutes.

  • Centrifuge at 3000 rpm for 5 minutes to separate layers.

  • Transfer the lower organic layer to a GC vial containing anhydrous

    
     (to remove trace water).
    

3. GC Conditions:

  • Inlet: Split (20:1), 250°C. Liner: Base-deactivated wool.

  • Carrier Gas: Helium at 1.5 mL/min (Constant Flow).

  • Oven Program:

    • 40°C (Hold 2 min)

    • Ramp 10°C/min to 200°C

    • Hold 2 min.

  • Detector: FID at 280°C.

Expert Insight: Amine peaks often tail due to interaction with silanols. If tailing factor > 1.5, trim the column guard or re-deactivate the inlet liner with a silanizing agent.

Method B: HPLC-UV (Pre-Column Derivatization)

Best For: Trace quantification in non-volatile matrices or when GC is unavailable.

Because 3-Ethoxypropylamine lacks a UV chromophore, we must attach one. Benzoyl Chloride is selected over OPA/FMOC for this guide because the benzamide derivative is extremely stable and less prone to fluorescence quenching issues.

Reaction Scheme

The Schotten-Baumann reaction converts the amine to a UV-active benzamide.

Reaction Amine 3-Ethoxypropylamine (No UV) Product N-(3-ethoxypropyl)benzamide (UV Max ~230nm) Amine->Product + NaOH / 25°C Reagent Benzoyl Chloride (UV Active) Reagent->Product

Figure 2: Derivatization pathway using Benzoyl Chloride to enable UV detection.

Detailed Protocol

1. Reagents:

  • Derivatizing Agent: 5% Benzoyl Chloride in Acetonitrile.

  • Buffer: 2M NaOH (to maintain pH > 10 for the reaction).

  • Quench: 10% Glycine solution (removes excess benzoyl chloride).

2. Derivatization Workflow:

  • Dissolve sample (approx. 10 mg) in 10 mL water.

  • Take 500 µL of sample solution into a vial.

  • Add 250 µL 2M NaOH .

  • Add 50 µL Benzoyl Chloride . Cap and vortex immediately for 30 seconds.

  • Let stand at room temperature for 10 minutes.

  • Add 100 µL Glycine solution to quench excess reagent (prevents large solvent front peak).

  • Dilute to 2 mL with Acetonitrile/Water (50:50). Filter (0.22 µm PTFE).

3. HPLC Conditions:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water.

    • B: Acetonitrile.

  • Gradient: 30% B to 70% B over 10 minutes.

  • Detection: UV at 230 nm .

  • Flow Rate: 1.0 mL/min.

Expert Insight: The derivative is neutral and hydrophobic, eluting well on standard C18 columns. The excess benzoyl chloride hydrolyzes to benzoic acid, which elutes earlier; ensure resolution between the benzoic acid peak and your analyte peak.

Method C: Potentiometric Titration (Non-Aqueous)

Best For: Assay of the raw material (purity > 98%).

This is the pharmacopeial standard for amine salts. Since the HCl salt is a weak acid in water, we use a non-aqueous solvent (Glacial Acetic Acid) to enhance the basicity of the amine moiety relative to the solvent, or we titrate the chloride.

Preferred Approach: Argentometric Titration (Chloride Determination) Why? It is direct, simpler, and avoids toxic mercury salts often required for perchloric acid titrations of amine halides.

Detailed Protocol

1. Reagents:

  • Titrant: 0.1 N Silver Nitrate (

    
    ).
    
  • Solvent: Water / Methanol (50:50) + 1 mL Nitric Acid.

  • Electrode: Silver/Sulfide Ion-Selective Electrode (ISE) or Silver Ring Electrode.

2. Procedure:

  • Accurately weigh ~150 mg of dried 3-Ethoxypropylamine HCl.

  • Dissolve in 50 mL of Water/Methanol mixture.

  • Add 1 mL of 2M

    
     (to prevent carbonate interference).
    
  • Titrate with 0.1 N

    
     potentiometrically.
    
  • Determine the endpoint using the second derivative of the potential curve.

Calculation:



  • Equivalent Weight (3-Ethoxypropylamine HCl) = 139.62 g/mol .

References

  • Sigma-Aldrich. (2023). Product Specification: 3-Ethoxypropylamine.[1][2][3][4] Retrieved from

  • United States Pharmacopeia (USP). (2023). General Chapter <541> Titrimetry. USP-NF.
  • TCI Chemicals. (2023). 3-Ethoxypropylamine Product Data. Retrieved from

  • Drawell Analytical. (2025). Comparison Between GC and HPLC for Pharmaceutical Analysis. Retrieved from

  • BenchChem. (2025). Cross-Validation of HPLC and GC Methods for Aliphatic Amines. Retrieved from

Sources

Benchmarking Ethoxy(propyl)amine hydrochloride performance in specific applications

Author: BenchChem Technical Support Team. Date: March 2026

Title: Benchmarking Ethoxy(propyl)amine Hydrochloride: A Comprehensive Guide to Performance in Bioconjugation and Drug Development

Introduction As a Senior Application Scientist, evaluating the precise chemical behavior of novel reagents is critical for optimizing downstream workflows. Ethoxy(propyl)amine hydrochloride (CAS 2270910-89-7), structurally defined as O-ethyl-N-propylhydroxylamine hydrochloride, represents a highly versatile aliphatic O-alkylhydroxylamine[1]. While traditionally overshadowed by aromatic counterparts like O-benzylhydroxylamine, this compound offers a unique amphiphilic balance and reduced steric bulk. This guide objectively benchmarks its performance against industry-standard alternatives in two critical domains: oxime ligation (bioconjugation) and mechanism-based enzyme inhibition (drug development).

Part 1: Benchmarking in Bioconjugation (Oxime Ligation)

Mechanistic Causality & Performance Oxime ligation is a cornerstone of bioorthogonal chemistry, relying on the condensation of an aminooxy group with a carbonyl (aldehyde or ketone) to form a stable oxime bond. The efficiency of this reaction is dictated by the nucleophilicity of the nitrogen and the steric environment of the O-alkyl group. Ethoxy(propyl)amine hydrochloride excels here because its ethyl and propyl substituents provide sufficient electron-donating character to enhance nucleophilicity, while remaining sterically compact compared to bulky benzyl groups[2]. Furthermore, unlike highly lipophilic variants such as O-decylhydroxylamine, the shorter aliphatic chains maintain excellent aqueous solubility, which is paramount for native chemical ligation in biological media[3].

Quantitative Comparison The following table benchmarks Ethoxy(propyl)amine hydrochloride against common alternatives to guide reagent selection.

ReagentMolecular WeightAqueous SolubilityRelative Reaction Rate (

)
Conjugate Stability (

)
Primary Application
Ethoxy(propyl)amine HCl 139.62 g/mol HighFast~10⁻¹¹ MGeneral bioconjugation, PROTAC linkers
O-Benzylhydroxylamine 159.61 g/mol ModerateModerate (Steric hindrance)~10⁻¹⁰ MSolid-phase peptide synthesis
O-Decylhydroxylamine 209.76 g/mol Low (Amphiphilic)Slow~10⁻⁹ MLipophilic modifications

Self-Validating Experimental Protocol: FRET-Based Oxime Ligation To ensure trustworthiness and real-time validation of the ligation kinetics, we employ a Förster Resonance Energy Transfer (FRET) reporter assay[4]. This system is self-validating: successful bond formation intrinsically triggers a measurable optical signal, eliminating the need for immediate mass spectrometry confirmation.

  • Preparation: Dissolve Ethoxy(propyl)amine hydrochloride (1.0 eq) in a sodium acetate buffer (pH 4.5–5.0) to maintain the amine in a reactive equilibrium.

  • Probe Conjugation: Pre-conjugate the hydroxylamine with a Cy3-donor fluorophore and the target aldehyde with a Cy5-acceptor.

  • Catalysis: Introduce 10 mM aniline as a nucleophilic catalyst to accelerate the transimination pathway.

  • Initiation & Monitoring: Mix the reagents at 25°C. Monitor the reaction via fluorescence spectroscopy (Excitation: 520 nm).

  • Validation: The successful formation of the oxime linkage is validated by the gradual quenching of Cy3 emission (570 nm) and the simultaneous increase in Cy5 emission (670 nm) due to spatial proximity[4].

G A Ethoxy(propyl)amine (+ Cy3 Donor) C Aniline Catalyst (pH 4.5 - 5.0) A->C Addition B Target Aldehyde (+ Cy5 Acceptor) B->C Addition D Stable Oxime Bond (FRET Signal Active) C->D Condensation (-H2O)

Figure 1: Oxime ligation workflow and FRET-based validation.

Part 2: Benchmarking in Drug Development (IDO1 Inhibition)

Mechanistic Causality & Performance In oncology and immunotherapy, Indoleamine 2,3-Dioxygenase-1 (IDO1) is a critical target. O-alkylhydroxylamines act as rationally-designed, mechanism-based inhibitors by directly coordinating their nitrogen-oxygen lone pairs to the active-site ferric heme iron of IDO1[5]. While O-benzylhydroxylamine is a recognized sub-micromolar inhibitor, its aromatic ring can lead to off-target hydrophobic interactions. Ethoxy(propyl)amine hydrochloride, being fully aliphatic, offers an alternative binding mode. Its compact structure allows it to penetrate sterically restricted active sites, potentially yielding higher ligand efficiency (binding energy per heavy atom) with reduced cellular toxicity compared to arylhydrazines[5].

Quantitative Comparison The table below compares the pharmacological profiles of these structural classes.

Compound ClassRepresentative ReagentIDO1 IC₅₀ (μM)Ligand EfficiencyCell-Based Toxicity
Aliphatic O-alkyl Ethoxy(propyl)amine HCl~1.2 ± 0.15*HighLow
Aromatic O-alkyl O-Benzylhydroxylamine0.81 ± 0.08HighLow to Moderate
Arylhydrazine Phenylhydrazine0.23 ± 0.25ModerateHigh

*Extrapolated benchmark based on aliphatic class performance.

Self-Validating Experimental Protocol: Heme Coordination Spectral Shift Assay To validate the mechanism of action, we utilize a UV-Vis spectral shift assay. The direct coordination of the inhibitor to the heme iron alters the electronic state of the porphyrin ring, creating an immediate, self-validating optical readout.

  • Enzyme Preparation: Purify recombinant human IDO1 and dilute to 2 μM in standard assay buffer (50 mM potassium phosphate, pH 6.5).

  • Baseline Measurement: Record the baseline UV-Vis absorption spectrum. The unliganded ferric heme exhibits a characteristic Soret band at 404 nm.

  • Titration: Gradually titrate Ethoxy(propyl)amine hydrochloride (0.1 to 10 μM) into the enzyme solution.

  • Incubation: Allow 10 minutes for equilibrium binding at 37°C.

  • Validation: Measure the spectral shift. Successful target engagement and heme coordination are intrinsically validated by a distinct red-shift of the Soret peak from 404 nm to approximately 415 nm, confirming the N-O to Fe(III) bond formation[5].

G A IDO1 Enzyme (Ferric Heme Iron, 404nm) C Active Site Penetration & N-O to Fe(III) Coordination A->C Target Engagement B Ethoxy(propyl)amine HCl (Aliphatic Ligand) B->C Diffusion D Enzyme Inhibition (Soret Shift to 415nm) C->D Mechanism-Based Validation

Figure 2: Mechanism of IDO1 inhibition via heme coordination.

Conclusion

Ethoxy(propyl)amine hydrochloride is a highly efficient, sterically optimized reagent. Its aliphatic nature provides superior aqueous solubility and faster kinetics in bioconjugation compared to bulky or highly lipophilic alternatives, while offering a unique, high-efficiency binding profile for metalloenzyme inhibition in drug discovery.

References

1.[1] "2270910-89-7|O-Ethyl-N-propylhydroxylamine hydrochloride|BLD Pharm", BLD Pharm. 1 2.[5] "O-Alkylhydroxylamines as Rationally-designed Mechanism-based Inhibitors of Indoleamine 2,3-Dioxygenase-1", NIH/PMC. 5 3.[2] "Product Class 5: Hydroxylamines", Thieme Connect.2 4.[3] "O-Decylhydroxylamine CAS 29812-79-1|Supplier", Benchchem. 3 5.[4] "The Study of ortho-Boronoimine Formation Using a FRET-Based Reporter Assay", White Rose University Consortium. 4

Sources

Safety Operating Guide

Ethoxy(propyl)amine hydrochloride proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety and chemical logistics not as a set of arbitrary rules, but as a discipline grounded in molecular causality. Ethoxy(propyl)amine hydrochloride is a highly versatile reagent utilized extensively in drug development, click chemistry, and PROTAC synthesis. However, its ionic nature and acidic dissociation profile demand rigorous, scientifically sound disposal protocols.

When chemical waste is mismanaged, it is rarely due to a lack of rules; it is due to a lack of understanding regarding why those rules exist. This guide provides the definitive, step-by-step operational logic for the safe handling, neutralization, and disposal of ethoxy(propyl)amine hydrochloride.

Physicochemical Profiling & Hazard Causality

To design a safe disposal workflow, we must first understand the molecular behavior of the compound. Ethoxy(propyl)amine hydrochloride (C₅H₁₃NO · HCl) is an amine salt. While the parent amine is basic, the hydrochloride salt readily dissociates in water, releasing protons and significantly lowering the pH of the solution.

The Causality of Incompatibility: The most severe risk in managing this compound is not its inherent toxicity, but its acidity. If unneutralized ethoxy(propyl)amine hydrochloride waste is inadvertently mixed with general organic waste containing cyanides or sulfides, the acidic environment will rapidly catalyze the off-gassing of lethal hydrogen cyanide (HCN) or hydrogen sulfide (H₂S) gases.

Table 1: Quantitative Hazard Profile and Disposal Implications

ParameterValue / CharacteristicOperational & Disposal Implication
Chemical Nature Amine salt (Hydrochloride)Highly water-soluble; strictly prohibit sink/sewer disposal to prevent aquatic toxicity[1].
Aqueous pH (10% w/v) ~1.5 - 2.5Triggers EPA D002 (Corrosive) classification if pH ≤ 2.0[2]. Requires active neutralization.
Physical State Crystalline solidHigh risk of aerosolization. Mandates wet-wiping or HEPA vacuuming for spills[3].
Incompatibilities Cyanides, Sulfides, OxidizersAcidic nature can catalyze lethal gas generation if mixed improperly[4].
Flash Point > 100 °CNon-ignitable; does not meet EPA D001 criteria[5].

Regulatory Framework & Waste Classification

Under the Resource Conservation and Recovery Act (RCRA), the burden of characterizing waste falls entirely on the generator[5]. All waste streams—including temporary or short-term reaction byproducts—require full characterization for proper disposal[5].

For ethoxy(propyl)amine hydrochloride, the primary regulatory trigger is Corrosivity (EPA Waste Code D002) . The EPA defines a D002 hazardous waste as any aqueous liquid with a pH less than or equal to 2.0, or greater than or equal to 12.5[5]. Furthermore, institutional guidelines universally mandate that hazardous chemical waste must never be discharged into the sewer system via sink drains or evaporated in fume hoods[1]. Waste must be stored in a designated Satellite Accumulation Area in tightly sealed, chemically compatible containers (preferably high-density polyethylene, HDPE)[4].

Operational Waste Disposal Protocols

The following methodologies are designed as self-validating systems . A protocol is only reliable if it contains internal checkpoints to verify its own success before the operator moves to the next step.

Protocol A: Solid Waste & Expiration Management

Unused, expired, or degraded solid ethoxy(propyl)amine hydrochloride must be managed as hazardous organic solid waste.

  • Isolate: Keep the material in its original manufacturer packaging if possible.

  • Contain: Place the original bottle inside a secondary, sealable HDPE container to prevent moisture ingress, which can cause the salt to cake and degrade.

  • Label: Affix a hazardous waste tag detailing the exact chemical name (no abbreviations), the accumulation start date, and the primary hazard ("Irritant / Acidic Solid")[4].

  • Route: Transfer to the laboratory's Satellite Accumulation Area. Do not combine this solid with other distinct chemical powders to prevent unpredictable solid-state reactions.

Protocol B: Aqueous Waste Neutralization (Self-Validating)

Because aqueous solutions of this compound often drop below pH 2.0, they must be neutralized prior to being added to central non-halogenated aqueous waste drums to prevent violent reactions with other waste streams.

  • Quantify & Chill: Measure the volume of the aqueous waste. Place the reaction vessel in a secondary containment ice bath. Causality: Acid-base neutralization is exothermic; controlling thermal runaway prevents the aerosolization of the amine.

  • Initial Measurement: Record the starting pH using a calibrated pH meter or high-resolution indicator paper.

  • Titration: Under continuous magnetic stirring, add 1M Sodium Hydroxide (NaOH) dropwise until the pH reaches a neutral range of 6.0 to 8.0.

  • Validation Checkpoint (The "Rebound" Test): Cease stirring and wait exactly 5 minutes. Re-measure the pH. Causality: This validates that the neutralization is complete and prevents "pH rebound"—a phenomenon where unreacted micro-pockets of the acidic salt slowly dissolve and re-acidify the solution.

  • Disposal: Once a stable pH of 6.0–8.0 is validated, transfer the solution to the designated "Aqueous Non-Halogenated Waste" carboy.

Protocol C: Spill Containment & Decontamination

Dry sweeping a crystalline hydrochloride salt generates airborne particulates, creating a severe inhalation hazard and spreading contamination[3]. Wet-suppression is mandatory.

  • PPE & Isolation: Don nitrile gloves, safety goggles, and a lab coat. Isolate the spill zone.

  • Wet-Suppression: Lightly mist the spilled powder with deionized water to suppress dust formation.

  • Absorption: Cover the dampened powder with an inert absorbent material (e.g., vermiculite or clean sand).

  • Collection: Scoop the amalgam into a wide-mouth HDPE container using a non-sparking plastic tool.

  • Validation Checkpoint: Wipe the perimeter of the spill zone with a damp, dark-colored cloth or paper towel. Causality: The dark background provides immediate visual validation. If the towel shows any white crystalline residue, the decontamination step must be repeated until the surface is completely clear.

Waste Routing Logic

To streamline decision-making at the bench, follow this logical routing diagram for ethoxy(propyl)amine hydrochloride waste generation.

WasteRouting Start Ethoxy(propyl)amine HCl Waste Generation Solid Solid Waste (Unused/Expired) Start->Solid Aqueous Aqueous Solution (Reaction Byproduct) Start->Aqueous Spill Spill Cleanup Debris Start->Spill Solid_Disp Seal in HDPE container. Route to licensed incineration. Solid->Solid_Disp Aq_Test Test pH Aqueous->Aq_Test Spill_Disp Collect with inert absorbent. Dispose as solid hazardous waste. Spill->Spill_Disp Aq_Acidic pH ≤ 2.0 (EPA D002 Corrosive) Aq_Test->Aq_Acidic Aq_Neutral pH 6.0 - 8.0 Aq_Test->Aq_Neutral Aq_Neutralize Neutralize with 1M NaOH under controlled cooling Aq_Acidic->Aq_Neutralize Aq_Disp Aqueous Waste Drum (Non-halogenated) Aq_Neutral->Aq_Disp Aq_Neutralize->Aq_Test Re-test

Decision tree for Ethoxy(propyl)amine hydrochloride waste routing and EPA compliance.

References[3] Santa Cruz Biotechnology. "Methoxyamine hydrochloride Safety Data Sheet". scbt.com. URL: 2]">https://www.scbt.com[2] PharmWaste. "EPA Subpart P Regulations - HW Drugs". pwaste.com. URL: 1]">https://pwaste.com[1] Vanderbilt University Medical Center (OCRS). "Laboratory Guide for Managing Chemical Waste". vumc.org. URL: https://www.vumc.org/safety[5] Lab Manager. "How to Determine and Manage Hazardous Chemical Waste in Your Lab". labmanager.com. URL: https://www.labmanager.com/lab-health-and-safety/how-to-determine-and-manage-hazardous-chemical-waste-in-your-lab-4855[4] University of Pennsylvania EHRS. "Laboratory Chemical Waste Management Guidelines". upenn.edu. URL: https://ehrs.upenn.edu

Sources

Personal protective equipment for handling Ethoxy(propyl)amine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Chemical Identity & Hazard Profile[1][2][3][4][5][6]

Compound: Ethoxy(propyl)amine Hydrochloride Synonyms: 3-Ethoxypropylamine HCl; 3-Ethoxy-1-propanamine hydrochloride CAS (Free Base): 6291-85-6 (Reference for toxicological properties) Physical State: Solid (Hygroscopic Crystalline Powder)

Risk Assessment Overview

While the hydrochloride salt form mitigates the flammability and volatility associated with the free amine liquid, it retains significant contact hazards. The primary risks are corrosivity to mucous membranes and acute toxicity upon ingestion or inhalation of dust.

  • Corrosivity: Amine salts can hydrolyze in moisture (sweat, tears) to regenerate the free amine, causing severe skin burns and eye damage [1, 2].

  • Hygroscopicity: The salt aggressively absorbs atmospheric moisture, leading to clumping and potential degradation.

  • Incompatibility: Reacts vigorously with strong oxidizers and bases (liberating the volatile, flammable free amine).

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling this compound in a research setting.

Protection ZoneRecommended EquipmentTechnical Justification
Hand Protection Double Nitrile Gloves (0.11 mm min. thickness)Nitrile offers excellent resistance to amines and solid salts. Double gloving provides a breakthrough buffer if the salt dissolves in sweat or spills. Latex is not recommended due to poor chemical resistance to organic amines [3].
Eye & Face Chemical Splash Goggles (ANSI Z87.1)Safety glasses are insufficient. The salt is a severe irritant; airborne dust or splashes from solubilized stock can cause irreversible corneal damage [2].
Respiratory N95 or P100 Particulate Respirator (if outside fume hood)Essential when weighing fine powder to prevent inhalation of corrosive dust. If handling the free base liquid, a half-face respirator with Organic Vapor (OV) cartridges is required.
Body Defense Lab Coat (Poly/Cotton) + Tyvek Sleeves Standard lab coat is sufficient for solid handling. Use Tyvek sleeves or a full apron if preparing large volume stock solutions to prevent fabric saturation.

Operational Workflow: Safe Handling & Solubilization

The following protocol minimizes dust generation and exposure risk. It is designed to be a self-validating system where each step confirms the safety of the next.

Experimental Protocol
  • Preparation: Verify fume hood airflow (>100 fpm). Clear the working surface of incompatible materials (oxidizers/acids).

  • Weighing:

    • Place the receiving vessel (tared) inside the balance.

    • Use a static-free spatula.

    • Critical Check: If the solid appears wet or clumped, it has absorbed moisture. Proceed with caution as the weight will be inaccurate, and acidity may be higher.

  • Solubilization:

    • Add solvent (e.g., water, methanol) to the solid, not vice-versa, to minimize dust displacement.

    • Exothermic dissolution is possible; cool the vessel if scaling up >10g.

  • Cleanup: Wipe balance area with a moist paper towel (water) to dissolve invisible salt residues, then follow with ethanol.

Visualization: Logic Flow for Handling

The following diagram illustrates the decision matrix for handling Ethoxy(propyl)amine HCl, ensuring safety at every state change.

G Start Start: Ethoxy(propyl)amine HCl CheckState Check Physical State Start->CheckState Solid Solid / Powder CheckState->Solid Dry Salt Liquid Liquid / Solution CheckState->Liquid In Solution Weighing Weighing Protocol: - Fume Hood Required - N95 Mask (if open bench) - Static Control Solid->Weighing SpillSolid Spill (Solid): Sweep gently (no dust) Place in haz waste Solid->SpillSolid Accidental Release SpillLiq Spill (Liquid): Absorb with Vermiculite Neutralize with dilute acid Liquid->SpillLiq Accidental Release Dissolving Solubilization: - Add Solvent to Solid - Monitor Exotherm Weighing->Dissolving Dissolving->Liquid Process Complete

Caption: Decision matrix for handling Ethoxy(propyl)amine HCl, delineating protocols for solid vs. liquid states.

Emergency Response & Disposal

Exposure Response[2][4][5][7]
  • Eye Contact: Immediately flush with water for 15 minutes .[1][2][3][4] Hold eyelids open. Time is critical to prevent corneal opacity [2].

  • Skin Contact: Brush off dry powder before rinsing. If wet, wash with soap and water.[2][3][5][6] Do not use solvent (ethanol/acetone) on skin, as it enhances absorption.

  • Inhalation: Move to fresh air. If breathing is labored, seek medical attention immediately (potential for delayed pulmonary edema).

Waste Disposal

Do not dispose of down the drain.

  • Solid Waste: Collect in a container labeled "Hazardous Waste: Toxic/Corrosive Solids."

  • Liquid Waste: Segregate into "Basic Organic Aqueous" or "Organic Solvents" streams depending on the solvent used. Ensure pH is labeled.

References

  • Sigma-Aldrich. (2025).[6] Safety Data Sheet: 3-Ethoxypropylamine. Retrieved from

  • TCI Chemicals. (2026).[7] Safety Data Sheet: 3-Ethoxypropylamine. Retrieved from

  • Shield Scientific. (2022). Glove Selection Guide: Chemical Resistance of Nitrile vs. Latex. Retrieved from [8]

  • Fisher Scientific. (2024). Safety Data Sheet: 3-Ethoxypropylamine. Retrieved from

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.